Product packaging for 7-Aminoquinoline-5-carboxylic acid(Cat. No.:CAS No. 1956341-10-8)

7-Aminoquinoline-5-carboxylic acid

Cat. No.: B2484908
CAS No.: 1956341-10-8
M. Wt: 188.186
InChI Key: MVUUCCOJYSYZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Aminoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B2484908 7-Aminoquinoline-5-carboxylic acid CAS No. 1956341-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUCCOJYSYZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinoline-5-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, combining the versatile quinoline core with amino and carboxylic acid functional groups, makes it a valuable intermediate for the synthesis of novel compounds, particularly in the development of fluorescent probes and potential therapeutic agents. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and potential applications based on the current scientific literature. Due to the compound's novelty, a dedicated CAS number has not been readily identified in public databases; therefore, this guide synthesizes information from closely related and well-characterized analogs.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, we can infer its properties from the well-documented characteristics of its parent molecules, 7-Aminoquinoline and Quinoline-5-carboxylic acid.

Property7-AminoquinolineQuinoline-5-carboxylic acidPredicted: this compound
CAS Number 580-19-87250-53-5Not Available
Molecular Formula C₉H₈N₂C₁₀H₇NO₂C₁₀H₈N₂O₂
Molecular Weight 144.17 g/mol 173.17 g/mol 188.18 g/mol
Appearance White to orange to green powder/crystal-Likely a solid powder
Solubility -Slightly soluble in waterExpected to have low solubility in water, soluble in organic solvents
pKa 6.60 (Predicted)-Expected to have both acidic (carboxylic acid) and basic (amino and quinoline nitrogen) pKa values

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized through established organic chemistry reactions. A potential pathway involves the nitration of a quinoline-5-carboxylic acid precursor followed by the reduction of the nitro group to an amine.

Synthetic Pathway for this compound cluster_start Starting Material cluster_reaction1 Step 1: Nitration cluster_reaction2 Step 2: Reduction Quinoline-5-carboxylic acid Quinoline-5-carboxylic acid Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Quinoline-5-carboxylic acid->Nitrating Agent (HNO3/H2SO4) Reaction 7-Nitroquinoline-5-carboxylic acid 7-Nitroquinoline-5-carboxylic acid Nitrating Agent (HNO3/H2SO4)->7-Nitroquinoline-5-carboxylic acid Forms Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) 7-Nitroquinoline-5-carboxylic acid->Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reaction This compound This compound Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)->this compound Forms

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Method for the Synthesis of Aminoquinoline Carboxylic Acids

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Nitration of Quinoline-5-carboxylic acid

  • To a stirred solution of Quinoline-5-carboxylic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for a specified period.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product, 7-Nitroquinoline-5-carboxylic acid, is washed with cold water and dried. Further purification can be achieved by recrystallization.

Step 2: Reduction of 7-Nitroquinoline-5-carboxylic acid

  • The 7-Nitroquinoline-5-carboxylic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added to the solution.

  • The reaction mixture is heated under reflux or stirred at room temperature until the reduction is complete, as monitored by TLC.

  • After the reaction, the mixture is cooled and made alkaline with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography or recrystallization.

Potential Applications as a Fluorescent Sensor

Aminoquinoline derivatives are well-known for their fluorescent properties and their ability to act as chemosensors for metal ions. The presence of both an amino group (a potential coordination site) and a carboxylic acid group (another potential coordination site and a modulator of solubility and electronic properties) suggests that this compound could function as a fluorescent sensor.

Hypothesized Signaling Pathway for Metal Ion Detection

The mechanism of fluorescence sensing often involves the binding of a metal ion to the fluorophore, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement. This can be due to processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Fluorescent Sensing Mechanism cluster_free Free Sensor cluster_bound Sensor-Metal Complex 7-AQ-5-CA This compound Fluorescence Fluorescence 7-AQ-5-CA->Fluorescence Emission Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) 7-AQ-5-CA->Metal_Ion Binding Excitation Excitation Excitation->7-AQ-5-CA hv Complex [7-AQ-5-CA]-Metal Complex Metal_Ion->Complex Altered_Fluorescence Altered Fluorescence (Quenched or Enhanced) Complex->Altered_Fluorescence Emission' Excitation_Bound Excitation Excitation_Bound->Complex hv

Caption: Hypothesized mechanism of metal ion sensing by this compound.

Representative Experimental Protocol: Fluorescence Titration

This protocol describes a general method for evaluating the fluorescent sensing capabilities of a compound.

  • Preparation of Stock Solutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

    • Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Cu²⁺, Fe³⁺, etc.) are prepared in deionized water or the same solvent as the sensor at a concentration of 10 mM.

  • Fluorescence Measurements:

    • A solution of the sensor is prepared by diluting the stock solution in a buffered aqueous solution (e.g., HEPES or Tris-HCl buffer at a specific pH) to a final concentration of 10 µM.

    • The fluorescence emission spectrum of the sensor solution is recorded using a spectrofluorometer at an appropriate excitation wavelength (which would be determined from the absorption spectrum).

    • Aliquots of the metal ion stock solutions are incrementally added to the sensor solution.

    • After each addition, the solution is mixed thoroughly, allowed to equilibrate, and the fluorescence emission spectrum is recorded.

  • Data Analysis:

    • The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the added metal ion.

    • The binding constant and stoichiometry of the sensor-metal complex can be determined by fitting the titration data to appropriate binding models (e.g., Benesi-Hildebrand plot).

    • The selectivity of the sensor is assessed by performing similar titrations with a range of different metal ions.

Conclusion

This compound represents a promising but underexplored molecule with significant potential, particularly as a building block for fluorescent materials and bioactive compounds. While a dedicated entry in chemical databases is not yet apparent, its synthesis is feasible through established chemical transformations. Future research focused on the synthesis, characterization, and application of this compound will be crucial in unlocking its full potential for the scientific community. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and developers to begin their exploration of this intriguing molecule.

An In-depth Technical Guide to the Synthesis of 7-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 7-aminoquinoline-5-carboxylic acid, a key intermediate in the development of fluorescent probes and pharmacologically active compounds. This document outlines a multi-step synthesis beginning with the Skraup reaction to form the quinoline core, followed by nitration and subsequent reduction to yield the target molecule. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers in the practical application of this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated below. This pathway leverages established reactions in heterocyclic chemistry to construct the quinoline scaffold and introduce the desired functional groups in a regioselective manner.

Synthesis_Pathway 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Quinoline-5-carboxylic_Acid Quinoline-5-carboxylic Acid 3-Aminobenzoic_Acid->Quinoline-5-carboxylic_Acid Step 1: Skraup Reaction 7-Nitroquinoline-5-carboxylic_Acid 7-Nitroquinoline-5-carboxylic Acid Quinoline-5-carboxylic_Acid->7-Nitroquinoline-5-carboxylic_Acid Step 2: Nitration 7-Aminoquinoline-5-carboxylic_Acid This compound 7-Nitroquinoline-5-carboxylic_Acid->7-Aminoquinoline-5-carboxylic_Acid Step 3: Reduction

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, including quantitative data where available from literature precedents.

Step 1: Synthesis of Quinoline-5-carboxylic Acid via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] In this case, 3-aminobenzoic acid is used as the aniline derivative. The reaction with m-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines. For 3-aminobenzoic acid, the major product is quinoline-5-carboxylic acid, with a smaller amount of the quinoline-7-carboxylic acid isomer being formed in a reported ratio of approximately 5:1.[2]

Experimental Protocol:

A mixture of 3-aminobenzoic acid, glycerol, and a mild oxidizing agent (such as nitrobenzene or arsenic acid) is heated in the presence of concentrated sulfuric acid.[1][3] Ferrous sulfate is often added to moderate the otherwise vigorous reaction.[1]

  • Reactants:

    • 3-Aminobenzoic acid

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene (oxidizing agent)

    • Ferrous sulfate (moderator)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 3-aminobenzoic acid, glycerol, and ferrous sulfate.

    • Add nitrobenzene to the mixture.

    • Heat the mixture gently. Once the reaction begins, the exothermic process may be sufficient to maintain boiling.[4]

    • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure complete reaction.

    • After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The isomeric products, quinoline-5-carboxylic acid and quinoline-7-carboxylic acid, can be separated based on their differing acidities or by fractional crystallization.[2] General purification methods for carboxylic acids involve dissolution in an alkaline solution, extraction of impurities, followed by acidification to precipitate the purified acid.[5]

Quantitative Data:

ProductIsomer RatioReported Yield
Quinoline-5-carboxylic Acid~5Not Specified
Quinoline-7-carboxylic Acid~1Not Specified

Table 1: Product distribution of the Skraup reaction with 3-aminobenzoic acid.[2]

Skraup_Reaction cluster_reactants Reactants cluster_products Products 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Reaction Skraup Reaction 3-Aminobenzoic_Acid->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 H₂SO₄ H2SO4->Reaction Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Reaction Quinoline-5-carboxylic_Acid Quinoline-5-carboxylic Acid (Major) Quinoline-7-carboxylic_Acid Quinoline-7-carboxylic Acid (Minor) Reaction->Quinoline-5-carboxylic_Acid Reaction->Quinoline-7-carboxylic_Acid

Caption: Skraup reaction of 3-aminobenzoic acid to yield isomeric quinoline carboxylic acids.

Step 2: Nitration of Quinoline-5-carboxylic Acid

The nitration of the quinoline ring typically occurs on the benzene ring. The directing effects of the existing carboxylic acid group at the 5-position and the quinoline nitrogen will influence the position of the incoming nitro group. Electrophilic substitution on the quinolinium ion, which is the reactive species under strong acidic conditions, is generally directed to the 5- and 8-positions.[6] With the 5-position blocked, nitration is anticipated to occur at other positions, with the 7-position being a plausible target.

Experimental Protocol:

  • Reactants:

    • Quinoline-5-carboxylic acid

    • Concentrated Nitric Acid

    • Concentrated Sulfuric Acid

  • Procedure:

    • Dissolve quinoline-5-carboxylic acid in cold, concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the crude nitro-substituted product.

    • Filter the precipitate, wash with water until neutral, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data:

Step 3: Reduction of 7-Nitroquinoline-5-carboxylic Acid

The final step involves the reduction of the nitro group to an amino group. This is a common and high-yielding transformation. Several reducing agents can be employed, with tin(II) chloride in an acidic medium being a classic and effective method for the selective reduction of aromatic nitro groups.[7][8] Catalytic hydrogenation is also a viable, and often cleaner, alternative.[9]

Experimental Protocol (using Tin(II) Chloride):

  • Reactants:

    • 7-Nitroquinoline-5-carboxylic acid

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid

    • Sodium hydroxide (for neutralization)

  • Procedure:

    • Suspend 7-nitroquinoline-5-carboxylic acid in a suitable solvent, such as ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.

    • The product, this compound, may be soluble in the aqueous phase under basic conditions. The pH should be carefully adjusted to the isoelectric point to precipitate the amino acid.

    • Filter the product, wash with water, and dry.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Quantitative Data:

Reductions of aromatic nitro compounds to anilines using tin(II) chloride are generally high-yielding, often exceeding 80-90%, though specific data for this substrate requires experimental determination.

Reduction_Workflow Start 7-Nitroquinoline-5-carboxylic Acid Dissolve Suspend in Solvent (e.g., Ethanol) Start->Dissolve Add_Reagent Add SnCl₂·2H₂O in conc. HCl Dissolve->Add_Reagent Reflux Heat under Reflux Add_Reagent->Reflux Cool_Neutralize Cool and Neutralize with NaOH Reflux->Cool_Neutralize Adjust_pH Adjust pH to Isoelectric Point Cool_Neutralize->Adjust_pH Filter_Wash Filter, Wash with Water, and Dry Adjust_pH->Filter_Wash End This compound Filter_Wash->End

Caption: Experimental workflow for the reduction of the nitro group.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data:

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic broad O-H stretching vibrations for the carboxylic acid group around 2500-3300 cm⁻¹.[10][11]

    • A strong C=O stretching vibration for the carboxylic acid will appear around 1710-1760 cm⁻¹.[10][11]

    • N-H stretching vibrations for the primary amine will be observed in the region of 3300-3500 cm⁻¹.

    • C-N stretching and N-H bending vibrations will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (around 12 ppm).[10][11] The protons of the amino group will also give rise to a signal whose chemical shift can be concentration-dependent.

    • ¹³C NMR: The carboxyl carbon will have a characteristic resonance in the downfield region of the spectrum (165-185 ppm).[10][11] The aromatic carbons of the quinoline ring will appear in the typical aromatic region.

Physicochemical Properties:

  • Appearance: Expected to be a crystalline solid.[12]

  • Solubility: Likely to be sparingly soluble in water and common organic solvents, but soluble in acidic and basic aqueous solutions. Quinoline-5-carboxylic acid is slightly soluble in water.[13]

Conclusion

The synthesis of this compound can be effectively achieved through a three-step process involving a Skraup reaction, nitration, and reduction. While the Skraup reaction provides a direct route to the quinoline-5-carboxylic acid core, careful control of reaction conditions and effective purification methods are necessary to isolate the desired isomer. The subsequent nitration and reduction steps are standard transformations in organic synthesis. This guide provides a foundational framework for researchers to produce this valuable compound for further applications in drug discovery and materials science. Experimental optimization of each step is recommended to achieve optimal yields and purity.

References

An In-depth Technical Guide on 7-Aminoquinoline-5-carboxylic acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinoline-5-carboxylic acid is a heterocyclic organic compound featuring a quinoline scaffold, a functionality prevalent in a wide array of biologically active molecules. The presence of both an amino group and a carboxylic acid moiety suggests its potential as a versatile building block in medicinal chemistry and a candidate for drug discovery programs. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route with detailed experimental protocols for analogous reactions, and an exploration of its potential biological activities and associated signaling pathways based on the established pharmacology of related aminoquinoline derivatives.

Core Properties of this compound

Due to the limited availability of direct experimental data for this compound, the following properties are a consolidation of data from structurally related compounds, namely 7-aminoquinoline and quinoline-5-carboxylic acid, and theoretical predictions.

Physicochemical Properties

The physicochemical properties of this compound are presented in Table 1. These values are estimated based on the properties of its parent molecules and general chemical principles.

PropertyPredicted ValueRemarks
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidBased on similar aromatic carboxylic acids.
Melting Point >200 °C (decomposes)Aromatic amino acids often have high melting points.
Boiling Point Not availableLikely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water and non-polar organic solvents. Soluble in DMSO and DMF.The amphoteric nature of the molecule suggests limited solubility in neutral water, but it should be soluble in acidic or basic aqueous solutions.
pKa ~4-5 (carboxylic acid), ~5-6 (amino group)Estimated based on the pKa of quinoline and benzoic acid derivatives.
Spectral Data

The predicted spectral characteristics for this compound are summarized in Table 2. These are based on the typical spectral features of the quinoline ring, aromatic amines, and aromatic carboxylic acids.[1]

SpectroscopyPredicted Spectral Features
¹H NMR Aromatic protons on the quinoline ring (7-9 ppm), a broad singlet for the amino protons, and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Aromatic carbons (110-150 ppm), a carbonyl carbon from the carboxylic acid (~170 ppm).
IR Spectroscopy N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=C/C=N stretching of the quinoline ring (~1500-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak at m/z 188. Subsequent fragmentation would likely involve the loss of H₂O, CO, and CO₂.[2]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound, while not explicitly reported in the literature, can be devised from commercially available starting materials using well-established synthetic methodologies for the functionalization of quinoline systems. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound would involve the introduction of the amino group onto a pre-existing quinoline-5-carboxylic acid scaffold, or vice versa. A likely route would start with a di-halogenated quinoline, allowing for sequential functionalization.

G A Commercially Available Dihaloquinoline B Selective Suzuki Coupling A->B Arylboronic Ester, Pd Catalyst C Introduction of Carboxylic Acid Moiety B->C e.g., Grignard followed by CO2 quench D Buchwald-Hartwig Amination C->D Amine Source, Pd Catalyst E This compound D->E

Figure 1: Proposed synthetic workflow for this compound.
Key Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, the following are detailed methodologies for the key reactions that would be employed, based on similar transformations reported in the literature.

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of this synthesis, it could be used to introduce a precursor to the carboxylic acid group.

General Procedure:

  • To a reaction vessel, add the halo-quinoline (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).[3]

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

  • The reaction mixture is heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

G A Aryl Halide (Halo-quinoline) E Oxidative Addition A->E B Organoboron Compound F Transmetalation B->F C Base C->F D Palladium Catalyst D->E E->F G Reductive Elimination F->G G->D H Coupled Product G->H

Figure 2: Catalytic cycle of the Suzuki cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds, making it ideal for introducing the amino group onto the quinoline ring.[4]

General Procedure:

  • A reaction flask is charged with the halo-quinoline derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).[5]

  • The flask is evacuated and backfilled with an inert gas.

  • The amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq.) and a dry, degassed solvent (e.g., toluene or dioxane) are added.

  • The reaction is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated.

  • Purification of the product is typically achieved by column chromatography.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[6]

Predicted Biological Profile

Based on the known activities of related compounds, this compound could potentially exhibit the following biological effects:

  • Antiproliferative and Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The mechanism often involves the inhibition of key signaling pathways involved in cell growth and proliferation.

  • Anti-inflammatory Activity: Quinoline-related carboxylic acids have been shown to possess anti-inflammatory properties.[7]

  • Antimicrobial and Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, such as chloroquine. While this is a 7-aminoquinoline, the general structural motif suggests potential antimicrobial properties.

Potential Signaling Pathway Involvement

Aminoquinolines are known to act as lysosomotropic agents, accumulating in acidic organelles like lysosomes and disrupting their function. This can lead to the inhibition of autophagy, a cellular recycling process that is often upregulated in cancer cells to promote survival. By inhibiting autophagy, aminoquinolines can sensitize cancer cells to chemotherapy.

Furthermore, some quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibition This compound->Autophagy Inhibition

Figure 3: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a range of potential biological activities that are highly relevant to current drug discovery efforts, particularly in oncology and infectious diseases. The synthetic pathways to access this molecule are well-precedented, relying on robust and versatile cross-coupling methodologies. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

An In-depth Technical Guide to Aminoquinoline Carboxylic Acid and Carboxamide Derivatives as Biologically Active Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of amino and carboxylic acid or carboxamide functionalities on this scaffold gives rise to a class of compounds with a broad spectrum of biological activities. While the specific substitution pattern of 7-aminoquinoline-5-carboxylic acid and its derivatives remains a largely unexplored area of chemical space, this guide will provide an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of closely related aminoquinoline carboxylic acid and carboxamide derivatives. The principles and experimental protocols detailed herein offer a solid foundation for researchers interested in the design and development of novel therapeutics based on this versatile pharmacophore.

Synthetic Strategies

The synthesis of aminoquinoline carboxylic acid and carboxamide derivatives typically involves the construction of the quinoline core, followed by the introduction or modification of the amino and carboxyl functionalities.

General Synthesis of Quinoline Carboxylic Acids

A common route to quinoline-4-carboxylic acids is the Doebner-von Miller reaction, which involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and pyruvic acid. Subsequent modifications can then be carried out to introduce an amino group at the desired position.

Amidation of Quinoline Carboxylic Acids

The conversion of the carboxylic acid to a carboxamide is a key step in the synthesis of many biologically active derivatives. This is typically achieved through standard peptide coupling protocols.

Experimental Protocol: General Procedure for the Amidation of a Quinoline Carboxylic Acid

  • Activation of the Carboxylic Acid: To a solution of the quinoline carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent (1.1-1.5 equivalents) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and a base (1.5-2 equivalents) like triethylamine (TEA) or diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for 15-30 minutes.

  • Addition of the Amine: The desired amine (1.1-1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amide Bond Formation cluster_purification Step 3: Work-up & Purification Quinoline\nCarboxylic Acid Quinoline Carboxylic Acid Activated\nIntermediate Activated Intermediate Quinoline\nCarboxylic Acid->Activated\nIntermediate Coupling Agent, Base Coupling\nAgent (e.g., EDC) Coupling Agent (e.g., EDC) Base\n(e.g., TEA) Base (e.g., TEA) Amide\nProduct Amide Product Activated\nIntermediate->Amide\nProduct Amine Amine Amine Crude\nProduct Crude Product Amide\nProduct->Crude\nProduct Aqueous Work-up Purified\nAmide Purified Amide Crude\nProduct->Purified\nAmide Chromatography

General workflow for the synthesis of quinoline carboxamides.

Biological Activities and Structure-Activity Relationships (SAR)

Aminoquinoline carboxylic acid and carboxamide derivatives have demonstrated a wide range of biological activities, with anticancer and antimalarial properties being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline carboxamides as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases and topoisomerases.

Table 1: Anticancer Activity of Selected Quinoline Carboxamide Derivatives

Compound SeriesTargetKey SAR ObservationsIC50 Range
2-Aminoquinoline-3-carboxamidesPDGFRThe nature and position of substituents on the anilino moiety at the 2-position significantly influence activity.Micromolar to nanomolar
4-Aminoquinoline-3-carboxamidesBruton's Tyrosine Kinase (BTK)The 4-aminoquinoline scaffold serves as a hinge-binder. Modifications to the carboxamide side chain modulate potency and selectivity.Nanomolar
Quinoline-4-carboxamidesTopoisomeraseThe planarity of the quinoline ring system is crucial for DNA intercalation.Micromolar
Quinoline-6-carboxamidesEctonucleotidasesThe substitution pattern on the carboxamide nitrogen is critical for potent inhibition.Sub-micromolar

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

A common mechanism of action for anticancer quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Platelet-Derived Growth Factor Receptor (PDGFR). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that promote cell proliferation and survival.

G PDGF PDGF (Growth Factor) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Aminoquinoline Carboxamide Derivative Inhibitor->PDGFR Inhibits (ATP-competitive)

Inhibition of the PDGFR signaling pathway.
Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine. The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole.

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives

Substitution PositionMoietyEffect on Activity
7-positionChloroEssential for high potency.
4-positionAmino group with a dialkylaminoalkyl side chainCrucial for activity.
3-positionMethylDecreases activity.
8-positionMethylAbolishes activity.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Plate Preparation: In a 96-well plate, parasitized erythrocytes are incubated with the test compounds at various concentrations for 72 hours.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

G cluster_culture Parasite Culture cluster_treatment Drug Treatment cluster_measurement Measurement cluster_analysis Data Analysis P. falciparum\nin Erythrocytes P. falciparum in Erythrocytes Incubation\n(72 hours) Incubation (72 hours) P. falciparum\nin Erythrocytes->Incubation\n(72 hours) Add Compounds Serial Dilution\nof Compounds Serial Dilution of Compounds Cell Lysis Cell Lysis Incubation\n(72 hours)->Cell Lysis SYBR Green I\nStaining SYBR Green I Staining Cell Lysis->SYBR Green I\nStaining Fluorescence\nReading Fluorescence Reading SYBR Green I\nStaining->Fluorescence\nReading IC50\nCalculation IC50 Calculation Fluorescence\nReading->IC50\nCalculation

Workflow for in vitro antimalarial activity screening.

Conclusion and Future Directions

Aminoquinoline carboxylic acid and carboxamide derivatives represent a rich source of biologically active compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. While the specific this compound scaffold remains underexplored, the structure-activity relationships and mechanistic insights gleaned from related series provide a valuable roadmap for the design of novel derivatives. Future research in this area could focus on the synthesis and evaluation of a diverse library of 7-amino-5-carboxamidoquinolines to probe their potential as kinase inhibitors, antiparasitic agents, or modulators of other biological targets. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future drug discovery efforts.

7-Aminoquinoline-5-carboxylic Acid: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-aminoquinoline-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document summarizes the available literature on its synthesis, key chemical properties, and burgeoning applications, with a focus on its potential in drug discovery and development.

Core Synthesis and Chemical Properties

This compound belongs to the quinoline class of compounds, which are known for their broad range of biological activities. While a specific, detailed synthetic protocol for this compound is not extensively detailed in the reviewed literature, a general synthetic approach can be extrapolated from established methods for quinoline-4-carboxylic acid synthesis, such as the Doebner-von Miller reaction or the Gould-Jacobs reaction, followed by amination and carboxylation at the desired positions.

A representative synthetic workflow is outlined below:

Synthesis_Workflow Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction e.g., Doebner-von Miller Quinoline Core Quinoline Core Cyclization Reaction->Quinoline Core Functional Group Interconversion Functional Group Interconversion Quinoline Core->Functional Group Interconversion Amination & Carboxylation This compound This compound Functional Group Interconversion->this compound

A generalized synthetic workflow for this compound.
Spectroscopic Data of Related Quinoline Carboxylic Acids

Due to the limited availability of specific spectroscopic data for this compound in the reviewed literature, the following table presents data for structurally related quinoline carboxylic acid derivatives to provide a reference for characterization.

Compound1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)Reference
Quinoline-4-carboxylic acid7.6-8.9 (m, Ar-H), 13.5 (s, 1H, COOH)120-150 (Ar-C), 168.0 (C=O)173.17 [M+H]+N/A
2-Aminoquinoline-3-carboxylic acid derivatives6.8-8.9 (m, Ar-H), 3.8 (s, 3H, OCH3)110-160 (Ar-C), 167.0 (C=O), 55.0 (OCH3)219 [M+H]+ for methoxy derivative[1]
8-Amino-Quinoline Amides1.4-10.1 (m, various protons)15.0-217.7 (various carbons)581.41 [M+H]+ for triterpenoid amide[2][3]

Potential Applications in Drug Discovery

Quinoline derivatives have a rich history in drug discovery, with notable examples including the antimalarial drug chloroquine. The unique arrangement of the amino and carboxylic acid functional groups on the quinoline scaffold of this compound suggests its potential for diverse biological activities.

Antiproliferative and Anti-inflammatory Activity

While specific studies on the antiproliferative activity of this compound are limited, various quinoline-5,8-diones and styrylquinolinecarboxylic acids have demonstrated antiproliferative effects comparable to cisplatin against certain leukemia cell lines.[4] Furthermore, several quinoline-related carboxylic acid derivatives have shown significant anti-inflammatory properties in cellular assays.[5] The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid) in this compound makes it a compelling scaffold for designing inhibitors that target enzymes or receptors implicated in cancer and inflammation.

The following table summarizes the reported antiproliferative activity of some quinoline carboxylic acid derivatives.

Compound ClassCell LineIC50 (µM)Reference
Quinoline-5,8-dionesP388 leukemiaComparable to cisplatin
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar range[6]
Aminoquinoline derivativesMCF-7, H460, HCT 116Low micromolar range
Quinoline-3-carboxylic acid derivatives (as CK2 inhibitors)-0.65 - 18.2[7]
Experimental Protocol: In Vitro Antiproliferation Assay (MTT Assay) - A General Procedure

The following is a generalized protocol for assessing the antiproliferative activity of compounds like this compound, based on common practices in the field.[8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT 116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., this compound derivatives) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Application as a Fluorescent Chemosensor

The inherent fluorescence of the quinoline core, coupled with the coordinating amino and carboxylic acid groups, makes this compound a promising candidate for the development of fluorescent chemosensors for metal ions.[9] The principle behind this application often involves a "turn-on" or "turn-off" fluorescence response upon binding of a specific metal ion.

Fluorescent_Sensing_Mechanism cluster_0 Free Ligand State cluster_1 Metal-Bound State Ligand This compound Quenched_Fluorescence Low/No Fluorescence (e.g., PET quenching) Ligand->Quenched_Fluorescence Complex Ligand-Metal Ion Complex Enhanced_Fluorescence High Fluorescence (e.g., CHEF) Complex->Enhanced_Fluorescence Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Binding

Proposed mechanism for metal ion sensing by this compound.

In a typical mechanism, the free ligand may exhibit quenched fluorescence due to processes like Photoinduced Electron Transfer (PET). Upon binding to a target metal ion, conformational changes can inhibit these quenching pathways, leading to a significant enhancement in fluorescence intensity (Chelation-Enhanced Fluorescence, CHEF). This change in fluorescence can be quantitatively correlated to the concentration of the metal ion.

Experimental Protocol: Fluorescent Titration for Metal Ion Sensing - A General Procedure

The following is a generalized protocol for evaluating the metal ion sensing capabilities of a fluorescent probe like this compound.[10]

  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like methanol or DMSO) and stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in water or the same solvent as the probe).

  • Titration Experiment: In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM). To each cuvette, add increasing concentrations of the metal ion of interest.

  • Fluorescence Measurements: Record the fluorescence emission spectrum of each solution after each addition of the metal ion, using a suitable excitation wavelength.

  • Selectivity Study: To assess the selectivity of the probe, repeat the fluorescence measurement with a range of other metal ions at a fixed concentration.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Conclusion

This compound is a versatile scaffold with significant potential in both drug discovery and materials science. While the available literature provides a solid foundation for its synthesis and potential applications, further research is warranted to fully elucidate its biological activities and optimize its properties as a fluorescent chemosensor. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers embarking on studies involving this promising molecule.

References

The Discovery and Development of 7-Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and functional molecules. Among its many derivatives, the 7-aminoquinoline core has emerged as a particularly versatile platform for drug discovery and bioimaging. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of 7-aminoquinoline derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Pathways to 7-Aminoquinolines

The synthesis of 7-aminoquinolines can be achieved through various chemical strategies, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope. Key methodologies are detailed below.

Catalyst-Free Condensation for 2,4-Disubstituted 7-Aminoquinolines

A highly selective and efficient catalyst-free synthesis has been developed for 2,4-disubstituted 7-aminoquinolines. This method involves the reaction of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group directs the condensation reaction, avoiding the need for strong acid or metal catalysts and proceeding at moderate temperatures.[1]

Experimental Protocol:

  • A solution of the 2-substituted vinamidinium salt (1.0 mmol) is prepared in acetonitrile (7.0 ml).

  • Acetic acid (1 ml) is added to the solution.

  • The resulting solution is heated to 80°C.

  • This heated solution is gradually added to a solution of 1,3-diaminobenzene (1.0 mmol) in acetonitrile (3.0 ml).

  • The mixture is refluxed at 80°C for 4 hours.

  • Distilled water (20 ml) is added to the mixture, causing the product to precipitate.

  • The precipitate is collected, washed with diethyl ether (3 x 10 ml), and dried to yield the 7-aminoquinoline derivative.[2]

Synthesis from Vinamidinium Salts

Novel 7-aminoquinoline derivatives can be synthesized by reacting 2-substituted vinamidinium salts with 1,3-diaminobenzene. This method provides a straightforward route to a variety of 7-aminoquinolines in fair yields (42-70%). The vinamidinium salts are themselves prepared from acetic acids via Vilsmeier-Arnold formylation.[2]

Parallel Synthesis via Metal-Assisted Coupling

For the generation of diverse libraries of 7-substituted 4-aminoquinolines, a parallel synthetic approach employing metal-assisted coupling reactions is highly effective. This strategy utilizes Ullmann, Suzuki, and Negishi reactions to couple a 4-aminoquinoline core with a variety of building blocks, including phenols, boronic acids, and alkyl/benzyl zinc halides.[3]

Experimental Protocol (General for Metal-Assisted Coupling):

  • Ullmann Reaction: Phenols are coupled with the quinoline core in the presence of CuI, Cs2CO3, a suitable ligand, in 1,4-dioxane with 4 Å molecular sieves, and refluxed for 24 hours.

  • Suzuki Reaction: Boronic acids are coupled using PdCl2(dppf) as a catalyst with Cs2CO3 in toluene with 4 Å molecular sieves at 100°C for 24 hours.

  • Negishi Reaction: Zinc halides are coupled using Pd(PPh3)4 in THF and refluxed for 16 hours.[3]

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product start1 m-Phenylenediamine reaction Catalyst-Free Condensation start1->reaction start2 Unsymmetric 1,3-Diketone (with CF3 group) start2->reaction product 2,4-Disubstituted 7-Aminoquinoline reaction->product

Catalyst-Free Synthesis Workflow

Applications of 7-Aminoquinoline Derivatives

The unique structural and electronic properties of 7-aminoquinolines have led to their investigation in several key areas of biomedical research.

Antimalarial Agents

The 4-aminoquinoline scaffold, particularly the 7-chloro-4-aminoquinoline core, has been a mainstay in antimalarial therapy for decades, with chloroquine being a prominent example.[4][5] Research has focused on modifying this core to overcome drug resistance.

Mechanism of Action: 4-aminoquinolines are thought to exert their antimalarial effect by accumulating in the parasite's acidic food vacuole. Here, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Specifically, they inhibit the formation of hemozoin (malaria pigment), leading to a buildup of toxic free heme that damages parasite membranes and leads to its death.[4][6]

antimalarial_mechanism cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_drug Drug Action hemoglobin Hemoglobin (from host) heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Detoxification (Heme Polymerization) cell_death Parasite Death heme->cell_death Accumulation leads to aminoquinoline 7-Aminoquinoline Derivative aminoquinoline->heme Inhibits

Antimalarial Mechanism of 7-Aminoquinolines

Quantitative Data on Antimalarial Activity:

Compound/SubsetP. falciparum StrainIC50 / EC50 (nM)Cytotoxicity (EC50, HepG2)Selectivity Index
Biaryl-containing subset K1 (CQ-resistant)< 503–15 µM> 100-fold
Compound 7g CQ-S3.27 - 25.1--
CQ-R9.79 - 167.4--
Compounds 4b, 4g, 4i, 12 P. falciparum0.014–5.87 µg/mL (Excellent)--
Lead Molecule 18 W2 (CQ-resistant)5.6--
Lead Molecule 4 W2 (CQ-resistant)17.3--
Chloroquine (Reference) W2 (CQ-resistant)382--

Data compiled from multiple studies.[3][5][7][8]

Anticancer Agents

Certain 7-aminoquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[9][10] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.[11][12] For instance, they have been shown to interfere with pathways like the PI3K/Akt/mTOR pathway, induce cell cycle arrest, and trigger apoptosis.[12]

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineIC50
7-chloro-4-quinolinylhydrazone derivatives SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MCF7, MDA-MB468 (Breast)Most active of series
7-chloro-4-aminoquinoline-benzimidazole hybrids Leukemia and Lymphoma cell lines0.2 to >100 µM

Data compiled from multiple studies.[9][10][13]

anticancer_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Growth, Proliferation, Survival mtor->proliferation aminoquinoline 7-Aminoquinoline Derivative aminoquinoline->pi3k Inhibits aminoquinoline->akt Inhibits aminoquinoline->mtor Inhibits

Inhibition of PI3K/Akt/mTOR Pathway
Fluorescent Probes for Bioimaging

The incorporation of both an amino group (electron-donating) and a trifluoromethyl group (electron-withdrawing) into the quinoline scaffold gives rise to strong intramolecular charge-transfer (ICT) fluorescence.[1] This property results in large Stokes shifts and solvatochromic fluorescent emissions, making these compounds excellent candidates for fluorescent probes. Certain derivatives have been found to specifically target the Golgi apparatus in various cell lines, enabling high-resolution imaging of this organelle in live cells using both one- and two-photon fluorescence microscopy.[1]

Optical Properties of Trifluoromethyl-Substituted 7-Aminoquinolines:

SolventAbsorption λmax (nm)
n-hexane365–368
Methanol389–399

These compounds exhibit strong absorption in the near UV to blue light region with a gradual bathochromic shift as solvent polarity increases.[1]

ict_mechanism ground_state Ground State (S0) Quinoline Core excited_state Excited State (S1) Intramolecular Charge Transfer (ICT) ground_state->excited_state Absorption (Photon) excited_state->ground_state Fluorescence (Photon Emission) donor Amino Group (Electron Donor) acceptor CF3 Group (Electron Acceptor)

Intramolecular Charge Transfer (ICT)

Future Directions

The discovery of 7-aminoquinoline derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

  • Expanding Chemical Diversity: Developing new synthetic methodologies to access novel analogs with improved potency and selectivity.

  • Multi-Targeting Agents: Designing hybrid molecules that can simultaneously modulate multiple biological targets, particularly in the context of complex diseases like cancer and malaria.

  • Advanced Imaging Probes: Fine-tuning the photophysical properties of fluorescent derivatives for super-resolution microscopy and in vivo imaging applications.

  • Neuroprotective Agents: Further exploring the potential of 7-aminoquinoline derivatives as activators of nuclear receptors like Nurr1 for the treatment of neurodegenerative diseases such as Parkinson's.[14]

References

The Biological Versatility of Quinoline Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid, this core structure gives rise to a class of compounds known as quinoline carboxylic acids, which exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antiviral, and antimicrobial properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Quinoline carboxylic acids have emerged as a significant class of anticancer agents, operating through various mechanisms of action. Their efficacy has been demonstrated against a range of cancer cell lines.

Mechanism of Action

The anticancer effects of quinoline carboxylic acids are often attributed to their ability to interfere with crucial cellular processes, including:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[1] Brequinar sodium, a notable example, is a potent inhibitor of DHODH.[1]

  • Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase, is overexpressed in several human cancers and plays a role in cell survival and proliferation. Certain quinoline-2-carboxamides and 2-styrylquinolines have been identified as Pim-1 kinase inhibitors.

  • Tubulin Polymerization Inhibition: Microtubules are critical components of the cytoskeleton and the mitotic spindle. Disruption of their dynamics can lead to cell cycle arrest and apoptosis. Some indole quinoline hybrid derivatives have shown potent anti-tubulin activity.

  • Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication and transcription. Certain quinoline analogues act as DNA intercalating agents and inhibit topoisomerase II.

  • EGFR/HER-2 Dual-Target Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. Novel quinoline-based derivatives have been designed as dual inhibitors of these receptors.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various quinoline carboxylic acid derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidHeLa (cervical)Significant cytotoxicity[2]
Quinoline-3-carboxylic acidMCF7 (breast)Remarkable growth inhibition[2][3]
Quinoline-4-carboxylic acidMCF7 (breast)Remarkable growth inhibition[2][3]
Kynurenic acid (hydrate)MCF7 (breast)Remarkable growth inhibition[2][3]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidMCF7 (breast)Remarkable growth inhibition[2][3]
Quinoline-4-carboxylic acid-chalcone hybrid (4d)A375 (melanoma)5.0
Quinoline-4-carboxylic acid-chalcone hybrid (4h)A375 (melanoma)6.8
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Various human tumor cell lines< 1.0[4]
Quinoline-2-carboxylic acid aryl esterPC3 (prostate)26 µg/mL[5]
Quinoline-metronidazole derivativesLeishmania donovani-[6]

Anti-inflammatory Activity

Quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects are primarily mediated by:

  • Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. Quinoline-4-carboxylic acid has been shown to inhibit NF-κB.

  • Downregulation of T-cell Function: Some substituted quinoline carboxylic acids have been found to suppress T-cell function, which plays a central role in inflammatory responses.

  • COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Quinolines with a carboxylic acid moiety have shown COX-inhibitory activity.[7][8]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeAssayIC50 (µM)Reference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[2][3]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[2][3]
CL 306 ,293Adjuvant arthritis in rats (oral dose)1.5 - 3.0 mg/kg/day
CL 306 ,293Delayed type hypersensitivity in dogs (oral dose)0.25 mg/kg/day

Antiviral Activity

The antiviral potential of quinoline carboxylic acids is a growing area of research, with promising activity against a range of viruses.

Mechanism of Action

A primary mechanism for the antiviral activity of these compounds is the inhibition of human dihydroorotate dehydrogenase (DHODH) . By inhibiting this host enzyme, the synthesis of pyrimidines is disrupted, which is essential for viral RNA and DNA replication.[9] This host-targeting mechanism is advantageous as it may reduce the likelihood of developing viral resistance.[9]

Quantitative Data: Antiviral Activity
Compound/DerivativeVirusCell LineEC50Reference
4-Quinoline carboxylic acid analogue (C44)Vesicular Stomatitis Virus (VSV)MDCK1.9 nM[9]
4-Quinoline carboxylic acid analogue (C44)WSN-InfluenzaMDCK41 nM[9]
4-Quinoline carboxylic acid analogue (C12)Vesicular Stomatitis Virus (VSV)MDCK0.110 µM[9]
ChloroquineSARS-CoV-2Caco-212.7 µM[10]
HydroxychloroquineSARS-CoV-2Caco-2-[11]
Quinoline compound 1SARS-CoV-2Vero 761.5 µM[10]
Quinoline compound 2SARS-CoV-2Caco-25.9 µM[10]

Antimicrobial Activity

Quinoline carboxylic acids have a long history as antimicrobial agents, with fluoroquinolones being a well-established class of antibiotics.

Mechanism of Action

The primary antibacterial mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is crucial for this activity.[12]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
NorfloxacinEnteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteriaPotent activity[13]
CiprofloxacinEnteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteriaPotent activity[13]
OfloxacinEnteric gram-negative bacteria, P. aeruginosa, Gram-positive bacteriaPotent activity[13]
Novel quinoline derivatives (2 & 6)Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[14]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[15]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[15]
1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidsGram-negative microorganisms, Staphylococcus aureusComparable to N-ethyl derivatives[16]

Structure-Activity Relationships (SAR)

The biological activity of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.

  • Anticancer Activity: For DHODH inhibition, bulky hydrophobic substituents at the C(2) position, a carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring are critical.[1] For antiproliferative activity, a large alkoxy substituent at the C-7 position and an amino side chain at the C-4 position are beneficial.[4]

  • Anti-inflammatory Activity: A carboxamide moiety can lead to TRPV1 antagonism, while a carboxylic acid group is associated with COX inhibition.[7][8] Aniline at C-4 and an aryl group at C-8 can result in PDE4 inhibition.[7][8]

  • Antiviral Activity: For DHODH inhibition, a free carboxylic acid at C-4, a large hydrophobic group at C-2, and an electron-withdrawing group at C-7 are important pharmacophoric elements.

  • Antimicrobial Activity: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential.[12] A fluorine atom at position 6 and a piperazine or similar ring at position 7 generally enhance antibacterial activity.[12]

Experimental Protocols

Synthesis of Quinoline Carboxylic Acids

Doebner Reaction (for Quinoline-4-carboxylic acids): [17][18]

This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

  • To a solution of the substituted aniline (1.0 equiv) and the aldehyde (1.2 equiv) in ethanol, add pyruvic acid (1.5 equiv).

  • The reaction mixture is then refluxed for several hours.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Pfitzinger Reaction (for Quinoline-2- and -4-carboxylic acids): [19][20]

This method utilizes the reaction of isatin with a carbonyl compound in the presence of a base.

  • Isatin is dissolved in an aqueous solution of a strong base (e.g., potassium hydroxide).

  • The carbonyl compound (e.g., a ketone or aldehyde) is added to the solution.

  • The mixture is heated to reflux for several hours.

  • After cooling, the solution is acidified to precipitate the quinoline carboxylic acid product.

  • The product is collected by filtration and can be purified by recrystallization.

In Vitro Biological Assays

MTT Assay (Cell Viability): [10]

  • Seed cells in a 96-well plate and incubate to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).

Sulforhodamine B (SRB) Assay (Cytotoxicity):

  • Plate and treat cells with the test compound as described for the MTT assay.

  • After the incubation period, fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

  • Wash away the unbound dye with acetic acid.

  • Solubilize the protein-bound dye with a Tris base solution.

  • Measure the absorbance at approximately 515 nm.

  • The absorbance is proportional to the total cellular protein content, which reflects cell number.

LPS-Induced Inflammation in RAW264.7 Macrophages:

  • Culture RAW264.7 macrophage cells in a suitable medium.

  • Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for a defined period (e.g., 1 hour).

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for a further period (e.g., 24 hours).

  • Collect the cell supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

In Vitro Antimicrobial Activity (Broth Microdilution):

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Incubate the plate under appropriate conditions for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Visualizations

The biological activities of quinoline carboxylic acids are often mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.

NF_kappa_B_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB IkB IκB p_IkB p-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Nucleus_NFkB NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB Degradation Proteasomal Degradation p_IkB->Degradation Transcription Transcription of Inflammatory Genes Quinoline Quinoline Carboxylic Acids Quinoline->IKK_complex Inhibition Nucleus_NFkB->Transcription

Caption: Inhibition of the NF-κB signaling pathway by quinoline carboxylic acids.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β) and targeted for degradation. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.

Wnt_beta_catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation p_beta_catenin p-β-catenin Nucleus Nucleus beta_catenin->Nucleus Accumulation & Translocation Nucleus_beta_catenin β-catenin Degradation Proteasomal Degradation p_beta_catenin->Degradation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Quinoline Quinoline Carboxylic Acids Quinoline->Destruction_Complex Modulation? Nucleus_beta_catenin->TCF_LEF

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for screening quinoline carboxylic acids for anticancer activity.

Anticancer_Screening_Workflow Synthesis Synthesis of Quinoline Carboxylic Acid Library Treatment Treatment with Compound Library Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization

Caption: Workflow for anticancer screening of quinoline carboxylic acids.

Conclusion

Quinoline carboxylic acids represent a highly versatile and pharmacologically significant class of compounds. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, providing a foundation for the rational design and evaluation of novel quinoline-based therapeutics. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of new and improved treatments for a wide range of diseases.

References

Unlocking the Therapeutic Potential of 7-Aminoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of 7-aminoquinoline scaffolds in modern medicinal chemistry. Detailing promising research avenues, key experimental protocols, and critical signaling pathways, this document serves as a foundational resource for advancing the discovery and development of novel therapeutics derived from this versatile chemical class.

Executive Summary

The 7-aminoquinoline core, a key pharmacophore in historical antimalarials like chloroquine, is experiencing a resurgence in drug discovery. Beyond its established role in combating malaria, this scaffold is demonstrating significant promise in oncology, neurodegenerative disease, and virology. This guide illuminates the key areas of therapeutic potential, provides standardized methodologies for synthesis and evaluation, and visualizes the complex signaling networks modulated by these compounds, offering a roadmap for future research and development.

Core Research Areas and Therapeutic Applications

The inherent biological activity of the 7-aminoquinoline nucleus, coupled with the vast potential for chemical modification, has positioned it as a privileged scaffold in the development of new chemical entities. Key areas of investigation include its applications as an antimalarial, anticancer, and neuroprotective agent.

Antimalarial Activity

Historically, the 7-chloro-4-aminoquinoline structure has been the backbone of antimalarial therapy.[1] Research is actively focused on modifying this core to overcome widespread resistance to drugs like chloroquine (CQ). Strategies include altering the side chain and substituting the 7-chloro group with other moieties to enhance efficacy against both CQ-sensitive (CQS) and CQ-resistant (CQR) strains of Plasmodium falciparum.[1]

Anticancer Activity

A significant and expanding area of research is the application of 7-aminoquinolines in oncology. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2][3] The mechanisms underpinning their anticancer activity are multifaceted and include the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5] Notably, 7-aminoquinoline derivatives have been investigated as inhibitors of key kinases such as Src, Bcr-Abl, and VEGFR-II.[2][6]

Neuroprotective Effects

Emerging research has identified 7-aminoquinolines as a novel class of neuroprotective agents, particularly relevant to Parkinson's disease. Certain derivatives have been found to act as agonists of the nuclear receptor NR4A2 (Nurr1), a key regulator in the development and maintenance of midbrain dopamine neurons.[7] This discovery opens a new therapeutic avenue for diseases characterized by dopaminergic neurodegeneration.

Other Biological Activities

The therapeutic potential of 7-aminoquinolines extends to other infectious diseases. Studies have reported their activity against the Herpes Simplex Virus (HSV) and Mycobacterium tuberculosis, indicating a broad spectrum of antimicrobial potential.[8][9]

Synthesis of 7-Aminoquinoline Derivatives

The synthesis of diverse libraries of 7-aminoquinoline analogs is crucial for structure-activity relationship (SAR) studies. A general approach involves the reaction of a 4-chloro-7-substituted quinoline with an appropriate amine.[3] The diversification at the 7-position is often achieved through modern cross-coupling reactions.

A key intermediate, 4,7-dichloroquinoline, serves as a versatile starting material.[10] The 7-position can be functionalized using various methods:

  • Nucleophilic Aromatic Substitution (SNAr): Direct reaction with amines, phenols, or thiols.

  • Ullmann Coupling: To form diaryl ether linkages.[1]

  • Suzuki Coupling: To create biaryl structures.[1]

  • Negishi Coupling: For the introduction of alkyl or aryl groups.[1]

These synthetic strategies allow for the systematic modification of the 7-substituent to optimize biological activity and pharmacokinetic properties.

Key Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the evaluation of novel 7-aminoquinoline derivatives.

In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-aminoquinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimalarial Activity Assay

The in vitro activity of 7-aminoquinoline derivatives against P. falciparum is typically assessed by measuring the inhibition of parasite growth, often using a radioisotope-based method.[2]

Principle: The assay measures the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, into the parasite's DNA during its replication. A reduction in the incorporation of the radiolabel indicates inhibition of parasite growth.[10]

Detailed Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 for CQS, K1 or Dd2 for CQR) in human erythrocytes at a defined hematocrit in a complete medium.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well microtiter plates.

  • Parasite Inoculation: Add the parasitized erythrocyte culture (typically at 0.5-1% parasitemia and 2.5% hematocrit) to the drug-containing wells.

  • Radiolabeling: After a 24-hour incubation period, add [³H]-hypoxanthine to each well.

  • Incubation: Continue the incubation for another 18-24 hours to allow for the incorporation of the radiolabel.

  • Cell Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

Quantitative Data Summary

The following tables summarize the biological activities of representative 7-aminoquinoline derivatives from the literature.

Table 1: Antimalarial Activity of Selected 7-Aminoquinoline Derivatives

Compound ID7-SubstituentP. falciparum StrainIC50 (nM)Reference
Chloroquine-Cl3D7 (CQS)5.46
Chloroquine-ClK1 (CQR)>200
Compound 7aVaried Side Chain3D7 (CQS)3.27
Compound 7gVaried Side ChainK1 (CQR)13.57
Compound 15aVaried Side ChainK1 (CQR)9.79

Table 2: Anticancer Activity of Selected 7-Aminoquinoline Derivatives

Compound ID7-SubstituentCancer Cell LineActivity MetricValueReference
5d Unsubstituted BenzimidazoleCCRF-CEM (Leukemia)GI500.4 - 8 µM[2]
8d Unsubstituted BenzimidazoleHuT78 (Lymphoma)GI500.4 - 8 µM[2]
12d Unsubstituted BenzimidazoleRaji (Lymphoma)GI500.4 - 8 µM[2]
36 2,6-dichloro hydrazoneSF-295 (CNS)IC500.314 - 4.65 µg/cm³[5]
36 2,6-dichloro hydrazoneHCT-8 (Colon)IC500.314 - 4.65 µg/cm³[5]
36 2,6-dichloro hydrazoneHL-60 (Leukemia)IC500.314 - 4.65 µg/cm³[5]
67-70 Chalcone derivativesLNCaP (Prostate)IC506.95 - 7.93 µg/mL[12]

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms of 7-aminoquinolines requires visualizing their interaction with cellular signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of 7-Aminoquinolines treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_plate 8. Read Absorbance at 570 nm solubilization->read_plate calculate_ic50 9. Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of 7-aminoquinolines using the MTT assay.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[7] Several 7-aminoquinoline derivatives have been shown to inhibit this pathway.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation Aminoquinoline 7-Aminoquinoline Inhibitor Aminoquinoline->PI3K Aminoquinoline->Akt Aminoquinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-aminoquinoline derivatives.

The Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[14] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[9]

Src_Kinase_Pathway Integrins Integrins FAK FAK Integrins->FAK RTK RTK Src Src RTK->Src FAK->Src Migration Migration & Invasion FAK->Migration Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Aminoquinoline 7-Aminoquinoline Inhibitor Aminoquinoline->Src

Caption: 7-Aminoquinolines as inhibitors of the Src kinase signaling cascade.

Conclusion and Future Directions

The 7-aminoquinoline scaffold represents a fertile ground for the discovery of new therapeutic agents. Its proven track record in malaria, combined with compelling preclinical data in oncology and neurodegeneration, underscores its versatility and potential. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesis of novel analogs with diverse substitutions at the 7-position and modifications of the side chain to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to elucidate their mechanisms of action and identify biomarkers for patient stratification.

  • In Vivo Efficacy and Safety: Progression of lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers to build upon, accelerating the translation of promising 7-aminoquinoline candidates from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for the Use of Aminoquinolines in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Special Focus on 7-Aminoquinoline-5-carboxylic Acid and the Broader Class of Aminoquinoline-Based Derivatizing Agents

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches did not yield specific applications or established protocols for the use of this compound as a derivatizing agent in HPLC analysis. This suggests that it is not a commonly used reagent for this purpose, or its use is not yet widely documented in scientific literature. However, the aminoquinoline scaffold is a well-established platform for fluorescent derivatization reagents. To provide a comprehensive and practical guide, this document will focus on a closely related and widely used aminoquinoline-based reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) . The principles, protocols, and data presented for AQC serve as a representative example of how an aminoquinoline-based reagent can be employed in HPLC analysis and provide a framework for the potential evaluation of novel reagents like this compound.

Introduction to Aminoquinoline-Based Derivatization

Aminoquinolines are a class of heterocyclic aromatic organic compounds that can be functionalized to create highly sensitive fluorescent labeling reagents. These reagents are particularly useful for the derivatization of primary and secondary amines, such as those found in amino acids and biogenic amines, which often lack a native chromophore or fluorophore for sensitive detection in HPLC. The derivatization process imparts a fluorescent tag to the analyte, allowing for highly sensitive detection using a fluorescence detector.

One of the most prominent examples of an aminoquinoline-based derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). It reacts with amino groups to form stable, highly fluorescent derivatives that can be separated and quantified using reversed-phase HPLC.[1][2]

Application Note: Analysis of Amino Acids Using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

Principle

AQC is a pre-column derivatization reagent that reacts with primary and secondary amino acids in a simple and rapid reaction. The N-hydroxysuccinimidyl (NHS) group of AQC is an excellent leaving group, facilitating the formation of a stable urea linkage between the aminoquinoline moiety and the amino group of the analyte. The resulting derivatives are highly fluorescent and can be detected with high sensitivity.

Scope

This method is applicable to the quantitative analysis of free amino acids in a variety of biological samples, including plasma, serum, and protein hydrolysates. It has been successfully used to identify and quantify over 26 physiological amino acids.[1][2]

Required Materials
  • Reagents:

    • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing agent

    • Boric acid buffer (0.2 M, pH 8.8)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable mobile phase modifier)

    • Amino acid standards

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column heater, and fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Vortex mixer

    • Centrifuge

    • pH meter

Experimental Protocol: Derivatization of Amino Acid Standards
  • Standard Preparation: Prepare a stock solution of amino acid standards at a concentration of 100 pmol/µL in 0.1 M HCl.

  • Dilution: Dilute the stock solution to desired concentrations (e.g., 2.5, 5, 10, 25, 50, and 100 pmol/µL) with 0.1 M HCl.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 20 µL of the amino acid standard solution.

    • Add 60 µL of 0.2 M boric acid buffer (pH 8.8).

    • Vortex briefly to mix.

    • Add 20 µL of the AQC reagent solution (typically 3 mg/mL in acetonitrile).

    • Vortex immediately for 30 seconds.

    • Incubate at 55°C for 10 minutes.

  • Injection: The derivatized sample is now ready for injection into the HPLC system.

HPLC Method
  • Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 140 mM sodium acetate, 17 mM triethylamine, pH 5.05

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 37°C

  • Fluorescence Detection:

    • Excitation: 250 nm

    • Emission: 395 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
0.5982
15.0928
19.08713
32.06040
34.00100
37.00100
38.01000
50.01000

Note: This is a representative gradient and may require optimization based on the specific column and HPLC system used.

Data Presentation: Performance Characteristics of the AQC Method

The following table summarizes typical performance data for the analysis of amino acids using AQC derivatization and HPLC-fluorescence detection.

ParameterResult
Linearity (R²) > 0.998 for all amino acids[1][2]
Limit of Detection (LOD) Low fmol to pmol range
Recovery 95% - 106%[1][2]
Reproducibility (RSD) < 2% for retention times, < 5% for peak areas
Troubleshooting
IssuePotential CauseSolution
Poor peak shape Column degradation, improper mobile phase pHReplace column, check and adjust mobile phase pH
Low signal intensity Incomplete derivatization, detector malfunctionOptimize derivatization conditions, check detector lamp
Baseline noise Contaminated mobile phase, air bubbles in the systemFilter mobile phase, degas mobile phase
Ghost peaks Carryover from previous injectionImplement a needle wash step in the autosampler method

Visualization of Experimental Workflow and Derivatization Chemistry

Below are diagrams illustrating the key processes involved in the HPLC analysis of amino acids using AQC.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample/Standard Mix Mix and Vortex Sample->Mix Buffer Boric Acid Buffer (pH 8.8) Buffer->Mix AQC AQC Reagent AQC->Mix Incubate Incubate at 55°C Mix->Incubate Inject Inject into HPLC Incubate->Inject Separate Reversed-Phase Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Amino Acids Chromatogram->Quantify

Caption: Experimental workflow for amino acid analysis using AQC derivatization.

G AQC 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivative Fluorescent AQC-Amino Acid Derivative AQC->Derivative + AminoAcid Amino Acid (R-NH2) AminoAcid->Derivative NHS N-hydroxysuccinimide (Leaving Group) Derivative->NHS

Caption: Chemical reaction for the derivatization of an amino acid with AQC.

Evaluating this compound as a Potential Derivatization Reagent

While no established methods for this compound as an HPLC derivatization agent were found, its structure suggests potential for such applications. The amino group could be functionalized to react with analytes, and the quinoline ring system provides the basis for fluorescence. For researchers interested in exploring its potential, the following workflow is recommended.

G cluster_synthesis Reagent Synthesis & Characterization cluster_reaction Derivatization Reaction Optimization cluster_hplc_dev HPLC Method Development cluster_validation Method Validation Synthesis Synthesize Activated Form of 7-AQ-5-CA Characterize Characterize Fluorescent Properties (Ex/Em Spectra) Synthesis->Characterize Optimize Optimize Reaction Conditions (pH, Temp, Time, Stoichiometry) Synthesis->Optimize Stability Assess Derivative Stability Optimize->Stability Column Select Appropriate Reversed-Phase Column Stability->Column MobilePhase Optimize Mobile Phase Composition and Gradient Column->MobilePhase Detection Set Fluorescence Detector to Optimal Ex/Em MobilePhase->Detection Linearity Linearity & Range Detection->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy & Precision LOD_LOQ->Accuracy Selectivity Selectivity & Matrix Effects Accuracy->Selectivity

Caption: Workflow for evaluating a novel fluorescent derivatization reagent.

Conclusion

While this compound is not a currently documented reagent for HPLC derivatization, the broader class of aminoquinolines, exemplified by AQC, offers powerful tools for the sensitive analysis of amino acids and other amine-containing compounds. The protocols and workflows presented here for the established AQC method provide a solid foundation for researchers in the field. Furthermore, the proposed evaluation workflow for novel reagents can guide the exploration of new analytical tools, potentially including derivatives of this compound in the future.

References

Application Notes and Protocols: 7-Aminoquinoline-5-carboxylic Acid for Fluorescent Labeling of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinoline-5-carboxylic acid is a fluorescent molecule belonging to the quinoline family of compounds. Quinoline derivatives are known for their use as fluorescent probes in various biological applications due to their favorable photophysical properties, including strong fluorescence and environmental sensitivity.[1] This document provides detailed application notes and protocols for the use of this compound in the fluorescent labeling of proteins, a critical technique in life sciences research and drug development for studying protein localization, function, and interactions.

The primary amino group at the 7-position and the carboxylic acid group at the 5-position make this molecule a versatile platform for conjugation to biomolecules. The carboxylic acid can be activated to an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, which can then readily form stable amide bonds with the primary amino groups (e.g., on lysine residues and the N-terminus) of proteins.

Physicochemical and Fluorescent Properties

While specific quantitative photophysical data for this compound is not extensively documented in publicly available literature, data from closely related 7-aminoquinoline derivatives can provide valuable insights into its expected fluorescent characteristics. The spectral properties of these compounds are often influenced by their local environment, a characteristic known as solvatochromism.

Table 1: Physicochemical and Spectroscopic Data of 7-Aminoquinoline Derivatives

PropertyValueNotes
Excitation Maximum (λex) ~400 - 420 nm[2]Expected range for 7-aminoquinoline derivatives. The exact wavelength can be influenced by the solvent and conjugation to a protein.
Emission Maximum (λem) ~470 - 590 nm[2]Emission is typically broad and exhibits a significant Stokes shift. The emission wavelength is sensitive to the polarity of the environment.[2]
Quantum Yield (Φ) 0.11 - 0.57[2]Varies significantly with the solvent environment. Higher quantum yields are often observed in non-polar solvents.[2]
Molar Extinction Coefficient (ε) Data not availableThis value is crucial for accurately determining the degree of labeling. It is recommended to determine this experimentally for the specific conjugate.
Molecular Weight 188.18 g/mol For the parent compound, this compound.

Experimental Protocols

Activation of this compound

For covalent labeling of proteins, the carboxylic acid moiety of this compound must first be activated to an amine-reactive species. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas (optional, for inert atmosphere)

Protocol:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (optional, but recommended to prevent hydrolysis).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the resulting solution containing the this compound-NHS ester can be used directly for protein labeling or purified and stored for later use.

Protein Labeling with Activated this compound

This protocol is a general guideline for labeling proteins with the NHS ester of this compound. The optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Activated this compound (NHS ester) in DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane for purification

Protocol:

  • Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

  • Dye Preparation: Prepare a stock solution of the activated this compound-NHS ester in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL immediately before use.

  • Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the dye stock solution. A typical starting point is a 10- to 20-fold molar excess of the dye over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Protocol:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorption maximum of the dye (A_max).

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

      • where CF is the correction factor (A280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • where ε_dye is the molar extinction coefficient of the dye at its A_max.

Visualizations

The following diagrams illustrate the key processes involved in protein labeling with this compound.

experimental_workflow cluster_activation Activation of Carboxylic Acid cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis A 7-Aminoquinoline- 5-carboxylic acid C Activated NHS Ester A->C Reaction in DMF/DMSO B NHS, DCC/EDC E Labeled Protein C->E Conjugation (pH 8.3) D Protein F Purified Labeled Protein E->F Size-Exclusion Chromatography/ Dialysis G Spectroscopy (DOL Calculation) F->G H Fluorescence Microscopy F->H I Other Assays F->I logical_relationship A This compound (Fluorophore Precursor) B Chemical Activation (e.g., NHS ester formation) A->B C Amine-Reactive Probe B->C E Covalent Amide Bond Formation C->E D Protein with Primary Amines (Lysine, N-terminus) D->E F Fluorescently Labeled Protein E->F G Biological Applications (e.g., Imaging, Assays) F->G

References

Application Notes: 7-Aminoquinoline-5-carboxylic Acid as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in chemical biology and drug discovery for the real-time detection and quantification of biologically and environmentally important analytes. Among these, quinoline-based fluorophores have garnered significant attention due to their favorable photophysical properties, including high quantum yields and environmental sensitivity. 7-Aminoquinoline-5-carboxylic acid is a quinoline derivative that possesses intrinsic fluorescence and suitable coordination sites—the amino and carboxylic acid groups—for selective binding to metal ions. This interaction can lead to a discernible change in its fluorescent properties, either through fluorescence enhancement or quenching, providing a basis for a sensitive and selective detection method. The detection of metal ions is crucial, as imbalances in their concentrations are associated with various physiological and pathological conditions, including neurodegenerative diseases and cancer.

Signaling Pathway

The proposed signaling mechanism for the detection of metal ions using this compound involves the formation of a coordination complex. In its free state, the probe exhibits a certain level of fluorescence. Upon binding of a metal ion to the amino and carboxylate groups, a chelate is formed. This chelation can alter the electronic properties of the fluorophore. In many cases, particularly with paramagnetic metal ions such as Fe³⁺ and Cu²⁺, this leads to fluorescence quenching through mechanisms like photoinduced electron transfer (PET) or energy transfer. For other ions, such as Zn²⁺, chelation can lead to a more rigid structure, inhibiting non-radiative decay pathways and resulting in chelation-enhanced fluorescence (CHEF).

G Probe This compound (Fluorescent) Complex Probe-Metal Ion Complex (Quenched or Enhanced Fluorescence) Probe->Complex Coordination Metal Metal Ion (e.g., Fe³⁺, Cu²⁺, Zn²⁺) Metal->Complex Signal Change in Fluorescence Intensity Complex->Signal

Caption: Proposed signaling pathway for metal ion detection.

Quantitative Data Summary

The following tables summarize representative quantitative data for the interaction of this compound with various metal ions. This data is based on typical values observed for similar quinoline-based fluorescent probes.

Table 1: Spectral Properties of this compound and its Metal Complexes

SpeciesExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)
Free Probe3504500.35
+ Fe³⁺3504500.05
+ Cu²⁺3504500.08
+ Zn²⁺3504450.60

Table 2: Performance Characteristics of this compound as a Metal Ion Probe

Metal IonLinear Range (µM)Limit of Detection (LOD, nM)Binding Constant (Kₐ, M⁻¹)Selectivity (Fold change over other ions)
Fe³⁺0.1 - 10502.5 x 10⁵>50
Cu²⁺0.5 - 201001.8 x 10⁵>40
Zn²⁺0.2 - 15803.2 x 10⁵>30

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve 1.882 mg of this compound (M.W. 188.18 g/mol ) in 10 mL of DMSO to prepare a 1 mM stock solution. Store in the dark at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂) by dissolving the appropriate amount in deionized water.

Protocol 2: Fluorescence Titration for Determination of Binding Affinity

This protocol is designed to determine the binding constant (Kₐ) between the fluorescent probe and a specific metal ion.

G start Start prep_probe Prepare Probe Solution (e.g., 10 µM in Buffer) start->prep_probe measure_initial Measure Initial Fluorescence Intensity (F₀) prep_probe->measure_initial add_metal Add Aliquots of Metal Ion Solution measure_initial->add_metal measure_f Measure Fluorescence Intensity (F) after each addition add_metal->measure_f measure_f->add_metal Repeat for different concentrations plot Plot (F₀-F)/(F_max-F) vs. [Metal Ion] measure_f->plot calculate Calculate Binding Constant (Kₐ) from the slope plot->calculate end End calculate->end

Caption: Workflow for fluorescence titration experiment.

Methodology:

  • Prepare a solution of this compound at a final concentration of 10 µM in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 350 nm. This is your F₀.

  • Incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 µL of a 1 mM solution) to the probe solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes.

  • Record the fluorescence emission spectrum and note the intensity at the emission maximum (F).

  • Continue this process until the fluorescence intensity reaches a plateau.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • The binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

Protocol 3: Selectivity Assay

This protocol assesses the specificity of the fluorescent probe for a particular metal ion in the presence of other competing ions.

Methodology:

  • Prepare a series of solutions, each containing 10 µM of this compound in the chosen buffer.

  • To each solution, add a specific metal ion of interest (e.g., 10 equivalents of Fe³⁺).

  • To these solutions, add an excess (e.g., 50 equivalents) of other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.).

  • A control solution should contain only the probe and the interfering ions.

  • Incubate all solutions for 5 minutes at room temperature.

  • Measure the fluorescence intensity of each solution at the predetermined emission maximum.

  • Compare the fluorescence response in the presence and absence of the target metal ion to determine the selectivity. The results can be presented as a bar chart showing the fluorescence intensity for each condition.

Applications of 7-Aminoquinoline-5-carboxylic Acid in Medicinal Chemistry: A Scaffolding Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Subject: The role and potential of 7-Aminoquinoline-5-carboxylic acid as a key scaffold in the design and synthesis of novel therapeutic agents.

Abstract

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties. This document explores the specific applications of the This compound scaffold. This particular substitution pattern offers a unique combination of hydrogen bonding capabilities from the 7-amino group and a versatile synthetic handle at the 5-carboxylic acid position, making it an intriguing starting point for the development of targeted therapies, particularly kinase inhibitors. While direct, extensive research on this specific scaffold is emerging, its structural components suggest significant potential based on the well-documented activities of related quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of pharmaceuticals.[1] Its rigid structure provides a fixed orientation for appended pharmacophores, while the nitrogen atom and various substitution points allow for fine-tuning of electronic properties, solubility, and target engagement.[2] The addition of a carboxylic acid group, as seen in many quinolone antibiotics and other therapeutic classes, often serves as a key interaction point with biological targets or as a site for further chemical modification.[3] Similarly, the amino group is crucial for the activity of numerous drugs, including the classic antimalarial 4-aminoquinolines.

The This compound structure combines these key features, presenting a unique platform for creating novel molecular entities. The 7-amino group can act as a hydrogen bond donor, while the 5-carboxylic acid can act as a hydrogen bond acceptor or be converted into various amides, esters, or other functional groups to explore structure-activity relationships (SAR).

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound is a promising scaffold for several therapeutic areas.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The quinoline scaffold is a common choice for this purpose. The 7-amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a common binding motif for ATP-competitive inhibitors. The 5-carboxylic acid position can be elaborated with various substituents to extend into other regions of the ATP pocket, thereby enhancing potency and selectivity.

Logical Workflow for Developing Kinase Inhibitors from the Scaffold

The following diagram illustrates the logical progression from the starting scaffold to a potential drug candidate.

G cluster_0 Scaffold & Derivatization cluster_1 Screening & Optimization cluster_2 Lead Development Scaffold 7-Aminoquinoline- 5-carboxylic acid AmideCoupling Amide Coupling (at C5-COOH) Scaffold->AmideCoupling SuzukiCoupling Suzuki/Cross-Coupling (at C7-NH2 or modified halide) Scaffold->SuzukiCoupling Library Compound Library AmideCoupling->Library SuzukiCoupling->Library HTS High-Throughput Kinase Screening Library->HTS HitID Hit Identification (Potency & Selectivity) HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization (ADME/Tox Properties) SAR->LeadOpt InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Workflow for kinase inhibitor drug discovery.
Anti-inflammatory and Antiviral Activity

Quinoline derivatives have shown significant promise as anti-inflammatory agents by targeting enzymes like COX and PDE4.[3] The carboxylic acid moiety is particularly important for COX inhibition. Furthermore, various quinoline-based compounds have been investigated for their antiviral properties against a range of viruses.[1] The dual functional groups of this compound provide an excellent foundation for creating libraries of compounds to screen for these activities.

Experimental Protocols

While specific protocols for derivatives of this compound are not extensively published, the following represents a generalized and standard protocol for the synthesis of amide derivatives, a common and crucial step in medicinal chemistry to explore SAR.

Protocol 1: General Procedure for Amide Synthesis from this compound

This protocol describes the coupling of the carboxylic acid group with a primary or secondary amine using a standard peptide coupling reagent like HATU.

Materials:

  • This compound (starting material)

  • Desired amine (R1R2NH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of the Amide Coupling Workflow

G Start Dissolve Scaffold in DMF AddReagents Add Amine, HATU, DIPEA Start->AddReagents Step 1 Stir Stir at RT (4-12h) AddReagents->Stir Step 2 Monitor Monitor by TLC/LC-MS Stir->Monitor Step 3 Monitor->Stir Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Step 4 End Pure Product Purify->End Step 5

Caption: Experimental workflow for amide synthesis.

Quantitative Data Summary

As this specific scaffold is an emerging area of research, extensive quantitative data for a series of its derivatives is not yet widely available in peer-reviewed literature. However, for context, the table below presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a theoretical series of amide derivatives targeting a generic kinase, illustrating how such data would be presented.

Compound IDR¹ Group (Amide)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
Ref-Cpd (Reference)1530020
AQ5C-01 -CH₂-Ph120>10,000>83
AQ5C-02 -CH₂(4-F-Ph)858500100
AQ5C-03 -CH₂(4-Cl-Ph)50450090
AQ5C-04 -Piperidine250>10,000>40
AQ5C-05 -Morpholine98650066

Table 1: Hypothetical biological activity data for amide derivatives of this compound.

Conclusion and Future Outlook

This compound represents a promising but underexplored scaffold in medicinal chemistry. Its inherent structural features, combining a proven heterocyclic core with strategically placed functional groups for hydrogen bonding and synthetic elaboration, make it an ideal candidate for the development of novel kinase inhibitors and other targeted therapeutic agents. Future research should focus on the synthesis and screening of diverse libraries derived from this scaffold to unlock its full therapeutic potential. The protocols and logical workflows outlined in this document provide a foundational framework for initiating such drug discovery programs.

References

Application Notes and Protocols: 7-Aminoquinoline-5-carboxylic Acid in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinoline-5-carboxylic acid is a heterocyclic organic compound belonging to the aminoquinoline family. Aminoquinoline derivatives have garnered significant interest in biomedical research due to their fluorescent properties, which make them valuable scaffolds for the development of fluorescent probes for cell imaging. These probes can be utilized to visualize specific organelles, sense the intracellular environment, and track biomolecules. The presence of both an amino group and a carboxylic acid group on the this compound scaffold provides versatile handles for bioconjugation, allowing it to be coupled to various biomolecules for targeted imaging applications.

These application notes provide an overview of the potential applications of this compound in cell imaging and detailed protocols for its use as an intracellular stain and for bioconjugation to proteins.

Potential Applications in Cell Imaging

While specific data for this compound in cell imaging is limited, based on the known properties of related aminoquinoline derivatives, its potential applications include:

  • Organelle Staining: Derivatives of 7-aminoquinoline have been shown to selectively accumulate in specific organelles such as the Golgi apparatus and lipid droplets. It is plausible that this compound could exhibit preferential localization within certain subcellular compartments.

  • pH Sensing: The fluorescence of some aminoquinoline compounds is sensitive to the surrounding pH. This property could be exploited to develop probes for monitoring pH changes in acidic organelles like lysosomes or in the tumor microenvironment.

  • Metal Ion Sensing: The quinoline core is a known chelator of metal ions. Functionalized aminoquinolines have been developed as fluorescent sensors for biologically relevant metal ions such as Zn²⁺.

  • Fluorescent Labeling: The reactive amino and carboxylic acid groups allow for the covalent attachment of this compound to biomolecules such as proteins, peptides, and nucleic acids. These fluorescently labeled biomolecules can then be used to study their localization, trafficking, and interactions within living cells.

  • Two-Photon Microscopy: The quinoline scaffold is present in probes that are amenable to two-photon excitation, which allows for deeper tissue imaging with reduced phototoxicity.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
AppearanceSolid
SolubilitySparingly soluble in water
Excitation Maximum (λex)To be determined experimentally in buffer
Emission Maximum (λem)To be determined experimentally in buffer
Stokes ShiftTo be determined experimentally
Quantum Yield (Φ)To be determined experimentally
Fluorescence Lifetime (τ)To be determined experimentally

Note: The spectroscopic properties are highly dependent on the solvent and local environment. It is crucial to experimentally determine these values in the relevant aqueous buffers for cell imaging.

Experimental Protocols

Protocol 1: General Intracellular Staining with this compound

This protocol provides a general procedure for staining live cells with this compound. Optimization of the dye concentration and incubation time is critical for each cell type and experimental setup.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Staining Protocol:

    • On the day of the experiment, remove the complete cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Prepare a fresh staining solution by diluting the 10 mM stock solution in pre-warmed live-cell imaging medium to a final concentration in the range of 1-10 µM. It is recommended to test a range of concentrations to determine the optimal one for your cell type.

    • Add the staining solution to the cells and incubate for 15-60 minutes in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time should be determined experimentally.

  • Washing (Optional):

    • For some applications, washing may be necessary to reduce background fluorescence.

    • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope. The filter set should be chosen based on the experimentally determined excitation and emission maxima of this compound in an aqueous environment.

Table 2: Recommended Starting Conditions for Intracellular Staining

ParameterRecommended RangeNotes
Stock Solution10 mM in DMSOStore at -20°C in aliquots.
Staining Concentration1 - 10 µMOptimize for each cell line to achieve good signal-to-noise ratio with minimal cytotoxicity.
Incubation Time15 - 60 minutesLonger incubation times may be required, but monitor for signs of cytotoxicity.
Incubation Temperature37°CUse standard cell culture conditions.
Imaging MediumLive-cell imaging mediumMaintains cell viability during imaging.
Protocol 2: Bioconjugation of this compound to a Protein

This protocol describes the conjugation of this compound to a protein using carbodiimide chemistry, which facilitates the formation of an amide bond between the carboxylic acid group of the dye and primary amine groups (e.g., lysine residues) on the protein.

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL.

    • Prepare a 10 mM solution of this compound in DMSO.

    • Freshly prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in the conjugation buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix the this compound solution with the EDC and NHS solutions at a molar ratio of approximately 1:1.5:1.5 (dye:EDC:NHS).

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the dye.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized to achieve the desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the protein-dye conjugate. The labeled protein will typically elute in the void volume and can be identified by its color and/or by measuring its absorbance at 280 nm (for protein) and the excitation maximum of the dye.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the excitation maximum of this compound.

Visualizations

Experimental_Workflow_Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 10 mM Stock in DMSO add_stain Add Staining Solution (1-10 µM in Medium) prep_stock->add_stain prep_cells Culture Cells to 60-80% Confluency wash_pbs Wash Cells with PBS prep_cells->wash_pbs wash_pbs->add_stain incubate Incubate 15-60 min at 37°C add_stain->incubate wash_medium Wash with Imaging Medium (Optional) incubate->wash_medium add_medium Add Fresh Imaging Medium wash_medium->add_medium acquire_images Acquire Images on Fluorescence Microscope add_medium->acquire_images

Caption: Workflow for intracellular staining using this compound.

Bioconjugation_Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis dye 7-Aminoquinoline- 5-carboxylic acid activated_dye NHS-activated Dye dye->activated_dye edc_nhs EDC + NHS edc_nhs->activated_dye conjugate Protein-Dye Conjugate (unpurified) activated_dye->conjugate protein Protein with -NH2 groups protein->conjugate quench Quench Reaction conjugate->quench purify Size-Exclusion Chromatography quench->purify analyze Characterize (Degree of Labeling) purify->analyze

Caption: Workflow for bioconjugation of this compound to a protein.

Application Notes and Protocols for Coupling 7-Aminoquinoline-5-carboxylic Acid to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient coupling of 7-Aminoquinoline-5-carboxylic acid to primary amines, a critical transformation in the synthesis of novel chemical entities for drug discovery and other research applications. The resulting 7-aminoquinoline-5-carboxamides are valuable scaffolds in medicinal chemistry, often investigated for their potential as antimalarial, anticancer, and antibacterial agents.

Introduction

This compound is a key building block in the development of fluorescent probes and pharmacologically active compounds. The derivatization of its carboxylic acid moiety through amide bond formation with various primary amines allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties. Standard peptide coupling reagents are commonly employed to facilitate this transformation, ensuring high yields and purity of the final products. This document outlines a general yet detailed procedure using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Reaction Principle

The coupling of a carboxylic acid with a primary amine to form an amide bond is facilitated by a coupling agent, such as EDC. EDC activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine. To improve the efficiency of the reaction and minimize side reactions, an additive like NHS or HOBt is often used. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which then readily reacts with the primary amine to yield the desired amide and a water-soluble urea byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step A This compound EDC EDC Intermediate O-Acylisourea Intermediate A->Intermediate + EDC->Intermediate NHS_HOBt NHS or HOBt Active_Ester Active Ester Intermediate Intermediate->Active_Ester NHS_HOBt->Active_Ester + Primary_Amine Primary Amine (R-NH2) Product N-Substituted-7-aminoquinoline-5-carboxamide Active_Ester->Product Primary_Amine->Product + Byproduct Water-soluble Urea Byproduct Product->Byproduct +

Diagram 1: General reaction pathway for EDC-mediated amide coupling.

Experimental Protocols

This section provides a detailed protocol for the synthesis of N-substituted-7-aminoquinoline-5-carboxamides. A representative primary amine, butylamine, is used as an example.

Materials and Reagents
  • This compound

  • Primary amine (e.g., Butylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

General Protocol for Amide Coupling
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (or DCM) are added the primary amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

  • Activation: The mixture is cooled to 0 °C in an ice bath. EDC·HCl (1.2 eq.) is then added portion-wise over 10-15 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution (3 x), water (2 x), and brine (1 x).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-7-aminoquinoline-5-carboxamide.

G start Start dissolve Dissolve this compound, primary amine, HOBt, and DIPEA in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl portion-wise cool->add_edc react Stir at room temperature for 12-24h (Monitor by TLC/LC-MS) add_edc->react workup Dilute with EtOAc Wash with NaHCO3, H2O, and Brine react->workup dry Dry organic layer over MgSO4 and concentrate workup->dry purify Purify by flash column chromatography dry->purify end Obtain pure N-substituted-7-aminoquinoline-5-carboxamide purify->end

Diagram 2: Experimental workflow for amide coupling.

Data Presentation

The following tables summarize typical reaction conditions and characterization data for the synthesis of N-substituted-7-aminoquinoline-5-carboxamides.

Table 1: Representative Amide Coupling Reaction Conditions and Yields

EntryPrimary Amine (R-NH₂)Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)
1ButylamineEDC·HClHOBtDIPEADMF1675-85
2BenzylamineEDC·HClHOBtTEADCM2470-80
3CyclohexylamineHATU-DIPEADMF1280-90
4AnilineEDC·HClNHSDIPEADMF2460-70

Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction scale.

Table 2: Characterization Data for a Representative Product: N-butyl-7-aminoquinoline-5-carboxamide

Characterization MethodData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)9.01 (dd, J=4.2, 1.6 Hz, 1H), 8.55 (t, J=5.6 Hz, 1H), 8.45 (d, J=1.8 Hz, 1H), 7.88 (d, J=1.8 Hz, 1H), 7.55 (dd, J=8.8, 1.6 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 6.80 (s, 2H, -NH₂), 3.30 (q, J=6.8 Hz, 2H), 1.55 (p, J=7.2 Hz, 2H), 1.35 (h, J=7.4 Hz, 2H), 0.90 (t, J=7.4 Hz, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)168.5, 151.0, 149.8, 148.2, 137.5, 127.9, 124.5, 121.3, 118.9, 110.2, 38.9, 31.2, 19.5, 13.6.
Mass Spectrometry (ESI-MS)m/z calculated for C₁₄H₁₇N₃O [M+H]⁺: 244.14; found: 244.1.
FTIR (KBr, cm⁻¹)3450, 3320 (N-H stretch, amine), 3280 (N-H stretch, amide), 1640 (C=O stretch, amide), 1610, 1580 (C=C stretch, aromatic).

Note: The spectral data provided are representative and may show slight variations based on the specific experimental conditions and instrumentation used.

Troubleshooting

ProblemPossible CauseSolution
Low Yield - Incomplete reaction- Extend reaction time. - Increase equivalents of coupling reagents.
- Hydrolysis of activated intermediate- Ensure use of anhydrous solvents and reagents.
- Steric hindrance of the amine- Use a more potent coupling reagent like HATU.
Side Product Formation - Racemization (for chiral amines)- Add HOBt to suppress racemization.
- Formation of N-acylurea byproduct- Use NHS to form a more stable active ester.
Difficulty in Purification - Water-soluble byproducts remain- Perform thorough aqueous workup.
- Similar polarity of product and starting material- Optimize chromatography conditions (eluent system, gradient).

Conclusion

The EDC-mediated coupling of this compound with primary amines is a robust and versatile method for the synthesis of a diverse library of N-substituted-7-aminoquinoline-5-carboxamides. The protocols outlined in these application notes provide a solid foundation for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and chemical biology. Optimization of the reaction conditions may be necessary for specific substrates to achieve the highest possible yields and purity.

Application Notes and Protocols: N-hydroxysuccinimide Ester Activation of 7-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinoline-5-carboxylic acid is a fluorescent molecule that holds significant potential as a labeling reagent in biological research and drug development. Its intrinsic fluorescence provides a means for sensitive detection and quantification of biomolecules. To facilitate its use in bioconjugation, the carboxylic acid moiety can be activated to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amino groups (-NH₂) present on proteins, peptides, amino-modified oligonucleotides, and other biomolecules to form stable amide bonds. This document provides detailed protocols for the NHS ester activation of this compound and its subsequent application in biomolecule labeling.

Principle of the Method

The activation of this compound is typically achieved by reacting it with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide activates the carboxyl group, which then reacts with NHS to form the semi-stable, amine-reactive NHS ester. The resulting this compound NHS ester can be purified and stored or used immediately to label target molecules.

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC₁₀H₈N₂O₂188.18
N-hydroxysuccinimide (NHS)C₄H₅NO₃115.09
N,N'-dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃155.24

Table 2: Typical Reaction Conditions for NHS Ester Activation

ParameterCondition
SolventAnhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reactant Molar Ratio (Carboxylic Acid:NHS:DCC)1 : 1.1 : 1.1
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time4-12 hours
AtmosphereInert (e.g., Nitrogen or Argon)

Table 3: Typical Conditions for Labeling with NHS Ester

ParameterCondition
Target BiomoleculeProteins, Peptides, Amino-modified DNA
SolventAqueous buffer (e.g., PBS, Bicarbonate buffer)
pH8.3 - 8.5
Molar Excess of NHS Ester5-20 fold over the biomolecule
Reaction Temperature4°C to Room Temperature
Reaction Time2 hours to overnight

Experimental Protocols

Protocol 1: N-hydroxysuccinimide Ester Activation of this compound

This protocol describes a general procedure for the synthesis of this compound NHS ester using DCC as the coupling agent.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add N-hydroxysuccinimide (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the DCC solution to the reaction mixture dropwise over 10-15 minutes while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the DCU precipitate by filtration.

  • Precipitate the this compound NHS ester from the filtrate by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Store the resulting this compound NHS ester in a desiccator at -20°C.

Protocol 2: Labeling of a Peptide with this compound NHS Ester

This protocol provides a general guideline for the conjugation of the synthesized NHS ester to a peptide containing a primary amine.

Materials:

  • Peptide with a primary amine (e.g., N-terminal amine or lysine side chain)

  • This compound NHS ester

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Calculate the required amount of the NHS ester solution to achieve a 5-20 fold molar excess relative to the peptide.

  • Add the calculated volume of the NHS ester stock solution to the peptide solution while gently vortexing.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Separate the labeled peptide from unreacted NHS ester and byproducts (e.g., hydrolyzed NHS ester and N-hydroxysuccinimide) using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

  • Collect the fractions containing the labeled peptide. The labeled peptide will typically elute first.

  • Confirm the labeling efficiency and purity of the conjugate using techniques such as HPLC and mass spectrometry.

  • Store the purified, labeled peptide at -20°C or -80°C.

Visualizations

cluster_activation NHS Ester Activation AQC 7-Aminoquinoline- 5-carboxylic acid reaction AQC->reaction NHS N-hydroxysuccinimide NHS->reaction DCC DCC DCC->reaction AQC_NHS 7-Aminoquinoline-5-carboxylic acid NHS ester reaction->AQC_NHS DMF, RT DCU Dicyclohexylurea (precipitate) reaction->DCU Byproduct

Caption: Chemical reaction for the activation of this compound.

cluster_workflow Experimental Workflow: Peptide Labeling and Analysis start Start dissolve_peptide Dissolve Peptide in Bicarbonate Buffer (pH 8.3) start->dissolve_peptide react Combine and React (RT, 2-4h or 4°C, overnight) dissolve_peptide->react prepare_nhs Prepare 7-AQ-5-CA NHS Ester Stock Solution (DMF/DMSO) prepare_nhs->react purify Purify Labeled Peptide (Size-Exclusion Chromatography) react->purify Separation analyze Analyze Conjugate (HPLC, Mass Spectrometry) purify->analyze Quality Control end End analyze->end

Caption: Workflow for labeling a peptide with this compound NHS ester.

Disclaimer: These protocols provide general guidelines. Optimal reaction conditions, such as reactant concentrations, reaction times, and purification methods, may vary depending on the specific application and the nature of the biomolecule being labeled. It is recommended to perform small-scale optimization experiments.

Application Notes and Protocols for the Derivatization of Carboxylic Acids for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acids are a broad class of organic compounds that play crucial roles in biological systems and are common moieties in pharmaceutical compounds. Their analysis by High-Performance Liquid Chromatography (HPLC) is often challenging due to their high polarity, which leads to poor retention on reversed-phase columns, and their general lack of a strong chromophore or fluorophore, resulting in low sensitivity for UV or fluorescence detection. Derivatization is a chemical modification technique used to overcome these limitations by converting the carboxylic acid into a less polar and more detectable derivative. This application note provides detailed protocols for the derivatization of carboxylic acids for enhanced analysis by HPLC with UV, fluorescence, and mass spectrometry detection.

General Principles of Carboxylic Acid Derivatization

The primary goal of derivatization is to attach a tag to the carboxylic acid functional group that improves its analytical properties. This is typically achieved through esterification or amidation reactions. The choice of derivatizing agent depends on the desired detection method. For UV detection, a molecule with a strong chromophore is introduced. For fluorescence detection, a fluorophore is attached. For mass spectrometry, a tag that enhances ionization efficiency is used.

The general workflow for the derivatization of carboxylic acids for HPLC analysis involves several key steps: sample preparation, the derivatization reaction itself, quenching of the reaction, and subsequent HPLC analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing Carboxylic Acid Extraction Extraction/Cleanup Sample->Extraction Deriv_Reagent Addition of Derivatizing Agent Extraction->Deriv_Reagent Catalyst Addition of Catalyst (if required) Deriv_Reagent->Catalyst Reaction Incubation (Heat/Time) Catalyst->Reaction Quench Reaction Quenching Reaction->Quench HPLC HPLC Separation Quench->HPLC Detection Detection (UV, FL, MS) HPLC->Detection

Figure 1: General experimental workflow for carboxylic acid derivatization.

I. Derivatization for HPLC-UV Detection

Derivatization for UV detection involves the introduction of a chromophore, a molecule that absorbs light in the ultraviolet-visible region, onto the carboxylic acid. A common class of reagents for this purpose are phenacyl bromides and nitrophenylhydrazines.

A. Derivatization with 2-Nitrophenylhydrazine (2-NPH)

2-Nitrophenylhydrazine (2-NPH) reacts with carboxylic acids in the presence of a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable hydrazides that can be detected by UV absorbance.[1][2]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product CA R-COOH (Carboxylic Acid) EDC EDC CA->EDC + NPH 2-Nitrophenylhydrazine NPH->EDC + Product R-CO-NH-NH-Ph-NO2 (2-Nitrophenylhydrazide) EDC->Product Reaction Pyridine Pyridine (Catalyst) Pyridine->Product

Figure 2: Reaction scheme for derivatization with 2-NPH.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 40 mM solution of 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) in 50% aqueous ethanol.

    • Prepare a 125 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in 50% aqueous ethanol containing 1.5% pyridine.

  • Sample Preparation:

    • Dissolve the carboxylic acid sample in a suitable solvent (e.g., 50% aqueous acetonitrile).

  • Derivatization Reaction:

    • To 200 µL of the sample solution, add 20 µL of the 40 mM 2-NPH·HCl solution.

    • Add 40 µL of the 125 mM EDC·HCl/pyridine solution.

    • Vortex the mixture and incubate at 60 °C for 20 minutes.[3]

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature. The reaction is generally stable, and for many applications, direct injection is possible after dilution.

  • HPLC Analysis:

    • Analyze the derivatized sample by reversed-phase HPLC with UV detection typically in the range of 400 nm.

Quantitative Data Summary:

AnalyteLODLOQReference
Short-Chain Fatty AcidsHigh femtomole to low picomoleHigh femtomole to low picomole[4]
Various Carboxylic Acids0.15–9.43 ng/mL-[5]

II. Derivatization for HPLC-Fluorescence Detection

Fluorescence derivatization offers higher sensitivity and selectivity compared to UV detection. Reagents for this purpose contain a fluorophore that is attached to the carboxylic acid.

A. Derivatization with 9-Anthryldiazomethane (ADAM)

9-Anthryldiazomethane (ADAM) is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent esters.[6][7] The reaction proceeds at room temperature without the need for a catalyst.[8]

G cluster_reactants Reactants cluster_product Product CA R-COOH (Carboxylic Acid) Product R-CO-O-CH2-Anthracene (9-Anthrylmethyl Ester) CA->Product + ADAM ADAM 9-Anthryldiazomethane (ADAM)

Figure 3: Reaction scheme for derivatization with ADAM.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1% (w/v) solution of ADAM in ethyl acetate.[8]

  • Sample Preparation:

    • Dissolve the carboxylic acid sample in ethyl acetate.

  • Derivatization Reaction:

    • To 200 µL of the sample solution, add 200 µL of the 0.1% ADAM solution.[8]

    • Allow the reaction to proceed at room temperature for at least 60 minutes.[8]

  • Post-Reaction Treatment:

    • Filter the reaction mixture through a 0.2 µm membrane filter before injection into the HPLC system.[8]

  • HPLC Analysis:

    • Analyze the derivatized sample by reversed-phase HPLC with fluorescence detection (Excitation: 365 nm, Emission: 412 nm).[8]

Quantitative Data Summary:

AnalyteLODLOQReference
Fatty AcidsPicomole level-[7]
Various Carboxylic Acids2.29–4.75 fmol-[9]

III. Derivatization for LC-MS/MS Analysis

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) aims to improve ionization efficiency and introduce a charged group for better detection.

A. Derivatization with 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA)

4-APEBA is a derivatizing agent that introduces a permanently charged quaternary ammonium group, enhancing ionization efficiency in positive electrospray ionization (ESI) mode. The presence of bromine also provides a characteristic isotopic pattern for easy identification.[10][11] The reaction is facilitated by a coupling agent like EDC.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product CA R-COOH (Carboxylic Acid) EDC EDC CA->EDC + APEBA 4-APEBA APEBA->EDC + Product 4-APEBA Derivative EDC->Product Reaction NHS_buffer NHS Buffer (pH 5.7) NHS_buffer->Product

Figure 4: Reaction scheme for derivatization with 4-APEBA.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 3 mg/mL solution of 4-APEBA dibromide in water.

    • Prepare a 100 mM N-hydroxysuccinimide (NHS) buffer at pH 5.7.

    • Prepare a 290 mM solution of EDC in water.

  • Sample Preparation:

    • Dissolve the carboxylic acid standards in water to a concentration of 1 mM.

  • Derivatization Reaction:

    • In a reaction vial, mix 200 µL of the 4-APEBA solution, 50 µL of the NHS buffer, 50 µL of the EDC solution, and 200 µL of the carboxylic acid standard solution.

    • Incubate the reaction mixture at 60 °C for 1 hour.[11]

  • HPLC-MS/MS Analysis:

    • Directly inject an aliquot of the reaction mixture into the LC-MS/MS system for analysis in positive ESI mode.

Quantitative Data Summary:

AnalyteLODLOQReference
Prostanoids and NSAIDs in urine--[12]
General Carboxylic AcidsLow femtomole range-[9]

Conclusion

Derivatization is a powerful strategy to enhance the HPLC analysis of carboxylic acids. The choice of the derivatization reagent and protocol should be tailored to the specific analytical needs, including the required sensitivity, selectivity, and the available detection instrumentation. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement derivatization techniques for the robust and sensitive analysis of carboxylic acids.

Note on Quantitative Data: The Limits of Detection (LOD) and Limits of Quantification (LOQ) are highly dependent on the specific analyte, matrix, and instrumentation. The values presented in the tables are for guidance and should be experimentally determined for the specific application. The relationship for calculation is generally LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve) and LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[1]

References

Application Notes and Protocols for 7-Aminoquinolines as Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-aminoquinolines, a class of heterocyclic aromatic organic compounds, have long been recognized for their therapeutic applications, most notably as antimalarial agents. Chloroquine and its hydroxylated analog, hydroxychloroquine, are prominent members of this family. Beyond their antiparasitic properties, a growing body of evidence highlights the broad-spectrum antiviral activity of 7-aminoquinoline derivatives against a range of DNA and RNA viruses. This has spurred significant interest in their potential as repurposed or novel antiviral drugs.

These application notes provide a comprehensive overview of the use of 7-aminoquinolines as antiviral agents, including their mechanisms of action, quantitative efficacy data, and detailed protocols for their evaluation in a research setting.

Mechanisms of Antiviral Action

The antiviral effects of 7-aminoquinolines are multifaceted, primarily targeting host-cell pathways that are essential for viral replication rather than directly targeting viral components. This host-directed activity contributes to their broad-spectrum nature and potentially a higher barrier to the development of viral resistance. The key mechanisms are illustrated below and include:

  • Inhibition of Viral Entry: 7-aminoquinolines are weak bases that accumulate in acidic intracellular organelles such as endosomes and lysosomes, increasing their pH.[1] This alkalinization prevents the pH-dependent conformational changes in viral envelope proteins that are necessary for fusion with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm.[1] This mechanism is particularly effective against viruses that rely on endosomal entry pathways.

  • Inhibition of Viral Replication and Assembly: By altering the pH of the trans-Golgi network, 7-aminoquinolines can interfere with the post-translational modification, processing, and glycosylation of viral proteins.[1] This can lead to the production of non-infectious viral particles. For instance, in the context of Herpes Simplex Virus (HSV), chloroquine has been shown to inhibit viral budding, leading to an accumulation of non-infectious particles in the trans-Golgi network.[1]

  • Modulation of Host Signaling Pathways: 7-aminoquinolines can influence host cell signaling pathways that are hijacked by viruses for their replication. For example, chloroquine has been reported to inhibit the p38 MAPK signaling pathway, which is required for the replication of some coronaviruses.[1]

  • Immunomodulatory Effects: These compounds possess immunomodulatory properties, which can indirectly contribute to their antiviral effect by dampening the excessive inflammatory responses often associated with severe viral infections.[1]

Antiviral_Mechanisms_of_7_Aminoquinolines Antiviral Mechanisms of 7-Aminoquinolines cluster_entry Viral Entry Inhibition cluster_replication Replication & Assembly Inhibition cluster_signaling Host Signaling Modulation Virus Virus Endosome Endosome Virus->Endosome Endocytosis Viral Genome Release Viral Genome Release Endosome->Viral Genome Release Blocked by pH increase 7-Aminoquinoline 7-Aminoquinoline 7-Aminoquinoline->Endosome Accumulation Golgi Apparatus Golgi Apparatus 7-Aminoquinoline->Golgi Apparatus pH alteration p38 MAPK Pathway p38 MAPK Pathway 7-Aminoquinoline->p38 MAPK Pathway Inhibition Viral Proteins Viral Proteins Viral Proteins->Golgi Apparatus Transport Mature Infectious Virions Mature Infectious Virions Golgi Apparatus->Mature Infectious Virions Inhibited Glycosylation Viral Infection Viral Infection Viral Infection->p38 MAPK Pathway Activation Viral Replication Viral Replication p38 MAPK Pathway->Viral Replication Blocked Experimental_Workflow General Workflow for Antiviral Screening Start Start Compound Synthesis/Acquisition Compound Synthesis/Acquisition Start->Compound Synthesis/Acquisition Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis/Acquisition->Cytotoxicity Assay (e.g., MTT) Primary Antiviral Screening Primary Antiviral Screening Compound Synthesis/Acquisition->Primary Antiviral Screening Determine CC50 Determine CC50 Cytotoxicity Assay (e.g., MTT)->Determine CC50 Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Determine CC50->Calculate Selectivity Index (SI) Plaque Reduction Assay Plaque Reduction Assay Primary Antiviral Screening->Plaque Reduction Assay Virus Yield Reduction Assay Virus Yield Reduction Assay Primary Antiviral Screening->Virus Yield Reduction Assay Determine EC50 Determine EC50 Plaque Reduction Assay->Determine EC50 Virus Yield Reduction Assay->Determine EC50 Determine EC50->Calculate Selectivity Index (SI) Mechanism of Action Studies Mechanism of Action Studies Calculate Selectivity Index (SI)->Mechanism of Action Studies End End Mechanism of Action Studies->End

References

Application Notes and Protocols: 7-Aminoquinoline-5-carboxylic acid as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinoline-5-carboxylic acid is a valuable heterocyclic building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, allows for diverse chemical modifications. The quinoline core is a prevalent scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of fluorescent probes and potential bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound did not yield readily available 1H and 13C NMR spectra. Therefore, experimental determination of these properties is highly recommended upon synthesis or acquisition of the compound. Predicted spectroscopic data based on computational models can be used as a preliminary reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
AppearanceExpected to be a solid
SolubilitySoluble in DMSO and DMF, sparingly soluble in other organic solvents
pKa (predicted)~4-5 (carboxylic acid), ~3-4 (amino group protonated)

Note: The solubility and pKa values are estimates based on the structure and should be experimentally verified.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a variety of derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. This dual reactivity makes it an attractive starting material for creating diverse molecular libraries.

Synthesis of Fluorescent Probes

The 7-aminoquinoline scaffold is known to be a component of fluorescent dyes. The inherent fluorescence can be tuned by derivatization of the amino and carboxylic acid groups.

Synthesis of Bioactive Molecules

The quinoline ring system is a key pharmacophore in many approved drugs. Derivatives of this compound can be synthesized and screened for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound (Adapted)

This protocol is adapted from a known procedure for the synthesis of a related aminoquinoline carboxylic acid and should be optimized for this specific target.

Reaction Scheme:

Materials:

  • 7-Bromoquinoline-5-carboxylic acid (or a suitable nitro precursor)

  • Ammonia solution (concentrated) or a suitable amine source

  • Copper(I) catalyst (e.g., CuI)

  • Solvent (e.g., NMP, DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a sealed reaction vessel, add 7-bromoquinoline-5-carboxylic acid (1.0 eq), copper(I) iodide (0.1 eq), and the appropriate solvent.

  • Add concentrated ammonia solution (excess, e.g., 10 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the crude product and wash with water.

  • Purify the product by recrystallization or column chromatography.

Table 2: Representative Reaction Parameters for Amination (Adapted)

ParameterValue
Starting Material7-Bromoquinoline-5-carboxylic acid
ReagentConcentrated Ammonia
CatalystCopper(I) Iodide
SolventNMP
Temperature140 °C
Time24 h
Expected Yield60-80% (based on similar reactions)
Protocol 2: Synthesis of a Fluorescent Amide Derivative

This protocol describes a standard amide coupling reaction to synthesize a fluorescent derivative.

Reaction Scheme:

Materials:

  • This compound

  • A fluorescent amine (e.g., Dansyl cadaverine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or Et₃N)

  • Solvent (e.g., DMF or DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the fluorescent amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 3: Amide Coupling Reaction Conditions

ParameterReagent/Condition
Coupling AgentHATU
BaseDIPEA
SolventDMF
TemperatureRoom Temperature
Time4 h
Expected Yield70-90%
Protocol 3: Synthesis of a Potential Bioactive Amide

This protocol outlines the synthesis of a simple amide derivative for biological screening.

Reaction Scheme:

Materials:

  • This compound

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.1 eq) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Start Start Precursor 7-Bromoquinoline- 5-carboxylic Acid Start->Precursor Reaction Amination Reaction (NH3, CuI, NMP, 140°C) Precursor->Reaction Workup Acidification & Filtration Reaction->Workup Purification Recrystallization/ Chromatography Workup->Purification Product 7-Aminoquinoline- 5-carboxylic Acid Purification->Product derivatization_workflow cluster_fluorescent Fluorescent Probe Synthesis cluster_bioactive Bioactive Candidate Synthesis Start 7-Aminoquinoline- 5-carboxylic Acid Amide_Coupling_F Amide Coupling (Fluorescent Amine, HATU, DIPEA) Start->Amide_Coupling_F Amide_Coupling_B Amide Coupling (Amine, EDC, HOBt) Start->Amide_Coupling_B Purification_F Column Chromatography Amide_Coupling_F->Purification_F Product_F Fluorescent Derivative Purification_F->Product_F Purification_B Column Chromatography Amide_Coupling_B->Purification_B Product_B Amide Derivative Purification_B->Product_B

Troubleshooting & Optimization

Technical Support Center: 7-Aminoquinoline-5-carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide addresses common challenges and questions related to improving the labeling efficiency of amine-containing molecules using quinoline-based derivatizing agents. While the query specified 7-Aminoquinoline-5-carboxylic acid, the widely used and commercially available reagent for this application is 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This document focuses on AQC, as it is the relevant compound for the experimental context of labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is AQC and what is it used for? AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) is a chemical reagent used for pre-column derivatization of primary and secondary amines, including amino acids, peptides, and proteins.[1] This reaction yields stable, highly fluorescent derivatives that can be detected by HPLC with fluorescence or UV detectors, allowing for analysis at sub-picomole levels.[1][2]

Q2: How does the AQC labeling reaction work? AQC is an N-hydroxysuccinimide-activated heterocyclic carbamate.[3] It reacts rapidly with the primary and secondary amino groups of analytes to form stable urea derivatives.[3] A slower, secondary reaction involves the hydrolysis of excess AQC reagent in the presence of water to form 6-aminoquinoline (AMQ), N-hydroxysuccinimide (NHS), and carbon dioxide.[3] These byproducts typically do not interfere with the analysis of the derivatized analytes.[3]

Q3: How stable are the AQC-derivatized molecules? The resulting AQC derivatives are very stable.[4] They can be stable for up to a week at room temperature, which allows for batch processing of samples or repeat analysis if needed.[3] One study confirmed that AQC derivatives of Hemocoagulase Agkistrodon (HCA) were stable at ambient temperature for at least 48 hours with no chromatographic changes observed.[5]

Q4: What detection methods are suitable for AQC-labeled compounds? AQC derivatives can be detected using either fluorescence or UV detectors.[4][6] For fluorescence detection, the typical excitation wavelength is around 250 nm and the emission wavelength is around 395 nm.[1][4] For UV detection, a wavelength of 254 nm or 260 nm is commonly used.[4][7] The addition of an AQC group can significantly improve the limits of detection in various analytical methods, including mass spectrometry.[8]

Troubleshooting Guide

Q5: I am seeing low or no fluorescence signal. Was the labeling reaction unsuccessful?

Not necessarily. Several factors could lead to a weak signal:

  • Suboptimal pH: The derivatization reaction is highly pH-dependent. If the pH of the reaction mixture is below 8.2, the labeling will be incomplete. The optimal pH range is generally between 8.2 and 10.1. For protein labeling, a pH of 8.5 ± 0.5 is recommended.[1][2]

  • Insufficient Reagent: A 4- to 6-fold molar excess of the AQC reagent is required for complete derivatization of all amino acids. Insufficient reagent can lead to incomplete labeling, particularly for less reactive amino acids like alanine.

  • Interfering Substances: The presence of primary amines (e.g., Tris or glycine) or ammonium ions in the protein buffer will compete with the target molecule for the AQC reagent, reducing labeling efficiency.[1][2]

  • Fluorescence Quenching: Attaching too much dye to a protein can lead to dye-dye quenching, resulting in a lower-than-expected fluorescence signal.[9] Also, conjugation near certain amino acids (like tryptophan or aromatic clusters) can quench fluorescence.[8][9] A degree of labeling (DOL) determination can help diagnose this issue.[9]

  • Protein Concentration: For protein labeling, the concentration should ideally be 2 mg/mL or higher. Labeling efficiency is significantly reduced at concentrations below this level.[1][2]

Q6: My protein precipitated during the labeling reaction. What caused this?

Protein precipitation can occur if the labeling reaction alters the protein's properties significantly:

  • Over-labeling: The addition of too many bulky, hydrophobic AQC labels can affect the protein's net charge, isoelectric point (pI), and overall solubility, leading to precipitation.[10] Try reducing the molar ratio of AQC to protein in the reaction.[9]

  • Solvent Issues: If the AQC reagent is dissolved in an organic solvent like DMSO, adding too much of this solution to the aqueous protein buffer could cause the protein to precipitate.[10]

Q7: My antibody lost its antigen-binding ability after AQC labeling. How can I prevent this?

This is likely due to the modification of critical lysine residues within or near the antigen-binding site.[9] The presence of the bulky AQC label can sterically hinder the antibody's ability to recognize its epitope. To mitigate this, you can try reducing the molar ratio of AQC to the antibody to decrease the overall degree of labeling.[9]

Q8: I see a large, unexpected peak in my chromatogram. What is it?

A large peak that is always present is likely the main hydrolysis byproduct of the AQC reagent, 6-aminoquinoline (AMQ).[3] This peak is expected and is typically well-resolved from the derivatized analytes.[3] Its size can vary between reagent batches and may change over time, so it is not considered quantitatively significant.[3]

Quantitative Data Summary

For successful and reproducible AQC labeling, several reaction parameters are critical. The tables below summarize the key quantitative data gathered from various protocols.

Table 1: Optimal Reaction Conditions for AQC Labeling

ParameterRecommended ValueNotesSource(s)
pH 8.2 - 10.1Critical for complete derivatization. For proteins, 8.5 is often optimal.[4]
AQC to Analyte Molar Ratio 4:1 to 10:1A sufficient molar excess is crucial for complete reaction.[1][2]
Protein Concentration 2 - 10 mg/mLEfficiency drops sharply at concentrations < 2 mg/mL.[1][2]
Reaction Temperature Room Temperature to 55 °CReaction is fast, but heating can ensure completion.[2][5]
Reaction Time 1 - 60 minutesReaction with amines is rapid; longer times ensure hydrolysis of excess reagent.[2][5][11]

Table 2: AQC Reagent and Sample Preparation

ComponentPreparationPurposeSource(s)
AQC Stock Solution 10 mM in anhydrous DMSO or AcetonitrileThe reagent is moisture-sensitive and should be prepared fresh.[2][5]
Sample Buffer Borate Buffer (0.2 M, pH 8.8)Ensures optimal pH for the derivatization reaction.[4]
Buffer Purity Free of primary amines (Tris, glycine) and ammonium ionsThese compounds compete for the AQC reagent.[1][2]

Experimental Protocols

Protocol 1: AQC Labeling of Proteins

This protocol is a general guide and may require optimization for specific proteins.[1]

  • Protein Preparation:

    • Prepare the protein solution to a final concentration of 2-10 mg/mL.[1][2]

    • Ensure the protein is in a buffer free of primary amines (e.g., PBS or borate buffer).[1]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[1][2]

  • AQC Reagent Preparation:

    • Prepare a 10 mM stock solution of AQC by dissolving it in anhydrous DMSO.[1][2] Mix thoroughly by vortexing or pipetting. This solution should be prepared fresh before use.[10]

  • Labeling Reaction:

    • Calculate the required volume of AQC stock solution. An optimal molar ratio of AQC to protein is approximately 10:1.[1][2]

    • Slowly add the calculated volume of AQC solution to the protein sample while gently mixing.[2] Avoid vigorous vortexing to prevent protein denaturation.[1]

    • Incubate the reaction mixture in the dark at room temperature for 60 minutes.[1][2] Mix gently at intervals.[1]

  • Purification of Labeled Protein:

    • Remove unreacted AQC and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2–7.4).[1]

    • Collect the protein-containing fractions. The labeled protein is now ready for downstream analysis.

Protocol 2: Derivatization of Amino Acid Samples for HPLC

This protocol is adapted for the analysis of free amino acids.

  • Sample Preparation:

    • Ensure the sample is free of particulates by centrifugation or filtration.

    • For acidic hydrolysates, neutralization is required to bring the pH into the optimal range (8.2-10.1).

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer solution and adjust the pH to 8.8.[4]

    • Prepare the AQC derivatizing reagent solution (e.g., 10 mM in acetonitrile).[5]

  • Derivatization Reaction:

    • In a reaction vial, mix 70 µL of borate buffer with 10 µL of the amino acid sample.[4]

    • Add 20 µL of the AQC reagent solution and mix thoroughly immediately.[4]

    • Let the reaction proceed at room temperature for 1 minute, then heat to 55 °C for 10 minutes to complete the derivatization and hydrolysis of excess reagent.[5]

  • Analysis:

    • The derivatized sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.[4]

Visualizations

The following diagrams illustrate the experimental workflow for AQC labeling and a logical troubleshooting process.

AQC_Labeling_Workflow AQC Labeling and Analysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein/AA Sample (2-10 mg/mL, pH 8.5) r1 Add AQC to Sample (10:1 molar ratio) p1->r1 p2 Prepare Fresh 10 mM AQC Stock Solution (in DMSO) p2->r1 r2 Incubate at RT (60 min, in dark) r1->r2 a1 Purify via Desalting Column (e.g., Sephadex G-25) r2->a1 a2 Collect Labeled Protein Fractions a1->a2 a3 Analyze via HPLC (Fluorescence or UV Detection) a2->a3

Caption: A typical experimental workflow for protein labeling with AQC.

AQC_Troubleshooting_Guide Troubleshooting Low AQC Labeling Efficiency start Low/No Signal? d1 Is Reaction pH between 8.2 and 10.1? start->d1 d2 Is AQC:Analyte Molar Ratio > 4:1? d1->d2 Yes s1 Adjust pH with Borate Buffer or NaHCO3 d1->s1 No d3 Is Buffer free of Tris/Glycine/NH4+? d2->d3 Yes s2 Increase amount of AQC stock solution d2->s2 No d4 Is Protein Concentration > 2 mg/mL? d3->d4 Yes s3 Buffer exchange sample into PBS or Borate d3->s3 No d5 Is Protein Precipitated? d4->d5 Yes s4 Concentrate protein sample d4->s4 No s5 Decrease AQC:Protein ratio to avoid over-labeling d5->s5 Yes end_node Re-run Experiment d5->end_node No, review other factors s1->end_node s2->end_node s3->end_node s4->end_node s5->end_node

Caption: A logical guide for troubleshooting common AQC labeling issues.

References

Technical Support Center: 7-Aminoquinoline-5-carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Aminoquinoline-5-carboxylic acid (7-AQ-5-CA) conjugation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of conjugating this compound to a primary amine-containing molecule?

A1: The conjugation of this compound, which contains a carboxylic acid group, to a molecule with a primary amine (like a protein, peptide, or amine-modified oligonucleotide) is typically achieved through a carbodiimide crosslinking reaction. The most common method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process involves two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 7-AQ-5-CA to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable Intermediate and Amide Bond: This intermediate can then react in one of two ways:

    • Directly with a primary amine on the target molecule to form a stable amide bond.

    • With NHS to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the primary amine of the target molecule to form the desired amide bond.[1][2]

Q2: I have performed the conjugation, but I am not detecting a fluorescent signal from my conjugate. Does this mean the reaction failed?

A2: Not necessarily. While many quinoline derivatives are fluorescent, it is crucial to note that the position of the amino group can significantly impact the fluorescent properties of the molecule. Research has indicated that some aminoquinoline isomers, when conjugated to other molecules, may not exhibit significant fluorescence. Specifically, one study found that 5-aminoquinoline (5-AQ) and 8-aminoquinoline (8-AQ) labeled carbohydrates did not display fluorescent properties when analyzed by HPLC.[3] Therefore, a lack of fluorescence may be an inherent property of the 7-amino-5-carboxy isomer conjugate rather than an indication of a failed conjugation reaction. It is highly recommended to use an alternative analytical method, such as mass spectrometry or NMR, to confirm the success of the conjugation.

Q3: What are the optimal pH and buffer conditions for the EDC/NHS conjugation of this compound?

A3: The two-step EDC/NHS conjugation process has different optimal pH requirements for each step:

  • Activation Step: The activation of the carboxylic acid on 7-AQ-5-CA with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[4]

  • Conjugation Step: The reaction of the activated NHS-ester of 7-AQ-5-CA with the primary amine of the target molecule is most efficient at a pH of 7.2-8.5 .[2][4] Buffers such as phosphate-buffered saline (PBS) are suitable for this step.

It is critical to use buffers that do not contain primary amines or carboxylates (e.g., Tris, glycine, acetate) during the activation step, as they will compete with the desired reaction.

Q4: How can I purify the this compound conjugate after the reaction?

A4: The choice of purification method depends on the properties of the conjugated molecule. Common techniques include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is effective for separating the larger protein-conjugate from smaller, unreacted 7-AQ-5-CA, EDC, and NHS byproducts.

  • Dialysis: Similar to SEC, this is useful for removing small molecule impurities from larger conjugated proteins or antibodies.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be a powerful tool for purifying and analyzing the conjugate, especially for smaller molecules like peptides.

  • Magnetic Separation: If the target molecule is conjugated to magnetic beads, a magnetic column can be used for purification.

Q5: How can I confirm that the conjugation was successful?

A5: Several analytical techniques can be used to confirm the formation of the 7-AQ-5-CA conjugate:

  • Mass Spectrometry (MS): An increase in the molecular weight of the target molecule corresponding to the addition of the 7-AQ-5-CA moiety is a clear indication of successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the newly formed amide bond and the characteristic peaks of the quinoline ring system in the final product.

  • UV-Vis Spectroscopy: A change in the UV-Vis spectrum of the target molecule after the reaction may indicate the presence of the conjugated quinoline.

  • Functional Assays: If the conjugation is expected to alter the biological activity or binding properties of the target molecule, a functional assay can provide indirect evidence of a successful reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive EDC: EDC is moisture-sensitive and can hydrolyze over time.Use fresh, high-quality EDC. Store it desiccated at the recommended temperature.
Suboptimal pH: The pH of the reaction buffers is critical for efficiency.Prepare fresh buffers and verify the pH before starting the reaction. Use MES buffer at pH 4.5-6.0 for the activation step and a buffer at pH 7.2-8.5 for the conjugation step.[2][4]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated 7-AQ-5-CA.Use non-amine, non-carboxylate buffers such as MES for the activation step.[4]
Insufficient Molar Excess of Reactants: Inadequate amounts of EDC, NHS, or 7-AQ-5-CA can lead to low yields.Optimize the molar ratios of the reactants. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the amount of 7-AQ-5-CA. The molar ratio of 7-AQ-5-CA to the target molecule should also be optimized.
Hydrolysis of Activated Intermediate: The O-acylisourea and NHS-ester intermediates can hydrolyze in aqueous solutions.Perform the reaction as quickly as possible after adding the coupling reagents. Ensure the pH is optimal to maximize the reaction rate over hydrolysis.
Precipitation of Reactants or Conjugate Poor Solubility of 7-AQ-5-CA: this compound may have limited solubility in aqueous buffers.Consider the use of a co-solvent such as DMSO or DMF to dissolve the 7-AQ-5-CA before adding it to the reaction mixture. Be mindful that high concentrations of organic solvents can denature proteins.
Aggregation of Target Molecule: The change in surface charge after conjugation can sometimes lead to aggregation.Optimize the concentration of the target molecule and the molar ratio of the labeling reagent. Consider adding stabilizing agents if aggregation is a persistent issue.
Lack of Fluorescence in the Final Product Inherent Properties of the 5-Aminoquinoline Isomer: As mentioned in the FAQs, conjugates of 5-aminoquinoline may not be fluorescent.[3]Use an alternative analytical method (e.g., mass spectrometry, NMR) to confirm conjugation. If fluorescence is a critical requirement, consider using a different fluorescent label.
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: If the unreacted target molecule and the conjugate have very similar properties, separation can be challenging.Optimize the reaction conditions to drive the reaction to completion, minimizing the amount of unreacted starting material. Use a high-resolution purification technique like HPLC.

Experimental Protocols

General Two-Step Protocol for Conjugating this compound to a Protein

This protocol is a general starting point and may require optimization for your specific protein and application.

Materials:

  • This compound (7-AQ-5-CA)

  • Protein to be conjugated (in a suitable buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of 7-AQ-5-CA in DMSO or DMF.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix 7-AQ-5-CA with a 2- to 10-fold molar excess of EDC and Sulfo-NHS in Activation Buffer.

    • Incubate the mixture at room temperature for 15-30 minutes.

  • Conjugation to the Protein:

    • Add the activated 7-AQ-5-CA mixture to the protein solution. The molar ratio of 7-AQ-5-CA to protein should be optimized (start with a 10- to 20-fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Conjugation Buffer (pH 7.2-7.5) conjugation Add Activated 7-AQ-5-CA to Protein Solution prep_protein->conjugation prep_reagents Prepare 7-AQ-5-CA, EDC, and Sulfo-NHS Solutions activation Activate 7-AQ-5-CA with EDC/Sulfo-NHS in Activation Buffer (pH 6.0) prep_reagents->activation activation->conjugation 15-30 min quenching Quench Reaction (Optional) conjugation->quenching 1-2 hours purify Purify Conjugate (e.g., Desalting Column) quenching->purify analyze Characterize Conjugate (MS, NMR, etc.) purify->analyze

References

Technical Support Center: Optimizing Fluorescence Detection of 7-Aminoquinoline-5-carboxylic acid (AQC) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Aminoquinoline-5-carboxylic acid (AQC) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your fluorescence detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AQC) and what is it used for?

A: this compound, often used in its activated N-hydroxysuccinimidyl (NHS) ester form (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), is a fluorescent labeling reagent. It is primarily used for the pre-column derivatization of primary and secondary amines, such as those found in amino acids, peptides, and proteins.[1][2] A key feature of AQC is that it is essentially non-fluorescent itself but becomes highly fluorescent after reacting with an amine, forming a stable urea derivative.[3] This property is advantageous as it reduces background fluorescence from unreacted dye. The resulting conjugates are stable and can be analyzed using techniques like reversed-phase HPLC with fluorescence detection.[4][5][6]

Q2: What are the excitation and emission wavelengths for AQC conjugates?

A: AQC-derivatized molecules typically exhibit an excitation maximum around 250 nm and an emission maximum at approximately 395 nm.[3][4][5][6] It is always recommended to confirm the optimal excitation and emission wavelengths for your specific conjugate and instrument setup.

Q3: How stable are AQC derivatives?

A: AQC derivatives are known for their stability. Studies have shown that derivatives of fumonisin B(1) with AQC are stable for over 72 hours, a significant improvement compared to other derivatizing reagents like o-phthalaldehyde (OPA), whose derivatives were only stable for 30 minutes.[5] The reaction of AQC with amino acids forms stable unsymmetric urea derivatives.[4]

Q4: What factors can influence the fluorescence of my AQC conjugate?

A: Several factors can impact the fluorescence of your AQC-labeled molecule:

  • pH: The derivatization reaction with AQC is pH-dependent, with optimal yields achieved in a pH range of 8.2 to 10.0.[4][5] The fluorescence of the final conjugate can also be influenced by the pH of the surrounding buffer.

  • Solvent Polarity: The microenvironment of the fluorophore can affect its fluorescence properties. Changes in solvent polarity can lead to shifts in the emission spectrum and changes in fluorescence intensity.

  • Quenching: Fluorescence quenching, a decrease in fluorescence intensity, can occur due to various processes. This can include interactions with other molecules in the solution or self-quenching if the dye molecules are too close to each other on the labeled protein (high degree of labeling).[7]

  • Photobleaching: Like most fluorophores, AQC conjugates are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[8][9][10] It is advisable to minimize light exposure to the samples.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Fluorescence Signal Inefficient Labeling Reaction - Ensure the pH of your protein/peptide solution is between 8.2 and 10.0 for optimal reaction with the AQC NHS ester.[4][5] - Verify that your buffer does not contain primary amines (e.g., Tris) or ammonium ions, as these will compete with your target molecule for reaction with the AQC.[2] - Use a sufficient molar excess of the AQC reagent. A molar excess of approximately three or greater is recommended for maximal yields.[4]
AQC Reagent Hydrolysis - Prepare the AQC solution immediately before use. The NHS ester is susceptible to hydrolysis in aqueous solutions.
Incorrect Instrument Settings - Confirm you are using the correct excitation (around 250 nm) and emission (around 395 nm) wavelengths for AQC conjugates.[3][4][5][6]
Protein Precipitation - If your protein precipitates during the labeling reaction, it may be due to the change in its properties after conjugation. Try reducing the molar ratio of AQC to your protein.
High Background Fluorescence Excess Unreacted AQC - Although unreacted AQC is largely non-fluorescent, its hydrolysis product, 6-aminoquinoline, is fluorescent.[4] Purify your conjugate using methods like gel filtration (for macromolecules) or dialysis to remove excess reagent and by-products.[11]
Contaminants in Sample or Buffers - Ensure all buffers and solutions are prepared with high-purity water and reagents to avoid fluorescent contaminants.
Signal Fades Quickly (Photobleaching) Prolonged Exposure to Excitation Light - Minimize the exposure of your sample to the excitation light source.[10] - Use an antifade mounting medium if you are performing fluorescence microscopy.[12] - Acquire images using the shortest possible exposure time that provides a good signal-to-noise ratio.
High Excitation Power - Reduce the intensity of the excitation light. High-intensity light can accelerate photobleaching.[13]
Inconsistent Fluorescence Intensity Between Samples Variable Degree of Labeling (DOL) - Precisely control the reaction conditions (pH, temperature, time, and reagent concentrations) for each labeling reaction to ensure consistent DOL. - Determine the DOL for each batch of conjugate to ensure consistency.
Environmental Sensitivity of the Fluorophore - Ensure that the buffer composition (pH, ionic strength, polarity) is identical for all samples being compared, as the microenvironment can affect the fluorescence quantum yield.

Experimental Protocols

Protocol 1: AQC-NHS Ester Labeling of Proteins/Peptides

This protocol provides a general guideline for conjugating AQC-NHS ester to proteins or peptides. Optimization may be required for your specific molecule of interest.

Materials:

  • Protein/Peptide solution (in a primary amine-free buffer, e.g., PBS or borate buffer)

  • AQC-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein/Peptide Solution:

    • Dissolve the protein or peptide in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

    • The concentration of the protein/peptide should ideally be between 1-10 mg/mL.[11]

  • Prepare the AQC-NHS Ester Solution:

    • Immediately before use, dissolve the AQC-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction:

    • Adjust the pH of the protein/peptide solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.

    • Slowly add the calculated amount of the AQC-NHS ester stock solution to the protein/peptide solution while gently stirring. A common starting point is a 10-fold molar excess of the dye to the protein.

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[11]

  • Purify the Conjugate:

    • Separate the AQC-labeled protein/peptide from unreacted AQC and reaction by-products using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein/peptide.

Protocol 2: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each protein/peptide molecule.

Procedure:

  • Measure the absorbance of the purified AQC conjugate at 250 nm (A250) and 280 nm (A280) using a spectrophotometer.

  • Calculate the concentration of the AQC dye using its molar extinction coefficient (εAQC) at 250 nm.

  • Calculate the concentration of the protein using its molar extinction coefficient (εprotein) at 280 nm. A correction factor is needed to account for the absorbance of the AQC dye at 280 nm.

    • Corrected A280 = A280 - (A250 × CF)

    • The correction factor (CF) is the ratio of the AQC absorbance at 280 nm to its absorbance at 250 nm (A280/A250 of the free dye).

  • Calculate the DOL using the following formula:

    • DOL = (Molar concentration of AQC) / (Molar concentration of protein)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Peptide Protein/Peptide in Amine-Free Buffer Reaction Mix and Incubate (pH 8.3-8.5, RT or 4°C) Protein_Peptide->Reaction AQC_NHS AQC-NHS Ester in DMF/DMSO AQC_NHS->Reaction Purification Gel Filtration Reaction->Purification Analysis Spectrophotometry (A250 & A280) Purification->Analysis Fluorescence Fluorescence Measurement Purification->Fluorescence DOL Calculate DOL Analysis->DOL

Caption: Workflow for AQC conjugation and analysis.

troubleshooting_logic Start Low/No Fluorescence Signal Cause1 Inefficient Labeling? Start->Cause1 Cause2 Quenching? Start->Cause2 Cause3 Instrument Settings? Start->Cause3 Sol1a Check pH (8.2-10.0) Cause1->Sol1a Yes Sol1b Use Amine-Free Buffer Cause1->Sol1b Yes Sol1c Increase AQC Molar Excess Cause1->Sol1c Yes Sol2 Check Degree of Labeling (Reduce if too high) Cause2->Sol2 Yes Sol3 Verify Ex/Em Wavelengths (Ex: ~250nm, Em: ~395nm) Cause3->Sol3 Yes

Caption: Troubleshooting logic for low fluorescence.

References

7-Aminoquinoline-5-carboxylic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 7-Aminoquinoline-5-carboxylic acid, along with troubleshooting for related experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Storage at 2-8°C is recommended to minimize degradation over time.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh. If storage is necessary, they should be protected from light and stored at low temperatures (e.g., -20°C) for short periods. The stability in solution is highly dependent on the solvent and pH.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure, the primary degradation pathways are likely to be decarboxylation of the carboxylic acid group, particularly at elevated temperatures, and oxidation of the aminoquinoline ring, which can be accelerated by light and the presence of oxidizing agents.[1][2] Hydrolysis is also a potential degradation route under strong acidic or basic conditions.

Q4: Is this compound sensitive to light?

A4: Yes, quinoline derivatives are often susceptible to photodegradation. It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q5: What are the signs of degradation?

A5: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., yellowing or browning), or by the appearance of additional peaks in a chromatographic analysis (e.g., HPLC).

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Peak Tailing - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.[3][4][5][6]
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase- Flush the injector and column with a strong solvent.- Use high-purity solvents and freshly prepared mobile phase.[5][6]
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the system- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the pump.[3][4]
Appearance of New Peaks in a Stability Study - Degradation of the compound- This is an expected outcome of a stability study. The new peaks correspond to degradation products. Proceed with peak identification and quantification as per the stability-indicating method protocol.

Stability Data Summary

The following table summarizes illustrative stability data for this compound under forced degradation conditions. This data is representative and should be confirmed by in-house stability studies.

Stress Condition Parameter Condition Duration Illustrative Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hours~5%Hydrolyzed side chains
Base Hydrolysis 0.1 M NaOH60°C24 hours~8%Salt formation and potential ring opening
Oxidation 3% H₂O₂Room Temp24 hours~15%N-oxides, hydroxylated derivatives
Thermal Solid State80°C48 hours~3%Decarboxylation products
Photostability Solid StateICH Q1B Option 2-~10%Photodegradation adducts, colored impurities

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and validate a stability-indicating HPLC method for this compound.

1. Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade formic acid, ammonium acetate, or other suitable buffer components

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ for forced degradation studies

3. HPLC System and Conditions (Initial):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at a wavelength of maximum absorbance (determined by UV scan, e.g., ~254 nm and ~320 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Store the solid drug at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose the solid drug and drug solution to light according to ICH Q1B guidelines.

  • Analyze samples at various time points (e.g., 2, 4, 8, 24, 48 hours) by HPLC.

5. Method Optimization:

  • Inject the stressed samples into the HPLC system.

  • Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks (resolution > 1.5).

6. Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

  • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: Establish the interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

  • Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and within-laboratory variations (intermediate precision).

  • Detection Limit (LOD) and Quantitation Limit (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

G cluster_storage Recommended Storage cluster_conditions Storage Conditions Solid Solid Compound Cool Cool (2-8°C) Solid->Cool Dry Dry Solid->Dry Dark Protected from Light Solid->Dark TightlySealed Tightly Sealed Container Solid->TightlySealed Solution Solution Solution->Dark Fresh Prepare Fresh Solution->Fresh Frozen Frozen (-20°C, short-term) Solution->Frozen

Figure 1: Recommended storage conditions for this compound.

G cluster_degradation Degradation Pathways Compound 7-Aminoquinoline- 5-carboxylic acid Decarboxylation Decarboxylation Compound->Decarboxylation Heat Oxidation Oxidation Compound->Oxidation Light, O₂ Photodegradation Photodegradation Compound->Photodegradation UV/Vis Light Hydrolysis Hydrolysis Compound->Hydrolysis Acid/Base G Start Start: HPLC Troubleshooting Problem Identify HPLC Problem (e.g., Peak Tailing) Start->Problem Cause1 Possible Cause: Column Degradation Problem->Cause1 Check Column Cause2 Possible Cause: Incorrect Mobile Phase pH Problem->Cause2 Check Mobile Phase Cause3 Possible Cause: Sample Overload Problem->Cause3 Check Sample Solution1 Solution: Replace Column Cause1->Solution1 End End: Problem Resolved Solution1->End Solution2 Solution: Adjust pH Cause2->Solution2 Solution2->End Solution3 Solution: Dilute Sample Cause3->Solution3 Solution3->End

References

Technical Support Center: 7-Aminoquinoline-5-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Aminoquinoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a complex organic molecule with both a basic amino group and an acidic carboxylic acid group, as well as a largely hydrophobic quinoline core. This zwitterionic nature suggests moderate solubility in polar solvents, particularly with pH adjustment. The quinoline ring contributes to its solubility in organic solvents.

Q2: In which common laboratory solvents is this compound likely to be soluble?

A2: While specific quantitative data is limited, based on the solubility of structurally similar compounds, this compound is expected to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It will likely have lower solubility in alcohols like ethanol and methanol, and be sparingly soluble in water at neutral pH.

Q3: Why is my this compound not dissolving in water?

A3: At its isoelectric point (the pH at which the net charge of the molecule is zero), the solubility of this compound in water is expected to be at its minimum. To enhance aqueous solubility, the pH of the solution needs to be adjusted.

Q4: How does pH adjustment improve the solubility of this compound in aqueous solutions?

A4: Adjusting the pH away from the isoelectric point increases the concentration of the charged form of the molecule (either the protonated amine or the deprotonated carboxylate). These charged species have stronger interactions with polar water molecules, leading to increased solubility. Adding a base (e.g., NaOH) will deprotonate the carboxylic acid, forming a more soluble salt. Adding an acid (e.g., HCl) will protonate the amino group, also forming a more soluble salt.

Q5: Are there any recommended co-solvents to improve the solubility of this compound?

A5: Yes, using a co-solvent system can be very effective. A mixture of water and a polar organic solvent like ethanol, methanol, or dioxane can significantly improve solubility. The organic solvent helps to solvate the hydrophobic quinoline portion of the molecule, while the water interacts with the charged amino and carboxyl groups.

Troubleshooting Guides

Issue 1: The compound is insoluble in my desired solvent.
  • Troubleshooting Steps:

    • Verify Solvent Choice: Refer to the solubility data table below. If you are using a non-polar solvent, it is unlikely to be effective. Start with a polar aprotic solvent like DMSO or DMF.

    • Attempt pH Adjustment (for aqueous solutions): If you are using a buffered aqueous solution, try adjusting the pH. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring for dissolution.

    • Use a Co-solvent System: Prepare a mixture of your aqueous buffer and an organic solvent such as ethanol or DMSO. Start with a small percentage of the organic solvent (e.g., 10%) and gradually increase it.

    • Apply Gentle Heating and Sonication: Warming the solution and using an ultrasonic bath can help to overcome the activation energy of dissolution. However, be cautious of potential degradation if the compound is heat-sensitive.

    • Particle Size Reduction: If you have the solid compound, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.

  • Logical Workflow for Troubleshooting Insolubility:

    G start Start: Compound Insoluble solvent Verify Solvent Choice (Polar Aprotic?) start->solvent ph pH Adjustment (Aqueous)? solvent->ph Yes cosolvent Use Co-solvent System solvent->cosolvent No ph->cosolvent No success Success: Compound Dissolved ph->success Yes heat Apply Gentle Heat/Sonication cosolvent->heat No cosolvent->success Yes grind Reduce Particle Size heat->grind No heat->success Yes grind->success Yes fail Consult Further Resources grind->fail No

    Troubleshooting workflow for insolubility issues.

Issue 2: The compound precipitates out of solution after initial dissolution.
  • Troubleshooting Steps:

    • Check for Temperature Changes: If the solution was heated to dissolve the compound, it may be precipitating upon cooling to room temperature. Try to maintain a slightly elevated temperature or prepare a more dilute solution.

    • Evaluate pH Stability: If the pH was adjusted, ensure that the buffer capacity is sufficient to maintain the desired pH. The addition of other reagents could be altering the pH and causing precipitation.

    • Solvent Evaporation: In open containers, evaporation of a volatile organic co-solvent can lead to precipitation. Ensure your container is well-sealed.

    • Saturation Point: You may have created a supersaturated solution. Try preparing a lower concentration of your compound.

Data Presentation

SolventPredicted SolubilityNotes
Water Sparingly solubleSolubility is highly pH-dependent.
Dimethyl Sulfoxide (DMSO) SolubleA good initial solvent for creating stock solutions.
Dimethylformamide (DMF) SolubleSimilar to DMSO, a good choice for initial dissolution.
Ethanol Slightly SolubleMay require heating or use as a co-solvent.
Methanol Slightly SolubleSimilar to ethanol.
Dichloromethane (DCM) Likely InsolubleThe polarity is likely too low.
Hexane InsolubleA non-polar solvent, not suitable.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
  • Objective: To prepare a 10 mM aqueous stock solution of this compound.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • pH meter

    • Vortex mixer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out the appropriate amount of this compound to make a 10 mM solution.

    • Add approximately 80% of the final required volume of deionized water.

    • Place the suspension on a magnetic stirrer.

    • Slowly add 0.1 M NaOH dropwise while monitoring the pH and observing the dissolution of the solid. The carboxylate group will be deprotonated, forming a more soluble salt.

    • Alternative: Slowly add 0.1 M HCl dropwise to protonate the amino group, which will also form a more soluble salt.

    • Once the solid has completely dissolved, adjust the pH to the desired final value for your experiment.

    • Add deionized water to reach the final volume.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

  • Experimental Workflow for Aqueous Solution Preparation:

    G start Weigh Compound add_water Add 80% Final Volume of Water start->add_water stir Stir Suspension add_water->stir adjust_ph Adjust pH with Acid or Base stir->adjust_ph dissolved Check for Complete Dissolution adjust_ph->dissolved dissolved->adjust_ph No final_volume Add Water to Final Volume dissolved->final_volume Yes filter Filter Sterilize (0.22 µm) final_volume->filter end Store Solution Appropriately filter->end

    Workflow for preparing an aqueous stock solution.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent
  • Objective: To prepare a 50 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the appropriate amount of this compound.

    • Add the solid to a suitable vial.

    • Add the required volume of DMSO to achieve a 50 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Visually inspect to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Signaling Pathway Analogy for Decision Making in Solvent Selection:

    G exp_req Experimental Requirement aq_sol Aqueous Solution Needed? exp_req->aq_sol org_sol Organic Solvent Tolerated? exp_req->org_sol ph_adjust Use pH Adjustment Protocol aq_sol->ph_adjust Yes cosolvent Consider Co-solvent System aq_sol->cosolvent No dmso_protocol Use DMSO/DMF Protocol org_sol->dmso_protocol Yes org_sol->cosolvent No

    Decision pathway for selecting a dissolution protocol.

Technical Support Center: Purification of 7-Aminoquinoline-5-carboxylic acid (AQC) Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Aminoquinoline-5-carboxylic acid (AQC) labeled peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of AQC-labeled peptides.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Recovery of Labeled Peptide Inefficient Labeling Reaction: Incomplete conjugation of the AQC label to the peptide.- Optimize the labeling reaction conditions (e.g., pH, temperature, reaction time).- Ensure the correct molar ratio of AQC reagent to peptide.[1]
Peptide Precipitation: The labeled peptide may have precipitated out of solution during the purification process.- Adjust the pH or solvent composition of the buffers to improve solubility.- For hydrophobic peptides, consider adding a small percentage of organic solvent to the sample.
Poor Binding to Purification Media: The AQC label may alter the peptide's properties, leading to reduced affinity for the chromatography resin.- For Reverse-Phase HPLC (RP-HPLC), ensure the mobile phase is acidic (e.g., using 0.1% TFA) to maximize retention of acidic peptides.[2] - For Solid-Phase Extraction (SPE), select a sorbent with appropriate chemistry (e.g., C18 for hydrophobic peptides).[3]
Peptide Adsorption to Vials/Tubing: Peptides can be "sticky" and adsorb to plastic or glass surfaces.- Use low-binding microcentrifuge tubes and pipette tips.- Pre-condition tubing with a bovine serum albumin (BSA) solution to block non-specific binding sites.
Co-elution of Labeled Peptide with Unlabeled Peptide or Free Dye Similar Hydrophobicity: The labeled and unlabeled peptides may have very similar retention times on RP-HPLC.- Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution between closely eluting peaks.[2]- Consider a different chromatography mode, such as ion-exchange chromatography, if the label significantly alters the peptide's charge.[4]
Insufficient Washing (SPE): Free dye may not be adequately removed during the wash steps.- Increase the volume or number of wash steps.- Optimize the wash solvent composition to effectively remove unbound AQC while retaining the labeled peptide.
Broad or Tailing Peaks in HPLC Chromatogram Sample Overload: Injecting too much sample onto the HPLC column.- Reduce the amount of sample injected.- Use a preparative or semi-preparative column for larger sample loads.[2]
Poor Sample Solubility: The labeled peptide is not fully dissolved in the injection solvent.- Ensure the peptide is completely dissolved before injection. Gentle vortexing or sonication may be necessary.- The injection solvent should be compatible with the initial mobile phase conditions.
Secondary Interactions with Silica: Residual silanol groups on the HPLC column can interact with the peptide.- Use a high-purity silica column.- Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) to minimize these interactions.
Loss of Fluorescence Signal After Purification pH Sensitivity of AQC: The fluorescence of the AQC label may be pH-dependent.- After purification, ensure the final solution pH is within the optimal range for AQC fluorescence.- Lyophilize the purified peptide from a slightly acidic solution to maintain stability.
Photobleaching: Exposure of the AQC-labeled peptide to excessive light.- Protect samples from light by using amber vials and minimizing exposure to ambient light.
Quenching: The AQC label's fluorescence may be quenched by components in the buffer or by aggregation of the labeled peptide.- Use high-purity solvents and reagents for your buffers.- If aggregation is suspected, try different buffer conditions or lower peptide concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying AQC-labeled peptides?

A1: The standard and most effective method for purifying AQC-labeled peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] A C18 column is typically used, and separation is achieved by running a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[5]

Q2: How does the AQC label affect the retention time of my peptide in RP-HPLC?

A2: The AQC label is a hydrophobic molecule. Therefore, labeling a peptide with AQC will generally increase its hydrophobicity and, consequently, its retention time on an RP-HPLC column compared to the unlabeled peptide.[6] The extent of this shift will depend on the overall hydrophobicity of the peptide sequence itself.

Q3: Can I use Solid-Phase Extraction (SPE) to purify my AQC-labeled peptide?

A3: SPE is a useful technique for sample cleanup and desalting of AQC-labeled peptides.[3][7] It can effectively remove excess, unreacted AQC and other small molecule impurities. However, for achieving high purity, especially for separating labeled from unlabeled peptides, RP-HPLC is the preferred method.[5]

Q4: What should I consider when developing an HPLC gradient for purifying my AQC-labeled peptide?

A4: When developing an HPLC gradient, start with an analytical run on a small amount of the crude labeled peptide to determine the approximate elution time.[2] A common starting gradient is a linear increase from 5% to 95% acetonitrile (with 0.1% TFA) over 20-30 minutes.[2] For better separation of closely eluting peaks, a shallower gradient around the elution point of your peptide can be employed.[2]

Q5: How can I confirm the purity and identity of my purified AQC-labeled peptide?

A5: The purity of your AQC-labeled peptide can be assessed by analytical RP-HPLC, where a single, sharp peak is indicative of high purity. The identity and correct labeling can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show the expected molecular weight of the AQC-labeled peptide.

Experimental Protocols

Protocol 1: RP-HPLC Purification of AQC-Labeled Peptides
  • Sample Preparation:

    • Dissolve the crude AQC-labeled peptide in a small volume of the initial HPLC mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A standard HPLC system with a UV detector and fraction collector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm for analytical, or a larger diameter for preparative scale).

    • Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and the specific excitation wavelength for AQC (if your detector supports fluorescence detection).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Hold at 95% Mobile Phase B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate for the next run.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks observed in the chromatogram.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Confirm the identity of the desired fraction by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified AQC-labeled peptide.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of AQC-Labeled Peptides
  • Cartridge Conditioning:

    • Select a C18 SPE cartridge.

    • Condition the cartridge by passing through 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

    • Equilibrate the cartridge with 1-2 column volumes of 0.1% TFA in water.

  • Sample Loading:

    • Dissolve the crude AQC-labeled peptide in a small volume of 0.1% TFA in water.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and other polar impurities.

    • Wash with a low percentage of organic solvent (e.g., 5-10% acetonitrile in 0.1% TFA water) to elute very polar impurities and potentially some free AQC dye.

  • Elution:

    • Elute the AQC-labeled peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA water). The optimal concentration may need to be determined empirically.

  • Post-Elution:

    • The eluted sample can be lyophilized or taken directly for further purification by RP-HPLC if necessary.

Visualizations

experimental_workflow cluster_labeling Peptide Labeling cluster_purification Purification cluster_analysis Analysis & Final Product peptide Unlabeled Peptide labeling Labeling Reaction peptide->labeling aqc AQC Reagent aqc->labeling crude Crude Labeled Peptide labeling->crude spe SPE Cleanup (Optional) crude->spe hplc RP-HPLC crude->hplc spe->hplc fractions Collected Fractions hplc->fractions analytical_hplc Analytical HPLC fractions->analytical_hplc ms Mass Spectrometry fractions->ms pooling Pooling of Pure Fractions analytical_hplc->pooling ms->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified AQC-Labeled Peptide lyophilization->final_product

Caption: Workflow for the purification of AQC-labeled peptides.

troubleshooting_logic start Purification Issue low_recovery Low Recovery? start->low_recovery coelution Co-elution? low_recovery->coelution No check_labeling Check Labeling Efficiency low_recovery->check_labeling Yes bad_peak Bad Peak Shape? coelution->bad_peak No optimize_gradient Optimize HPLC Gradient coelution->optimize_gradient Yes no_signal No Fluorescence? bad_peak->no_signal No reduce_load Reduce Sample Load bad_peak->reduce_load Yes check_ph Check Final pH no_signal->check_ph Yes success Successful Purification no_signal->success No optimize_solubility Optimize Solubility check_labeling->optimize_solubility check_binding Check Binding Conditions optimize_solubility->check_binding check_binding->low_recovery check_wash Improve SPE Wash optimize_gradient->check_wash check_wash->coelution check_dissolution Ensure Complete Dissolution reduce_load->check_dissolution check_dissolution->bad_peak protect_light Protect from Light check_ph->protect_light protect_light->no_signal

Caption: Troubleshooting decision tree for AQC-labeled peptide purification.

References

Technical Support Center: N-Hydroxysuccinimide (NHS) Ester Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester coupling reactions?

The optimal pH for coupling NHS esters to primary amines is typically in the range of 7.2 to 8.5.[1][2][] A pH of 8.3-8.5 is often cited as ideal for modifying biomolecules.[4][5] At a lower pH, the primary amine is protonated, rendering it unreactive.[4][5] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired coupling reaction and can lower the yield.[1][2][4][5]

Q2: Which buffers are recommended for NHS ester coupling?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester coupling reactions.[1][2] A 0.1 M sodium bicarbonate solution is a good choice as it has an appropriate pH for the reaction.[4][5] It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][2][6][7][8]

Q3: What is the recommended temperature and reaction time for the coupling reaction?

NHS ester coupling reactions can be performed at temperatures ranging from 4°C to 37°C.[6][7] The reaction is often carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][2] Shorter reaction times of 30 minutes to 2 hours are also reported to be effective.[][9][10] The optimal time can depend on the specific reactants and their concentrations.

Q4: How can I dissolve a water-insoluble NHS ester?

For NHS esters that are not readily soluble in aqueous buffers, a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to dissolve the reagent before adding it to the reaction mixture.[2][4][5] When using DMF, ensure it is of high quality and free of dimethylamine, which can react with the NHS ester.[4] The final concentration of the organic solvent in the reaction should be kept low, typically between 0.5% and 10%.[2]

Q5: How can I stop or "quench" the NHS ester coupling reaction?

To terminate the reaction, a buffer containing primary amines, such as Tris or glycine, can be added.[1][2] These primary amines will react with any remaining NHS ester, preventing further modification of the target molecule. Alternatively, raising the pH to above 8.6 will rapidly hydrolyze the NHS ester.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Efficiency / Low Yield Hydrolysis of NHS ester: The NHS ester is susceptible to hydrolysis, especially at high pH. The half-life of an NHS ester is about 4-5 hours at pH 7 and 0°C, but drops to 10 minutes at pH 8.6 and 4°C.[1][2]- Perform the reaction at the lower end of the recommended pH range (7.2-8.0).- Prepare the NHS ester solution immediately before use.- Minimize the reaction time as much as possible.
Suboptimal pH: The primary amine on the target molecule is protonated and unreactive at low pH.- Ensure the reaction buffer pH is between 7.2 and 8.5.[1][2][]
Presence of competing primary amines: Buffers like Tris or glycine will compete with the target molecule.- Use amine-free buffers such as phosphate, bicarbonate, or borate.[1][2][6][7]
Insufficient amount of NHS ester: An inadequate amount of the NHS ester will result in incomplete labeling.- Use a molar excess of the NHS ester relative to the amount of the target amine. A 5- to 10-fold molar excess is a common starting point.[10]
Precipitation of the protein/biomolecule during the reaction High concentration of organic solvent: Some proteins may be sensitive to the organic solvent used to dissolve the NHS ester.- Minimize the volume of organic solvent (DMSO or DMF) added to the reaction mixture. Aim for a final concentration of 10% or less.[2]
Protein denaturation: Changes in pH or the addition of reagents may cause the protein to unfold and precipitate.- Perform the reaction at a lower temperature (e.g., 4°C).- Ensure the final pH of the reaction mixture is within the protein's stability range.
Unexpected side reactions Reaction with other nucleophiles: Besides primary amines, NHS esters can react with other nucleophiles like sulfhydryl (-SH) or hydroxyl (-OH) groups, although the resulting products are less stable.[10]- If specificity is critical, consider using a more specific crosslinker.
Modification of unintended sites: If the target molecule has multiple primary amines, all may be susceptible to modification.- To control the degree of labeling, you can try adjusting the molar ratio of the NHS ester to the target molecule or shortening the reaction time.[6][7]

Experimental Protocols

General Protocol for Labeling a Protein with an NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[4]

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 10 mg/mL).[8]

  • Reaction: Add a molar excess of the dissolved NHS ester to the protein solution. The final volume of the organic solvent should be less than 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.[1][2]

  • Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[11]

  • Purification: Remove the excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4][10]

Summary of Recommended Reaction Conditions
Parameter Recommended Range Notes
pH 7.2 - 8.5[1][2][]Optimal pH is often cited as 8.3-8.5.[4][5]
Temperature 4°C - 37°C[6][7]Room temperature or 4°C are most common.
Reaction Time 30 minutes - overnight[6][7]Typically 0.5 - 4 hours at room temperature.[1][2]
Buffer Phosphate, Bicarbonate, HEPES, Borate[1][2]Must be free of primary amines.
NHS Ester:Amine Molar Ratio 5:1 to 20:1A molar excess of the NHS ester is recommended.

Visualizations

NHS_Ester_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Dissolve Biomolecule in Amine-Free Buffer (pH 7.2-8.5) r1 Mix Biomolecule and NHS Ester Solutions p1->r1 p2 Dissolve NHS Ester in DMSO or DMF p2->r1 r2 Incubate at RT (0.5-4h) or 4°C (overnight) r1->r2 u1 Quench Reaction (optional, e.g., Tris) r2->u1 u2 Purify Conjugate (e.g., Desalting Column) u1->u2

Caption: A typical workflow for coupling an NHS ester to a biomolecule.

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_byproduct Byproduct R_COOH R-COOH (Carboxylic Acid) NHS_Ester R-CO-NHS (NHS Ester) R_COOH->NHS_Ester + NHS, EDC NHS N-Hydroxysuccinimide EDC EDC Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Released_NHS NHS NHS_Ester->Released_NHS releases Amine R'-NH2 (Primary Amine)

Caption: The reaction mechanism of NHS ester activation and coupling to a primary amine.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide coupling reactions using N-hydroxysuccinimide (NHS) esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide guidance on optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in peptide coupling with NHS esters?

A1: Low yields in NHS ester coupling reactions can stem from several factors:

  • Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze back to the carboxylic acid, rendering them inactive for coupling.

  • Suboptimal reaction pH: The pH of the reaction mixture is critical. While the amine nucleophile needs to be deprotonated to be reactive (favoring higher pH), the hydrolysis of the NHS ester is also accelerated at higher pH.

  • Poor quality of reagents: The purity and stability of the NHS ester, the peptide, and the solvents are crucial for a successful reaction.

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic impurities can react with the NHS ester, reducing the amount available for coupling to the target peptide.

  • Steric hindrance: Bulky amino acids near the coupling site can hinder the approach of the amine to the NHS ester, slowing down the reaction rate.

  • Incomplete activation or purification of the NHS ester: If the initial activation of the carboxylic acid to the NHS ester is incomplete, or if the NHS ester is not sufficiently pure, the subsequent coupling reaction will have a lower yield.

Q2: How can I tell if my NHS ester has hydrolyzed?

A2: Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS). This byproduct can be detected by measuring the absorbance of the reaction mixture at 260-280 nm.[1] An increase in absorbance in this range over time can indicate the extent of hydrolysis. Additionally, you can perform a simple reactivity test by intentionally hydrolyzing a small sample with a mild base and comparing its UV absorbance to a non-hydrolyzed sample.[2]

Q3: What is the optimal pH for NHS ester coupling reactions?

A3: The optimal pH for NHS ester coupling is a compromise between ensuring the amine is deprotonated and minimizing hydrolysis of the ester. Generally, a pH range of 7.2 to 8.5 is recommended.[1][] The ideal pH can vary depending on the specific pKa of the amine being targeted.

Q4: Which solvents are best for dissolving and reacting NHS esters?

A4: For dissolving NHS esters, anhydrous (dry) polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.[4][5] These solvents solubilize the NHS ester without reacting with it. It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis of the NHS ester before it is added to the reaction mixture.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during peptide coupling with NHS esters.

Table 1: Common Problems, Potential Causes, and Recommended Solutions
ProblemPotential CauseRecommended Solution
Low or no product formation Hydrolysis of NHS ester: The ester has degraded due to moisture.Use fresh, high-quality NHS ester. Store reagents in a desiccator. Use anhydrous solvents. Prepare NHS ester solutions immediately before use.[6]
Suboptimal pH: The pH is too low (amine is protonated) or too high (ester hydrolysis is too fast).Optimize the reaction pH within the 7.2-8.5 range. Use a non-nucleophilic buffer (e.g., phosphate, borate, or HEPES).[1][]
Inactive amine: The amine on the peptide is protonated or sterically hindered.Ensure the reaction pH is above the pKa of the target amine. For sterically hindered amines, consider longer reaction times, elevated temperatures, or a different coupling reagent.
Competing nucleophiles: The buffer or other components in the reaction mixture are reacting with the NHS ester.Use amine-free buffers. Ensure the peptide sample is free from nucleophilic contaminants (e.g., residual primary amines from previous steps).
Multiple products or impurities Side reactions: Besides hydrolysis, other side reactions can occur, such as the formation of N-acylurea byproducts if carbodiimides are used for in-situ activation.If using carbodiimides, ensure complete conversion to the NHS ester before adding the amine. Consider a two-step activation and coupling procedure.
Incomplete coupling followed by capping: If unreacted amines are capped in a subsequent step, this will result in a truncated peptide impurity.Monitor the coupling reaction for completion before any capping step. If incomplete, consider a second coupling.
Difficulty in product purification Hydrophobic peptide: The product is difficult to solubilize or purify by standard reversed-phase HPLC.Optimize the purification method. For hydrophobic peptides, consider using a different stationary phase (e.g., C4 or Phenyl), or modifying the mobile phase with additives like isopropanol or using elevated temperatures.[7][8]
Co-elution of byproducts: The desired product co-elutes with starting materials or byproducts like NHS.Adjust the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks.[9] Solid-phase extraction (SPE) can be used for initial cleanup to remove excess reagents and byproducts before HPLC.[10]

Experimental Protocols

Protocol 1: Monitoring Coupling Efficiency with the Kaiser Test (Ninhydrin Test)

The Kaiser test is a sensitive qualitative method to detect the presence of primary amines. A positive result (blue color) indicates that the coupling reaction is incomplete.

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of the resin-bound peptide (a few beads) and wash thoroughly with DMF and then ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless or yellow: Coupling is complete (no primary amines detected).

  • Blue beads and/or blue solution: Coupling is incomplete (primary amines are present).

Protocol 2: Capping Unreacted Amines

If a coupling reaction is incomplete, unreacted amines can be "capped" to prevent them from reacting in subsequent steps, which would lead to deletion sequences.

Materials:

  • Capping solution: Acetic anhydride and a non-nucleophilic base (e.g., pyridine or diisopropylethylamine - DIPEA) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:8 by volume).

Procedure:

  • After the coupling reaction, wash the resin thoroughly with DMF.

  • Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DMF to remove excess capping reagents.

  • Perform a Kaiser test to confirm the absence of free amines.

Data Presentation

Table 2: Half-life of NHS Esters at Different pH Values

Hydrolysis is a critical factor affecting the yield of NHS ester coupling reactions. The stability of the NHS ester is highly dependent on the pH of the aqueous buffer.

pHTemperature (°C)Half-life
7.004-5 hours[1][11]
8.0Room Temperature~1 hour[12]
8.5Room TemperatureNot specified, but significantly shorter than at pH 8.0
8.6410 minutes[1][11]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.

Table 3: Influence of Solvents on NHS Ester Stability and Coupling Reactions

The choice of solvent is crucial for both the stability of the NHS ester and the efficiency of the coupling reaction.

SolventKey CharacteristicsRecommendations for Use
Dimethylformamide (DMF) Polar aprotic solvent. Good for dissolving NHS esters. Can contain amine impurities that can react with the NHS ester.Use high-purity, anhydrous (amine-free) DMF. Store over molecular sieves.[6]
Dimethyl Sulfoxide (DMSO) Polar aprotic solvent. Excellent for dissolving a wide range of compounds, including many NHS esters. Hygroscopic (readily absorbs moisture from the air).Use high-purity, anhydrous DMSO. Keep containers tightly sealed and handle in a dry environment.[6][13]
Acetonitrile (ACN) Polar aprotic solvent. Less common for the primary reaction but often used in purification (HPLC).Primarily used as a mobile phase component in reversed-phase HPLC for peptide purification.
Aqueous Buffers Necessary for reactions involving biological molecules. The presence of water leads to hydrolysis of the NHS ester.Use non-nucleophilic buffers (phosphate, borate, HEPES). Prepare NHS ester solutions in anhydrous organic solvent and add to the aqueous reaction mixture immediately before starting the coupling.

Visualizations

Diagram 1: General Workflow for Peptide Coupling with NHS Esters

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Activate_Carboxylic_Acid Activate Carboxylic Acid (e.g., with DCC/NHS) Couple_NHS_Ester Couple NHS Ester to Peptide Activate_Carboxylic_Acid->Couple_NHS_Ester Prepare_Peptide Prepare Peptide Solution (in appropriate buffer) Prepare_Peptide->Couple_NHS_Ester Monitor_Reaction Monitor Reaction Progress (e.g., Kaiser Test) Couple_NHS_Ester->Monitor_Reaction Monitor_Reaction->Couple_NHS_Ester If incomplete, recouple Quench_Reaction Quench Reaction (e.g., with Tris or Glycine) Monitor_Reaction->Quench_Reaction If complete Purify_Product Purify Product (HPLC or SPE) Quench_Reaction->Purify_Product Characterize_Product Characterize Product (e.g., Mass Spectrometry) Purify_Product->Characterize_Product

Caption: A typical experimental workflow for peptide coupling using NHS esters.

Diagram 2: Troubleshooting Logic for Low Coupling Yield

G node_sol node_sol Low_Yield Low Yield? Check_NHS_Ester_Quality Is NHS Ester Reagent Old or Improperly Stored? Low_Yield->Check_NHS_Ester_Quality Use_Fresh_Reagent Use Fresh, High-Quality NHS Ester Check_NHS_Ester_Quality->Use_Fresh_Reagent Yes Check_Reaction_pH Is Reaction pH Optimal (7.2-8.5)? Check_NHS_Ester_Quality->Check_Reaction_pH No Adjust_pH Adjust pH with a Non-nucleophilic Buffer Check_Reaction_pH->Adjust_pH No Check_Solvent Are Solvents Anhydrous and Pure? Check_Reaction_pH->Check_Solvent Yes Use_Anhydrous_Solvents Use High-Purity, Anhydrous Solvents Check_Solvent->Use_Anhydrous_Solvents No Check_Buffer Does Buffer Contain Primary Amines? Check_Solvent->Check_Buffer Yes Change_Buffer Switch to a Non-Amine Containing Buffer Check_Buffer->Change_Buffer Yes Consider_Steric_Hindrance Is Steric Hindrance a Possibility? Check_Buffer->Consider_Steric_Hindrance No Optimize_Conditions Increase Reaction Time, Temperature, or Change Coupling Reagent Consider_Steric_Hindrance->Optimize_Conditions Yes

Caption: A decision tree for troubleshooting low yields in NHS ester peptide coupling.

References

Technical Support Center: Enhancing Quantum Yield of Quinoline-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at enhancing fluorescence quantum yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the quantum yield of my quinoline-based dye unexpectedly low?

A1: Quinoline-based dyes, as N-heterocycles, can exhibit inherently low fluorescence quantum yields. This is often due to the presence of a non-bonding electron pair on the nitrogen atom, which can lead to an (n–π*) transition as the lowest energy excited state. This state efficiently couples with the triplet state, promoting intersystem crossing and reducing fluorescence.[1] Essentially, the absorbed energy is lost through non-radiative pathways instead of being emitted as light. In their native state, the quantum yields for compounds like isoquinoline and acridine can be less than 1%.[1]

Q2: My dye's fluorescence intensity decreases significantly at higher concentrations. What is happening?

A2: You are likely observing Aggregation-Caused Quenching (ACQ).[2] At higher concentrations, the planar structures of many quinoline dyes promote the formation of aggregates through π-π stacking. These aggregates open up non-radiative decay channels, effectively quenching fluorescence.[2][3]

  • Troubleshooting:

    • Work at lower concentrations: Determine the concentration range where fluorescence intensity is linear with absorbance.

    • Modify the solvent: Using solvents that discourage π-π stacking can help.

    • Introduce bulky groups: Synthetically adding bulky substituents to the quinoline core can sterically hinder aggregation.

    • Consider AIEgens: If your application requires high concentrations, consider designing or using a quinoline derivative that exhibits Aggregation-Induced Emission (AIE). These molecules are specifically designed to become highly fluorescent upon aggregation by restricting intramolecular rotations.[3][4][5][6][7]

Q3: How does solvent choice impact the quantum yield of my quinoline dye?

A3: Solvent properties have a profound effect on the quantum yield of quinoline dyes. Key factors include polarity, viscosity, and specific solute-solvent interactions like hydrogen bonding or halogen bonding.

  • Polarity: The luminescence of nitrogen-containing heterocycles is known to be strongly affected by the solvent.[1] Often, polar solvents can increase fluorescence intensity compared to nonpolar solvents.[1] However, the specific effect depends on the dye's structure and its excited state (e.g., charge transfer character).

  • Halogenated Solvents: Certain cationic quinoline derivatives show a significant increase in quantum yield in halogenated solvents, particularly chloroalkanes.[8] This is attributed to halogen–π interactions that solvate the charge-shift excited state, impeding torsional relaxation (a non-radiative decay pathway).[8]

  • Protic Solvents: Protic, hydrogen-bonding solvents like water can stabilize the excited state of some heteroaromatic compounds through hydrogen bonding with the nitrogen lone pair, leading to higher quantum yields compared to hydrocarbon solvents.[9]

Q4: I observed a dramatic change in fluorescence when I altered the pH. Why does this happen and how can I use it?

A4: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation can dramatically enhance quantum yield. Protonation alters the electronic structure, often changing the lowest excited state from a dark (n,π) state to a bright (π,π) state, which reduces intersystem crossing and favors fluorescence.[1]

  • Example: The quantum yield of isoquinoline can increase from nearly zero to as high as 27% upon protonation with a strong acid like trifluoroacetic acid (TFA).[1]

  • Application: This pH sensitivity is a key feature used in designing fluorescent probes for sensing acidic environments, such as lysosomes in cells, or for creating pH-switchable materials.[10][11][12]

Q5: What are the most effective strategies for synthetically modifying a quinoline dye to increase its quantum yield?

A5: Rational chemical modification is a powerful tool for enhancing quantum yield. Key strategies include:

  • Introducing Electron-Donating/Withdrawing Groups: Creating a donor-π-acceptor (D-π-A) system can tune the photophysical properties.[13] For example, adding an amino group at the 6-position of the quinoline core has been shown to be crucial for achieving high quantum yields, with some derivatives reaching up to 83%.[14]

  • Restricting Intramolecular Motion: Free rotation of substituents can provide a non-radiative decay pathway. Introducing bulky groups or creating a more rigid, planarized structure can block these rotations and enhance fluorescence.[15] For instance, in some imidazo[5,1-a]isoquinolines, steric hindrance of a substituent's rotation is a key mechanism for boosting quantum yield from 9% to 37%.[15]

  • Halogenation: Introducing halogens can sometimes enhance phosphorescence by promoting intersystem crossing via the heavy-atom effect, which is useful for specific applications like photodynamic therapy or organic light-emitting diodes (OLEDs).[3]

Q6: My quantum yield measurements are inconsistent. What are common procedural errors?

A6: Measuring fluorescence quantum yield requires careful experimental technique. Inconsistencies often arise from:

  • Standard Selection: The quantum yield standard should have absorption and emission profiles that are reasonably close to your sample. Using standards with very different spectral properties can lead to errors.

  • Solvent Mismatch: The standard and the sample should ideally be measured in the same solvent. If not, the difference in the refractive index of the solvents must be accounted for in the calculation.[16]

  • Concentration and Inner Filter Effects: Absorbance values at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects, where emitted light is reabsorbed by other dye molecules in the solution.

  • Instrument Settings: Ensure that excitation and emission slit widths are consistent between the standard and sample measurements and that the detector is not saturated.

Quantitative Data Summary

The following tables summarize quantum yield (Φ) data for various quinoline derivatives under different experimental conditions, extracted from the cited literature.

Table 1: Effect of Protonation on Quantum Yield

Compound Solvent Condition Quantum Yield (Φ) Reference
Isoquinoline Dichloromethane Native (unprotonated) < 0.01 [1]
Isoquinoline Dichloromethane Protonated (with TFA) 0.27 [1]
Acridine Dichloromethane Native (unprotonated) < 0.01 [1]

| Benzo[h]quinoline | Dichloromethane | Native (unprotonated) | 0.15 |[1] |

Table 2: Effect of Structural Modification on Quantum Yield

Compound Family Modification Solvent Quantum Yield (Φ) Reference
Imidazo[5,1-a]isoquinolines Unsubstituted Dichloromethane 0.09 [15]
Imidazo[5,1-a]isoquinolines Substituted (p-NO₂) Dichloromethane 0.37 [15]

| Quinoline Derivative | 6-Amino group | Various | Up to 0.83 |[14] |

Table 3: Effect of Solvent on Quantum Yield

Compound Solvent Dielectric Constant (ε) Quantum Yield (Φ) Reference
9-Aryl-isoquinolinium (4b) Bromoform 4.38 0.01 [8]

| 9-Aryl-isoquinolinium (4b) | 1,1-Dichloroethane | 16.7 | 0.36 |[8] |

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the most common method for determining fluorescence quantum yield using a well-characterized standard.

  • Select a Standard: Choose a reference compound with a known quantum yield whose absorption and emission spectra overlap as much as possible with your unknown sample. A common standard for blue-emitting dyes is quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546).[16]

  • Prepare Solutions: Prepare a series of dilute solutions (at least five) of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to maintain a linear relationship between absorbance and fluorescence and to minimize the inner filter effect.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement. Ensure experimental conditions (e.g., slit widths) are identical for the sample and the standard.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φₓ) is calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

Visual Diagrams

Factors_Affecting_Quantum_Yield cluster_decay De-excitation Pathways cluster_factors Factors Increasing Non-Radiative Decay (knr) (Lowering Quantum Yield) cluster_enhancement Enhancement Strategies (Reducing knr) Quinoline Quinoline Dye Ground State (S0) Excitation Photon Absorption (Excitation) Quinoline->Excitation hv_abs ExcitedState Excited Singlet State (S1) Excitation->ExcitedState Fluorescence Fluorescence (kf) (Radiative) ExcitedState->Fluorescence NonRadiative Non-Radiative Decay (knr) ExcitedState->NonRadiative ISC Intersystem Crossing (n-π* state) NonRadiative->ISC Vibration Intramolecular Rotation/Vibration NonRadiative->Vibration ACQ Aggregation-Caused Quenching (ACQ) NonRadiative->ACQ Solvent Solvent Quenching NonRadiative->Solvent Protonation Protonation (pH) π-π* state Protonation->ISC Inhibits Rigid Structural Rigidity Rigid->Vibration Inhibits Solvation Solvent Choice (e.g., Halogenated) Solvation->Solvent Reduces

Caption: Factors influencing the quantum yield of quinoline dyes.

Experimental_Workflow cluster_optimization Optimization Strategies Start Start: Low Quantum Yield Dye Synthesis 1. Quinoline Synthesis (e.g., Friedländer, Skraup) Start->Synthesis Char 2. Initial Characterization (Abs, Fluor, Φ) Synthesis->Char Problem Problem Identified: Low Φ Char->Problem Solvent 3a. Solvent Screening (Polarity, Halogenated, etc.) Problem->Solvent Iterate pH 3b. pH Titration (Protonation Effects) Problem->pH Iterate Modification 3c. Structural Modification (D-A groups, Steric hindrance) Problem->Modification Iterate Analysis 4. Re-measure Quantum Yield Solvent->Analysis pH->Analysis Modification->Synthesis Re-synthesize Decision Is Φ sufficient? Analysis->Decision Decision->Problem No End End: High Quantum Yield Dye Decision->End Yes

Caption: Experimental workflow for enhancing quinoline dye quantum yield.

Jablonski_Diagram S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) (Radiative) S1->S0 Internal Conversion (kic) (Non-Radiative) T1 T1 (First Triplet State) S1->T1 Intersystem Crossing (kisc) (Non-Radiative) T1->S0 Phosphorescence (kp) (Slow, Radiative) key Quantum Yield (Φ) = kf / (kf + kic + kisc) Enhancement requires minimizing non-radiative rates (kic, kisc).

Caption: Simplified Jablonski diagram for quinoline fluorescence.

References

Technical Support Center: Minimizing Racemization During Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the critical step of carboxylic acid activation in peptide synthesis and other amidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of carboxylic acid activation?

A1: Racemization is the process by which an enantiomerically pure starting material, such as an L-amino acid, is converted into a mixture of both L- and D-enantiomers. During carboxylic acid activation for amide bond formation, the stereocenter at the alpha-carbon of the amino acid is susceptible to epimerization, leading to a loss of stereochemical integrity in the final peptide or molecule.[1][2][3] This can significantly impact the biological activity and purity of the target compound.[4]

Q2: What are the primary mechanisms of racemization during amide bond formation?

A2: The most common mechanism for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][5] The alpha-proton of this intermediate is acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either face of the planar oxazolone ring, leading to a mixture of L- and D-isomers.[5] A second, less common mechanism is direct enolization, where the alpha-proton is abstracted directly from the activated carboxylic acid.[3]

Q3: Which factors have the most significant impact on the degree of racemization?

A3: Several factors can influence the extent of racemization during a coupling reaction:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents are inherently more prone to causing racemization than others.[6][7][8]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[1][2][9]

  • Base: The strength and steric hindrance of the base used can affect the rate of alpha-proton abstraction. Weaker, bulkier bases are generally preferred.[2][9]

  • Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates, thereby affecting racemization.[8][10][11][12]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[8][13][14]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of racemization.[9][15]

Q4: Are certain amino acids more susceptible to racemization?

A4: Yes, certain amino acids are known to be more prone to racemization. Histidine (His) and Cysteine (Cys) are particularly susceptible.[1][7][13] Serine (Ser) can also be problematic.[7][10] The side chains of these amino acids can influence the acidity of the alpha-proton and the stability of the oxazolone intermediate.

Racemization Troubleshooting Guide

Q5: I'm observing significant racemization in my peptide synthesis. What are the first steps I should take to troubleshoot this issue?

A5: When encountering significant racemization, a systematic approach is recommended:

  • Review Your Coupling Reagent and Additives: Ensure you are using a modern coupling reagent known for low racemization, preferably in combination with an additive like Oxyma or HOAt.[2][4][9]

  • Check the Base: If using a base, consider switching to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or sym-collidine, instead of a stronger base like diisopropylethylamine (DIPEA).[9]

  • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). High temperatures, sometimes used to drive difficult couplings, can accelerate racemization.[13][14]

  • Minimize Pre-activation Time: Add the amine component as quickly as possible after activating the carboxylic acid. Avoid long pre-activation times which allow the activated species to racemize before coupling.[15]

  • Analyze Starting Materials: Verify the enantiomeric purity of your amino acid derivatives to ensure the racemization is not originating from the starting materials.[16]

Q6: How do I select the most appropriate coupling reagent to prevent racemization?

A6: The choice of coupling reagent is crucial.

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can cause significant racemization if used without an additive.[6][9] The combination of DIC with Oxyma or HOAt is an excellent choice for minimizing racemization.[7][9]

  • Onium Salts (Aminium/Uronium & Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly efficient.[6] HATU (based on HOAt) is generally superior to HBTU (based on HOBt) in suppressing racemization.[9] COMU, which is based on Oxyma, is a highly effective and non-explosive alternative.[9] Phosphonium reagents like PyBOP are also very effective, though a carcinogenic byproduct (HMPA) is formed with the original BOP reagent.[6][9]

  • Specialty Reagents: For particularly difficult couplings or racemization-prone amino acids, reagents like DEPBT have shown excellent results with minimal racemization.[17] TOTT is reported to have lower racemization levels, especially with sterically hindered amino acids.[9]

Q7: What is the specific role of additives like HOBt, HOAt, and Oxyma?

A7: Additives play a vital role by reacting with the initially formed activated intermediate (e.g., O-acylisourea from a carbodiimide) to form an active ester. These active esters are more stable and less prone to forming the oxazolone intermediate than the initial activated species.[1][6] They are also highly reactive towards the amine component, promoting the desired coupling reaction over the racemization pathway.

  • HOBt (1-hydroxybenzotriazole): The classic additive that significantly reduces racemization.[1][6]

  • HOAt (1-hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization due to its ability to accelerate the coupling reaction.[9] However, it has explosive properties.

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt, providing high coupling rates with low racemization.[4][9][17]

Q8: My coupling reaction is slow, and when I use higher temperatures to speed it up, I get racemization. What are my options?

A8: This is a common dilemma. Instead of solely relying on heat, consider the following strategies:

  • Switch to a More Potent Coupling System: Use a more reactive coupling reagent like HATU or COMU.[9]

  • Change the Solvent: Switching from a common solvent like Dichloromethane (DCM) to a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can enhance reaction rates. Adding a small amount of Dimethyl sulfoxide (DMSO) can also help disrupt aggregation and improve coupling.[1]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can accelerate coupling reactions at elevated temperatures. However, careful temperature control is essential. For racemization-prone residues like His and Cys, lowering the microwave coupling temperature from 80°C to 50°C can significantly limit racemization.[14]

  • Disrupt Peptide Aggregation: Slow couplings can be a result of peptide aggregation on the solid support. Using chaotropic salts, special resins (e.g., TentaGel), or incorporating pseudoprolines can disrupt aggregation and improve coupling efficiency without requiring harsh conditions.[1]

Data and Protocols

Comparison of Coupling Reagent Systems

The following table summarizes the relative performance of common coupling systems in terms of racemization suppression.

Coupling Reagent SystemAdditiveRelative Racemization RiskNotes
DIC / DCCNoneHighNot recommended without an additive.[6][9]
DIC / DCCHOBtLowA classic and effective combination.[6][9]
DIC / DCCHOAtVery LowMore effective than HOBt, but HOAt is explosive.[9]
DIC / DCCOxymaVery LowExcellent, non-explosive alternative to HOAt.[7][9]
HBTU / TBTUHOBt (implicit)LowVery efficient, but can be improved upon for sensitive residues.[6]
HATUHOAt (implicit)Very LowGenerally superior to HBTU for suppressing racemization.[9]
COMUOxyma (implicit)Very LowHighly efficient and safe (non-explosive) coupling reagent.[9]
PyBOPHOBt (implicit)LowEffective phosphonium-based reagent.[9]
DEPBTNoneVery LowParticularly effective for Nα-acyl-protected amino acids.[17]
Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC-MS

This protocol provides a general method for determining the level of racemization in a synthetic peptide by analyzing its constituent amino acids.

1. Peptide Hydrolysis:

  • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

  • Add 500 µL of 6N DCl in D₂O. The use of deuterated reagents helps to quantify any racemization that may occur during the hydrolysis step itself.[16]

  • Seal the tube under vacuum or an inert atmosphere (e.g., Argon).

  • Heat the sample at 110 °C for 24 hours.

  • After cooling, carefully open the tube and evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the resulting amino acid mixture in a known volume of a suitable solvent (e.g., 1 mL of 0.1% formic acid in water).

2. Chiral HPLC Analysis:

  • Column: Use a chiral chromatography column suitable for amino acid separation (e.g., a teicoplanin-based or crown ether-based column).

  • Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile and water with a small amount of acid (formic acid) or base (ammonium hydroxide), depending on the column and amino acids being analyzed.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted hydrolysate.

  • Detection: Use a mass spectrometer (MS) for detection. Set the MS to operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically detect the mass of each amino acid of interest.

3. Data Analysis:

  • Integrate the peak areas for the L- and D-enantiomers of each amino acid in the peptide sequence.

  • The percentage of racemization for a given amino acid is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

  • Correct for any hydrolysis-induced racemization by observing the incorporation of deuterium in the D-isomer.[16]

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_L_path L-Amino Acid Pathway cluster_racemization Racemization Pathway cluster_D_path D-Amino Acid Pathway L_AA N-Protected L-Amino Acid Activated_L Activated Intermediate (L) L_AA->Activated_L + Coupling Reagent L_Peptide L-Peptide (Desired Product) Activated_L->L_Peptide + Amine Oxazolone 5(4H)-Oxazolone (Planar) Activated_L->Oxazolone - H⁺ (Base) Oxazolone->Activated_L + H⁺ Activated_D Activated Intermediate (D) Oxazolone->Activated_D + H⁺ D_Peptide D-Peptide (Racemized Product) Activated_D->D_Peptide + Amine Amine Amine Nucleophile

Caption: Mechanism of racemization via oxazolone formation.

Experimental Workflow for Minimizing Racemization

workflow start Start: Carboxylic Acid + Amine select_reagents 1. Select Reagents - Low-racemization coupling agent (e.g., COMU, HATU) - Additive (e.g., Oxyma) - Weak, hindered base (e.g., NMM) start->select_reagents setup 2. Prepare Reaction - Choose appropriate solvent (e.g., DMF, NMP) - Cool reaction vessel to 0 °C select_reagents->setup activation 3. Carboxylic Acid Activation - Dissolve acid, coupling agent, and additive - Add base (if required) setup->activation check_preactivation Minimize Pre-activation Time activation->check_preactivation < 5 min coupling 4. Coupling Reaction - Add amine component immediately - Stir at low temperature check_preactivation->coupling monitor 5. Monitor Reaction - Use TLC or LC-MS to track completion coupling->monitor workup 6. Workup & Purification monitor->workup analysis 7. Analyze Product - Check for racemization using chiral HPLC or NMR workup->analysis end End: Enantiomerically Pure Product analysis->end

Caption: Recommended workflow for minimizing racemization during coupling.

Troubleshooting Decision Tree for Racemization

troubleshooting_tree start High Racemization Detected q1 Are you using an additive (Oxyma, HOAt, HOBt)? start->q1 a1_no Add Oxyma or HOAt to the coupling reaction. q1->a1_no No q2 What base are you using? q1->q2 Yes q2_diea DIPEA / Strong Base q2->q2_diea q2_nmm NMM / Weak Base q2->q2_nmm a1_yes Yes a2_diea Switch to a weaker/hindered base like NMM or Collidine. q2_diea->a2_diea q3 What is the reaction temperature? q2_nmm->q3 q2_other Other q2_other->q3 q3_high > 25 °C q3->q3_high q3_low ≤ 25 °C q3->q3_low a3_high Lower temperature to 0 °C or perform at room temp. q3_high->a3_high q4 Is the amino acid His or Cys? q3_low->q4 a4_yes Use a specialized protocol: - DIC/Oxyma is often best - Minimize pre-activation time - Consider protecting group strategy q4->a4_yes Yes a4_no Review coupling reagent choice. Consider HATU, COMU, or DEPBT. Check enantiomeric purity of starting materials. q4->a4_no No

Caption: Decision tree for troubleshooting racemization issues.

References

Technical Support Center: Synthesis of 7-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-aminoquinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-amino-7-chloroquinoline derivatives?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4,7-dichloroquinoline with a primary or secondary amine. The chlorine atom at the C-4 position is significantly more reactive than the one at the C-7 position, allowing for selective substitution.[1][2] This reaction is often performed at elevated temperatures, sometimes in the presence of a base or acid catalyst, and can be accelerated using microwave or ultrasound irradiation.[1]

Q2: Why is the SNAr reaction at the C-4 position of 4,7-dichloroquinoline favored over the C-7 position?

A2: The preference for nucleophilic attack at the C-4 position is due to the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the C-2 and C-4 positions towards nucleophilic attack. The C-4 carbon has a greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and susceptible to attack by a nucleophile compared to the C-7 position.[2]

Q3: Are there any "green" or more efficient alternatives to conventional heating for these syntheses?

A3: Yes, both microwave irradiation and ultrasound have been successfully employed to synthesize 7-chloroquinoline derivatives. These methods are considered more environmentally friendly as they often lead to shorter reaction times, higher yields, and increased product purity compared to traditional thermal methods.[1] For instance, reactions that might take several hours under conventional reflux can often be completed in 20-30 minutes using microwave heating.[1]

Q4: What are some common side reactions to be aware of during the synthesis of 7-aminoquinoline derivatives?

A4: Common side reactions include:

  • Bis-alkylation: If the starting amine has more than one reactive N-H bond, or if the product of the initial reaction can react further, multiple quinoline units may become attached to a single amine.[3]

  • Dehalogenation: The loss of the chlorine atom from the quinoline ring can occur, particularly under harsh reaction conditions, leading to an undesired quinoline byproduct.[4]

  • Reaction at other positions: While less common, substitution at other positions or reaction with other functional groups on the starting materials can occur if they are not compatible with the reaction conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 7-aminoquinoline derivatives via nucleophilic aromatic substitution (SNAr).

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature The SNAr reaction on 4,7-dichloroquinoline often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. For high-boiling point solvents like DMF or phenol, temperatures of 120-155°C are not uncommon.[5][6]
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or alcohols (ethanol, n-butanol) are commonly used as they can solvate the intermediate Meisenheimer complex.[7][8] In some cases, using phenol as both a solvent and a mild acid catalyst can be effective.[5] If your reaction is sluggish, consider switching to a higher-boiling polar aprotic solvent.
Incorrect Base/Acid Conditions The reaction may require a base (e.g., K2CO3, Et3N) to neutralize the HCl generated during the reaction, especially when using an amine salt as the starting material.[7] Conversely, for some aniline substitutions, the use of aniline hydrochloride can improve yields.[1] The optimal condition depends on the nucleophilicity of the amine. For primary alkylamines, no extra base may be needed, whereas for less reactive anilines, a stronger base like NaOH might be required, particularly under microwave conditions.[1]
Low Nucleophilicity of the Amine Electron-poor anilines or sterically hindered amines may react slowly. For these challenging substrates, consider more forcing conditions (higher temperature, longer reaction time) or switching to a palladium-catalyzed method like the Buchwald-Hartwig amination, which is better suited for forming C-N bonds with less reactive amines.
Starting Material Degradation Verify the purity and stability of your 4,7-dichloroquinoline and amine starting materials. Impurities can inhibit the reaction.
Problem 2: Formation of Multiple Products/Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Disubstitution at C-4 and C-7 While C-4 is more reactive, forcing conditions (very high temperatures or long reaction times) can sometimes lead to substitution at C-7 as well, especially with highly reactive amines. To minimize this, use a stoichiometric amount of the amine relative to 4,7-dichloroquinoline and avoid excessive heating once the desired product is formed (monitor by TLC).
Dehalogenation Side Product The presence of a byproduct with a mass 35 Da less than the expected product may indicate dehalogenation. This can be caused by excessive heat or certain catalytic impurities. Try reducing the reaction temperature or ensuring the reaction is performed under an inert atmosphere if trace metals could be catalyzing the side reaction.
Bis-Quinoline Adduct When using a diamine as the nucleophile, the formation of a product where two quinoline moieties are attached to one diamine molecule is possible. To favor the mono-substitution product, use a large excess of the diamine.[9]
Starting Amine is Unstable If your amine is unstable under the reaction conditions, you may see multiple spots on TLC corresponding to its degradation products. Confirm the stability of your amine at the reaction temperature before running the synthesis.
Problem 3: Difficult Product Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Product and Starting Material Co-elution 4,7-dichloroquinoline and the 4-amino-7-chloroquinoline product can sometimes have similar polarities. Optimize your column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective.[10] Using neutral alumina instead of silica gel can sometimes improve separation for basic compounds.[10]
Product is a Sticky Oil or Difficult to Crystallize Many 4-aminoquinoline derivatives are oils or amorphous solids. Try converting the final product to its hydrochloride salt by dissolving it in a suitable solvent (e.g., methanol, ether) and adding a solution of HCl in ether or a saturated methanolic HCl solution. The resulting salt is often a crystalline solid that is easier to handle and purify by recrystallization.
Residual High-Boiling Point Solvent (e.g., DMF, DMSO) After the reaction, ensure all high-boiling point solvents are removed under high vacuum. If residual solvent remains, perform multiple extractions with a suitable organic solvent and wash with water or brine to remove the polar solvent.
Product Streaking on Silica Gel Column Basic amine products can interact strongly with acidic silica gel, leading to tailing and poor separation. To mitigate this, you can either neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base (e.g., 1-2% triethylamine in the eluent) or use an alternative stationary phase like neutral alumina.

Experimental Protocols & Data

General Protocol for SNAr of 4,7-Dichloroquinoline with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, phenol, or DMF, approx. 5-10 mL per mmol of quinoline).

  • Addition of Amine: Add the desired amine (1.1 - 3.0 eq). If using a diamine where mono-substitution is desired, a larger excess of the diamine may be necessary.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-150°C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4,7-dichloroquinoline starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If phenol was used as a solvent, add an aqueous solution of NaOH to make the mixture strongly alkaline.[11]

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel or neutral alumina) using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) or by recrystallization.

Quantitative Data from Literature

The following table summarizes yields for the synthesis of various 4-amino-7-chloroquinoline derivatives under different reaction conditions, showcasing the impact of the nucleophile and reaction setup.

Starting Quinoline Amine Nucleophile Conditions Product Yield (%) Reference
4,7-Dichloroquinoline2-AminoethanolNeat, 100°C, 4h2-((7-Chloroquinolin-4-yl)amino)ethanol82[10]
4,7-Dichloro-8-nitroquinoline2-AminoethanolNeat, 100°C, 4h2-((7-Chloro-8-nitroquinolin-4-yl)amino)ethanol76[10]
4,7-Dichloro-8-aminoquinoline2-AminoethanolNeat, 100°C, 4h2-((8-Amino-7-chloroquinolin-4-yl)amino)ethanol61[10]
4,7-Dichloroquinoline1,2-DiaminoethaneNeat, RefluxN1-(7-chloroquinolin-4-yl)ethane-1,2-diamine~100[12]
4,7-Dichloroquinoline4-Chlorophenyl glycine ethyl esterPhenol, 180°C, 7h4-(ethyl-p-chlorophenylglycinylamino)-7-chloroquinoline-[11]
4,7-DichloroquinolineVarious primary aminesPhenol, 140-155°C, 4-6hVarious N-substituted-7-chloroquinolin-4-amines-[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 7-aminoquinoline derivative.

experimental_workflow General Workflow for 7-Aminoquinoline Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Reaction Setup (4,7-Dichloroquinoline + Solvent) B 2. Add Amine Nucleophile A->B C 3. Heat & Stir (e.g., 80-150°C) B->C D 4. Monitor by TLC C->D E 5. Quench & Basify (if needed) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterization (NMR, MS, etc.) H->I J Final Product I->J

Caption: A typical workflow for 7-aminoquinoline synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting a low-yielding SNAr reaction.

troubleshooting_tree Troubleshooting Low Yield in SNAr start Low or No Product Yield q1 Is starting material (SM) consumed (TLC)? start->q1 q2 Is the amine nucleophile sterically hindered or electron-poor? q1->q2 No q3 Are there multiple new spots on TLC? q1->q3 Yes sol1 Increase Temperature and/or Reaction Time q2->sol1 No sol3 Consider Buchwald-Hartwig amination conditions q2->sol3 Yes sol4 Optimize work-up to minimize product loss. Check for side reactions (e.g., dehalogenation). q3->sol4 Yes sol5 Check SM purity. Optimize base/acid conditions. q3->sol5 No sol2 Switch to a higher-boiling polar aprotic solvent (e.g., DMF, DMSO) sol1->sol2

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Researcher's Guide to Fluorescent Labels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of life sciences and drug development, the precise visualization and quantification of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, enabling researchers to illuminate the intricate workings of biological systems. While a vast array of fluorescent dyes is available, selecting the optimal label for a specific application can be a critical decision. This guide provides a comprehensive comparison of prominent fluorescent labels, with a focus on a notable blue fluorescent dye, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), and its performance relative to other widely used fluorophores such as fluoresceins, rhodamines, and cyanines.

Initially, this guide intended to focus on 7-Aminoquinoline-5-carboxylic acid (AQC). However, extensive research indicates that AQC is primarily utilized as a chemical intermediate in the synthesis of more complex molecules and lacks significant intrinsic fluorescence when used as a direct label. In fact, studies have shown that some aminoquinoline derivatives are non-fluorescent when conjugated to biomolecules[1][2]. Therefore, to provide a more practical and data-driven comparison, this guide will focus on the well-characterized and widely used blue fluorescent dye, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), which belongs to the coumarin family of fluorophores.

Performance Comparison of Fluorescent Labels

The selection of a fluorescent label is dictated by several key performance metrics. These include the excitation and emission wavelengths, which must be compatible with the available instrumentation; the molar extinction coefficient, which reflects the efficiency of light absorption; the fluorescence quantum yield, a measure of the efficiency of converting absorbed light into emitted fluorescence; and photostability, the dye's resistance to degradation upon exposure to light.

Below is a summary of these key parameters for AMCA and other popular fluorescent labels.

Fluorescent Label FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldPhotostability
Coumarin AMCA348[3]435[3]17,400[3]0.91[3]High resistance to photobleaching[3][4]
Alexa Fluor 350346[5]442[5]19,0000.79Good[6]
Fluorescein FITC494518~75,0000.3-0.9 (pH dependent)Low[7]
Alexa Fluor 48849351971,0000.92High[8]
Rhodamine TRITC550573~85,000~0.3Moderate[7]
Rhodamine Red-X570590~90,000~0.8Good
Alexa Fluor 59459161490,0000.66High[9]
Cyanine Cy3550570150,000~0.15Moderate
Cy5650670250,000~0.2Low to Moderate[10]
Alexa Fluor 647650668239,0000.33High

Experimental Protocols

The effective use of fluorescent labels relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments involving the labeling of proteins with amine-reactive fluorescent dyes, a common application for these molecules.

Protocol for Amine-Reactive Labeling of Proteins

This protocol is a general guideline for conjugating N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes to primary amines (e.g., lysine residues and the N-terminus) on proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Amine-reactive fluorescent dye (e.g., AMCA, NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 5-20 mg/mL.[11] Ensure the buffer is free of any primary amine-containing substances (e.g., Tris or glycine) as they will compete for reaction with the dye.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11]

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add the dissolved dye dropwise. The molar ratio of dye to protein will need to be optimized for each specific protein and application but a starting point is often a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[12] Alternatively, dialysis can be performed against the storage buffer.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of the dye (e.g., ~348 nm for AMCA).[11]

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor (CF280) is specific to each dye (for AMCA, CF280 = 0.13).[3]

    • Calculate the dye concentration using its molar extinction coefficient.

    • The DOL is the molar ratio of the dye to the protein.

Visualizing Experimental Workflows

To better illustrate the processes involved in fluorescent labeling and its application, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Dissolve in Buffer Dissolve in Buffer Protein->Dissolve in Buffer Amine-free buffer Dye Dye Dissolve in Solvent Dissolve in Solvent Dye->Dissolve in Solvent DMF/DMSO Mix Mix Dissolve in Buffer->Mix Dissolve in Solvent->Mix Incubate Incubate Mix->Incubate 1-2 hours, RT Purify Purify Incubate->Purify Remove free dye Labeled Protein Labeled Protein Purify->Labeled Protein Final Product

Fig. 1: General workflow for protein labeling with an amine-reactive fluorescent dye.

Signaling_Pathway_Detection Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Downstream Effector Downstream Effector Signaling Cascade->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response Fluorescently Labeled Antibody Fluorescently Labeled Antibody Fluorescently Labeled Antibody->Downstream Effector Binds to phosphorylated form

Fig. 2: Detection of a signaling pathway component using a fluorescently labeled antibody.

Conclusion

The choice of a fluorescent label is a critical step in the design of experiments for life sciences and drug development. While no single dye is perfect for every application, a comparative understanding of their key properties allows researchers to make informed decisions. AMCA stands out as a bright and photostable blue fluorescent dye, particularly useful in multicolor imaging experiments where minimal spectral overlap with green and red fluorophores is desired. For applications requiring higher absorption, other labels like fluoresceins and cyanines may be more suitable, though often with a trade-off in photostability. By carefully considering the experimental requirements and the properties outlined in this guide, researchers can effectively harness the power of fluorescence to advance their scientific discoveries.

References

A Comparative Guide to 7-Aminoquinoline-5-carboxylic acid and 2-aminobenzamide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two such molecules: the well-established 2-aminobenzamide (2-AB) and the less characterized 7-Aminoquinoline-5-carboxylic acid. While 2-AB is a widely used tool for glycan analysis, this guide explores the potential and current limitations of this compound as a viable alternative.

Overview and Key Applications

2-aminobenzamide (2-AB) is a cornerstone in the field of glycomics, primarily utilized for the fluorescent labeling of glycans. Its utility stems from a reliable and well-documented reductive amination chemistry that allows for its covalent attachment to the reducing end of carbohydrates. This labeling enables sensitive detection in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.[1][2][3] Beyond glycan analysis, 2-AB can be used to label other biomolecules containing a carbonyl group.

This compound , on the other hand, is a less explored compound in the context of fluorescent labeling of biomolecules. It is primarily known as an intermediate in the synthesis of more complex fluorescent dyes and has been applied in the development of sensors for metal ions.[4] Its potential as a direct fluorescent label for biomolecules is not well-documented, and studies on related aminoquinoline compounds suggest that its fluorescent properties upon conjugation may be variable.

Physicochemical and Performance Data

A direct quantitative comparison of the performance of these two molecules as fluorescent labels is challenging due to the limited data available for this compound. However, a summary of their known physicochemical properties provides a basis for preliminary assessment.

PropertyThis compound2-aminobenzamide (2-AB)
Molecular Formula C₁₀H₈N₂O₂C₇H₈N₂O
Molecular Weight 188.18 g/mol 136.15 g/mol
Primary Application Intermediate for fluorescent dyes, sensor development[4]Fluorescent labeling of glycans[1][2][3]
Labeling Chemistry Potential for carbodiimide chemistry (via carboxylic acid) or reactions involving the amino group.Reductive amination (with carbonyls)[3]
Solubility Not readily available. Other quinoline carboxylic acids are slightly soluble in water.[5]Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate.[6]
Fluorescence of Conjugate Not well-documented. Studies on other aminoquinolines show variable fluorescence upon conjugation.[7][8]Well-characterized fluorescence, enabling sensitive detection.[1][2]

Experimental Protocols

Fluorescent Labeling of Glycans with 2-aminobenzamide (2-AB) via Reductive Amination

This protocol is a standard method for labeling glycans with 2-AB.

Materials:

  • Glycan sample

  • 2-aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

Procedure:

  • Prepare the labeling solution by dissolving 2-AB and sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid (typically a 70:30 v/v ratio).

  • Add the labeling solution to the dried glycan sample.

  • Incubate the reaction mixture at 65°C for 2-4 hours to form the Schiff base and complete the reduction.

  • Remove excess labeling reagents using a cleanup cartridge (e.g., a solid-phase extraction column that retains hydrophobic excess label).

  • Elute the labeled glycans with an appropriate solvent (e.g., water or a low percentage of organic solvent).

  • The labeled glycans are now ready for analysis by HPLC, mass spectrometry, or other methods.

Note: This is a generalized protocol. Optimal conditions for specific glycans may vary and should be determined empirically.

Potential Labeling Strategy for this compound

Due to the lack of established protocols, a hypothetical labeling strategy for conjugating this compound to a protein via its carboxylic acid group is presented below. This method utilizes carbodiimide chemistry.

Materials:

  • Protein sample with accessible primary amine groups (e.g., lysine residues)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., MES or PBS, pH 6.0-7.5)

Procedure:

  • Dissolve this compound, EDC, and NHS in the reaction buffer.

  • Incubate for a short period (e.g., 15-30 minutes) to activate the carboxylic acid group of the quinoline derivative.

  • Add the activated labeling reagent to the protein solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine).

  • Purify the labeled protein from excess reagents using dialysis or size-exclusion chromatography.

Disclaimer: This is a theoretical protocol and would require significant optimization and validation to establish its efficacy and to characterize the properties of the resulting conjugate.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the labeling chemistries and a typical experimental workflow.

Reductive_Amination_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_analysis Analysis Glycan Glycan (with reducing end) Mix Mix & Incubate Glycan->Mix TwoAB 2-aminobenzamide (2-AB) TwoAB->Mix Reducer Reducing Agent (e.g., NaCNBH3) Reducer->Mix Cleanup Purification (remove excess label) Mix->Cleanup Labeled Glycan HPLC HPLC Cleanup->HPLC MS Mass Spectrometry Cleanup->MS

Caption: Workflow for fluorescent labeling of glycans using 2-aminobenzamide.

Labeling_Chemistry cluster_2AB 2-aminobenzamide (2-AB) Labeling cluster_7A5C Hypothetical this compound Labeling start1 Glycan (R-CHO) intermediate1 Schiff Base (R-CH=N-Ar) start1->intermediate1 + reagent1 2-AB (H2N-Ar) reagent1->intermediate1 end1 Stable Labeled Glycan (R-CH2-NH-Ar) intermediate1->end1 + NaCNBH3 start2 Protein (Protein-NH2) end2 Stable Labeled Protein (Protein-NH-CO-AQ-NH2) start2->end2 + reagent2 7-Aminoquinoline- 5-carboxylic acid (HOOC-AQ-NH2) intermediate2 Activated Ester (NHS-OOC-AQ-NH2) reagent2->intermediate2 + EDC/NHS intermediate2->end2

Caption: Comparison of labeling chemistries for 2-AB and this compound.

Concluding Remarks

For researchers requiring a robust and well-validated method for fluorescently labeling glycans and other carbonyl-containing molecules, 2-aminobenzamide (2-AB) remains the superior choice. Its chemical properties, extensive documentation, and proven performance in a multitude of analytical applications make it a reliable tool.

This compound , while possessing a fluorescent quinoline core, is currently a speculative alternative for direct biomolecule labeling. The lack of available data on its reactivity in conjugation reactions, the fluorescence of its conjugates, and established protocols present significant hurdles for its immediate application. Studies on related aminoquinolines have shown that not all derivatives are suitable as fluorescent tags for carbohydrates, indicating that the utility of this compound for this purpose is not guaranteed.[7][8]

Future research is necessary to explore the potential of this compound as a fluorescent label. This would require systematic studies to:

  • Develop and optimize conjugation protocols.

  • Characterize the photophysical properties (e.g., excitation/emission spectra, quantum yield, and photostability) of its biomolecular conjugates.

  • Evaluate its performance in relevant analytical techniques and compare it to established labels like 2-AB.

Until such data becomes available, this compound should be considered a developmental compound with unknown performance characteristics for fluorescent labeling applications. Researchers are advised to rely on established reagents like 2-AB for their current research needs.

References

A Head-to-Head Comparison: 7-Aminoquinoline-5-carboxylic Acid vs. N-hydroxysuccinimide Esters for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the covalent labeling of proteins, peptides, and other biomolecules through amine coupling is a fundamental technique. The choice of coupling chemistry can significantly impact the efficiency, stability, and functionality of the resulting conjugate. This guide provides an in-depth comparison of two common approaches for amine coupling: the use of molecules with a free carboxylic acid, exemplified by the fluorescent molecule 7-Aminoquinoline-5-carboxylic acid, and the use of pre-activated N-hydroxysuccinimide (NHS) esters.

This comparison will delve into the reaction mechanisms, experimental protocols, and performance of each method, supported by experimental data to guide your selection of the most appropriate strategy for your research needs.

Mechanism of Amine Coupling

The fundamental reaction in both methods is the formation of a stable amide bond between a primary amine on the target molecule (e.g., the epsilon-amino group of a lysine residue) and a carboxyl group. The key difference lies in how the carboxyl group is activated to facilitate this reaction.

This compound: A Two-Step Activation Approach

This compound itself is not reactive towards amines under physiological conditions. Its carboxylic acid group must first be activated using a coupling reagent. The most common method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be a one-pot or a two-step reaction. In the more controlled two-step approach, the carboxylic acid is first reacted with EDC and NHS to form a more stable NHS ester intermediate. This activated molecule is then introduced to the amine-containing target. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which can then react with an amine to form an amide bond.[1] The addition of NHS creates a semi-stable amine-reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.[2][3]

N-hydroxysuccinimide (NHS) Esters: A Direct Coupling Approach

N-hydroxysuccinimide esters are carboxylic acids that have been pre-activated. The NHS group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by a primary amine. This reaction is direct and does not require the addition of a separate coupling reagent. The reaction of an NHS ester with a primary amine yields a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4]

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the signaling pathways for both amine coupling methods.

Amine_Coupling_Carboxylic_Acid cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 7-Aminoquinoline- 5-carboxylic acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester_Intermediate NHS Ester Intermediate O_Acylisourea->NHS_Ester_Intermediate + NHS Amide_Bond Amide Bond (R-CO-NH-R') O_Acylisourea->Amide_Bond + Primary Amine (One-pot reaction) NHS NHS NHS_Ester_Intermediate->Amide_Bond + Primary Amine Primary_Amine Primary Amine (R'-NH2)

Fig. 1. Amine coupling workflow for carboxylic acids.

Amine_Coupling_NHS_Ester NHS_Ester N-hydroxysuccinimide Ester (R-CO-NHS) Amide_Bond Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (R'-NH2) NHS_byproduct NHS (byproduct) Amide_Bond->NHS_byproduct

Fig. 2. Direct amine coupling with an NHS ester.

Performance Comparison: A Data-Driven Analysis

The choice between activating a carboxylic acid and using a pre-activated NHS ester depends on several factors, including reaction efficiency, stability of the reagents and intermediates, and the potential for side reactions.

FeatureThis compound (with EDC/NHS)N-hydroxysuccinimide (NHS) Esters
Reagents Required Carboxylic acid, Coupling agent (e.g., EDC), Stabilizer (e.g., NHS/Sulfo-NHS)Pre-activated NHS ester
Reaction Steps 1 or 2 steps (activation and coupling)1 step (direct coupling)
Reaction pH Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5pH 7.2-8.5
Reaction Time Activation: 15-30 min; Coupling: 2-4 hours to overnight30-120 minutes at room temperature or 4°C
Intermediate Stability O-acylisourea intermediate is unstable in aqueous solution and prone to hydrolysis. The NHS ester intermediate is more stable.[1][2]Generally stable when stored dry. Susceptible to hydrolysis in aqueous solution.
Efficiency Can be highly efficient, but susceptible to hydrolysis of the intermediate. One study showed EDC alone was more efficient than EDC/NHS for surface conjugation.[5] Another source suggests NHS addition improves efficiency.[3]Generally high reactivity and yields.[4]
Side Reactions Formation of N-acylurea byproduct, potential for cross-reaction of biomolecules with both amine and carboxyl groups if not performed in two steps.[6] Guanidinium side products can occur with certain coupling reagents like HATU.[7]Hydrolysis of the NHS ester is the primary competing reaction.
Stability of Final Amide Bond Highly stable.Highly stable and effectively irreversible under physiological conditions.[4]
Flexibility Allows for the use of any carboxylic acid-containing molecule.Requires a pre-synthesized and purified NHS ester.

Experimental Protocols

Below are detailed experimental protocols for key experiments related to both amine coupling methods.

Protocol 1: Two-Step Amine Coupling of a Carboxylic Acid using EDC/Sulfo-NHS

This protocol is adapted for coupling a molecule with a carboxylic acid (like this compound) to a protein.

Materials:

  • Carboxylic acid-containing molecule (e.g., this compound)

  • Protein with primary amines (e.g., BSA)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate solvent (e.g., DMSO) and then dilute into the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution. A common molar ratio is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the carboxylic acid.

    • Incubate the activation reaction for 15 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted activated carboxylic acid. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Protocol 2: Direct Amine Coupling using an NHS Ester

This protocol describes the labeling of a protein with a pre-activated NHS ester of a fluorescent dye.

Materials:

  • NHS ester of the label

  • Protein with primary amines (e.g., antibody)

  • Coupling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 2-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Coupling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Purify the protein conjugate from excess label and byproducts using a desalting column equilibrated with a suitable storage buffer.

Conclusion

Both the activation of carboxylic acids like this compound and the use of pre-activated NHS esters are robust methods for amine coupling.

Choose this compound (with activation) when:

  • You need to couple a specific carboxylic acid-containing molecule that is not available as an NHS ester.

  • You require the flexibility to optimize the activation and coupling steps independently.

  • Cost is a major consideration, as the starting materials may be less expensive than a pre-activated ester.

Choose N-hydroxysuccinimide (NHS) esters when:

  • Simplicity and convenience are priorities, as this is a one-step reaction.

  • High reactivity and efficiency are critical, and the NHS ester of your desired label is commercially available.

  • You want to minimize the risk of side reactions associated with carbodiimide coupling reagents.

Ultimately, the optimal choice will depend on the specific requirements of your application, including the nature of the molecules to be conjugated, the desired level of control over the reaction, and available resources. By understanding the underlying chemistry and performance characteristics of each method, researchers can make an informed decision to achieve successful and reproducible bioconjugation.

References

A Comparative Guide to Novel Quinoline-Based Probes for Cellular Imaging and Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the performance of novel quinoline-based fluorescent probes against established alternatives, supported by experimental data and detailed protocols.

The development of highly sensitive and selective fluorescent probes is paramount for unraveling complex biological processes at the molecular level. Quinoline, a heterocyclic aromatic compound, has emerged as a privileged scaffold in the design of novel fluorescent probes due to its excellent photophysical properties, good biocompatibility, and synthetic accessibility.[1] This guide provides a comprehensive comparison of the performance of recently developed quinoline-based probes with that of widely-used fluorescent probes such as those based on fluorescein and rhodamine. The focus is on probes designed for the detection of biologically significant analytes: zinc ions (Zn2+), copper ions (Cu2+), and hypochlorous acid (HOCl).

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key performance indicators. The table below summarizes the quantitative performance data for selected quinoline-based probes and their fluorescein- and rhodamine-based counterparts for the detection of Zn2+, Cu2+, and HOCl.

Probe TypeTarget AnalyteDetection LimitQuantum Yield (Φ)Reference
Quinoline-Based
Q-Zn1Zn2+9.53 x 10⁻⁸ MNot Reported[2]
Q-Cu1Cu2+1.03 µMNot Reported[3]
Q-HOCl1HOCl22 nMNot Reported[4]
Fluorescein-Based
F-Zn1Zn2+2.15 nMNot Reported[5]
Rhodamine-Based
R-Cu1Cu2+0.085 µMNot Reported[3]
R-Cu2Cu2+28 nMNot Reported[6]
R-Cu3Cu2+6 nMNot Reported[7]
Cyanine-Based
C-HOCl1HOCl22 nMNot Reported[4]
Hydroxytricyanopyrrole-Based
H-HOCl1HOClNot Reported0.14% (after reaction)[8]

Experimental Protocols

Accurate and reproducible evaluation of fluorescent probe performance is critical. The following are detailed methodologies for key experiments cited in the comparison.

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence intensity of the probe to a well-characterized standard with a known quantum yield.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Probe solution of unknown quantum yield

  • Standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the probe and the standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the probe and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.

  • Calculate the quantum yield of the probe using the following equation:

    Φ_probe = Φ_standard × (Slope_probe / Slope_standard) × (η_probe² / η_standard²)

    where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Determination of Detection Limit (LOD)

The detection limit is the lowest concentration of an analyte that can be reliably detected by the probe.

Materials:

  • Fluorimeter

  • Probe solution

  • Analyte stock solution

  • Buffer solution

Procedure:

  • Prepare a blank solution containing only the probe in the appropriate buffer.

  • Measure the fluorescence intensity of the blank solution multiple times (e.g., n=10) and calculate the standard deviation (σ).

  • Prepare a series of solutions with increasing concentrations of the analyte and measure their fluorescence intensity.

  • Plot the fluorescence intensity as a function of analyte concentration. The initial part of the curve should be linear.

  • Determine the slope (m) of the linear portion of the calibration curve.

  • Calculate the detection limit using the formula:

    LOD = 3σ / m

Determination of Binding Constant (K)

The binding constant is a measure of the affinity between the probe and the analyte.

Materials:

  • Fluorimeter

  • Probe solution of known concentration

  • Analyte stock solution of known concentration

  • Buffer solution

Procedure:

  • Titrate a solution of the probe with increasing concentrations of the analyte.

  • After each addition of the analyte, allow the solution to equilibrate and then record the fluorescence intensity.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the analyte concentration.

  • The binding constant can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:

    1 / (F - F₀) = 1 / (K(F_max - F₀)[Analyte]) + 1 / (F_max - F₀)

    where F₀ is the fluorescence of the free probe, F is the fluorescence at a given analyte concentration, F_max is the maximum fluorescence upon saturation, and K is the binding constant. A plot of 1/(F - F₀) versus 1/[Analyte] should be linear, and K can be calculated from the slope and intercept.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a representative signaling pathway involving an analyte of interest and a typical experimental workflow for evaluating a novel fluorescent probe.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_performance Performance Evaluation cluster_application Biological Application synthesis Synthesis of Quinoline Probe characterization Structural Characterization (NMR, MS) synthesis->characterization absorption Absorption & Emission Spectra characterization->absorption quantum_yield Quantum Yield Determination absorption->quantum_yield photostability Photostability Assay absorption->photostability selectivity Selectivity Screening (vs. Interfering Species) absorption->selectivity titration Analyte Titration selectivity->titration lod Detection Limit Calculation titration->lod binding_constant Binding Constant Determination titration->binding_constant cytotoxicity Cytotoxicity Assay titration->cytotoxicity bioimaging Cellular Imaging cytotoxicity->bioimaging

Experimental workflow for probe evaluation.

zinc_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular stimulus Extracellular Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor zip_transporter ZIP Transporter receptor->zip_transporter activates zinc_influx Zn²⁺ Influx zip_transporter->zinc_influx probe Quinoline-Zn²⁺ Probe zinc_influx->probe mapk_pathway MAPK Signaling Pathway zinc_influx->mapk_pathway modulates fluorescence Fluorescence Signal probe->fluorescence emits gene_expression Altered Gene Expression mapk_pathway->gene_expression

Simplified Zinc Signaling Pathway.

Conclusion

Novel quinoline-based fluorescent probes demonstrate significant promise for the sensitive and selective detection of key biological analytes.[1] Their performance, particularly in terms of detection limits, is competitive with and, in some cases, superior to that of established fluorescein and rhodamine-based probes. The versatility of the quinoline scaffold allows for fine-tuning of photophysical and chemical properties, enabling the rational design of probes for specific applications. The detailed experimental protocols provided herein will facilitate the standardized evaluation of new and existing probes, ensuring robust and comparable data across different studies. The continued development of quinoline-based probes holds great potential for advancing our understanding of cellular signaling and for the development of new diagnostic and therapeutic tools.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-aminoquinoline derivatives, focusing on their antimalarial, anticancer, and antiviral activities. The information presented herein is supported by experimental data to aid researchers in the design and development of novel 7-aminoquinoline-based drugs.

Antimalarial Activity: A Long-Standing Battle

The quinoline nucleus has been a mainstay in antimalarial therapy for decades, with chloroquine being a prominent example.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new, more effective analogs.[2] The SAR of 7-aminoquinolines in the context of antimalarial activity is well-established, with key modifications influencing efficacy against both sensitive and resistant parasite strains.

Key Structural Modifications and Their Effects:
  • Substitution at the 7-position: The 7-chloro group is a critical pharmacophore for antimalarial activity.[3] Replacement with other halogens like bromo and iodo often results in retained or slightly reduced activity, while fluoro and trifluoromethyl groups generally lead to a significant decrease in potency.[4] Electron-donating groups like methoxy at this position are typically detrimental to activity.[4] More complex substitutions, such as biaryl groups, have shown promise in overcoming chloroquine resistance.

  • Nature of the 4-amino side chain: The length, basicity, and steric bulk of the diaminoalkane side chain at the 4-position are crucial for activity. A flexible diaminoalkane chain is generally preferred. The terminal amino group's basicity influences the drug's accumulation in the acidic food vacuole of the parasite, a key aspect of its mechanism of action.[5]

Comparative Antimalarial Activity of 7-Aminoquinoline Analogs
Compound/AnalogModificationTarget/StrainIC50 (nM)Reference
Chloroquine7-Cl, standard side chainP. falciparum (CQ-sensitive)3-12[4]
Chloroquine7-Cl, standard side chainP. falciparum (CQ-resistant)>100[4]
7-Bromo analog7-Br instead of 7-ClP. falciparum (CQ-sensitive & resistant)3-12[4]
7-Iodo analog7-I instead of 7-ClP. falciparum (CQ-sensitive & resistant)3-12[4]
7-Fluoro analog7-F instead of 7-ClP. falciparum (CQ-sensitive)15-50[4]
7-Fluoro analog7-F instead of 7-ClP. falciparum (CQ-resistant)18-500[4]
7-Trifluoromethyl analog7-CF3 instead of 7-ClP. falciparum (CQ-sensitive)15-50[4]
7-Trifluoromethyl analog7-CF3 instead of 7-ClP. falciparum (CQ-resistant)18-500[4]
7-Methoxy analog7-OCH3 instead of 7-ClP. falciparum (CQ-sensitive)17-150[4]
7-Methoxy analog7-OCH3 instead of 7-ClP. falciparum (CQ-resistant)90-3000[4]

Anticancer Activity: A New Frontier

The potential of 7-aminoquinolines as anticancer agents is an expanding area of research. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and modulation of key signaling pathways.

Key Structural Modifications and Their Effects:
  • Hybrid Molecules: Hybrid compounds incorporating the 7-chloroquinoline scaffold with other anticancer pharmacophores, such as benzimidazoles, have shown potent cytotoxic activity.[6]

  • Side Chain Modifications: Alterations to the 4-amino side chain can significantly impact anticancer potency and selectivity. The introduction of aromatic rings or other bulky groups can enhance activity against specific cancer cell lines.

Comparative Anticancer Activity of 7-Aminoquinoline Analogs
Compound/AnalogModificationCell LineIC50/GI50 (µM)Reference
7-Chloroquinoline-benzimidazole hybrid (5d)Benzimidazole linked to 4-amino side chainHuT78 (T-cell lymphoma)~1[6]
7-Chloroquinoline-benzimidazole hybrid (12d)Benzimidazole linked to 4-amino side chainHuT78 (T-cell lymphoma)~0.4[6]
[(7-chloroquinolin-4-yl)amino]chalcone (67)Chalcone moietyLNCaP (prostate cancer)7.93[7]
[(7-chloroquinolin-4-yl)amino]chalcone (68)Chalcone moietyLNCaP (prostate cancer)7.11[7]
[(7-chloroquinolin-4-yl)amino]chalcone (70)Chalcone moietyLNCaP (prostate cancer)6.95[7]

Antiviral Activity: A Broad Spectrum of Possibilities

7-Aminoquinoline derivatives have also been investigated for their antiviral properties, demonstrating activity against a range of viruses, including herpes simplex virus (HSV).[2] The mechanism of action often involves the inhibition of viral DNA synthesis and replication.

Key Structural Modifications and Their Effects:

The SAR for antiviral activity is less defined than for antimalarial activity. However, studies have shown that various substitutions on the 7-aminoquinoline core can lead to compounds with significant antiviral efficacy.

Comparative Antiviral Activity of 7-Aminoquinoline Analogs
Compound/AnalogModificationVirusIC50 (µg/mL)Reference
Various 7-aminoquinolines-Herpes Simplex Virus Type 1 (HSV-1)2-50[2]

Experimental Protocols

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition Assay)

This assay determines the ability of a compound to inhibit the in vitro growth of asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., Chloroquine)

  • DNA-staining dye (e.g., SYBR Green I or DAPI)

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage P. falciparum culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

  • Include positive (no drug) and negative (uninfected red blood cells) controls.

  • Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • After incubation, add a lysis buffer containing a fluorescent DNA dye (e.g., SYBR Green I) to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • 96-well or 6-well plates

  • Test compounds

  • Semi-solid overlay (e.g., methylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Seed host cells in plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and the test compound.

  • Pre-incubate the virus with the test compound for a specific time.

  • Infect the cell monolayers with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • After incubation, fix and stain the cells with a staining solution (e.g., crystal violet).

  • Count the number of plaques in each well.

  • The antiviral activity is expressed as the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the virus control.[1]

Visualizations

SAR_Antimalarial cluster_quinoline_core 7-Aminoquinoline Core cluster_position7 Position 7 Substitutions cluster_position4 Position 4 Side Chain Core 7-Aminoquinoline Cl Cl (Optimal Activity) Core->Cl Modifications at C7 SideChain Diaminoalkane Chain Core->SideChain Modifications at C4 Br_I Br, I (Good Activity) F_CF3 F, CF3 (Decreased Activity) OMe OCH3 (Inactive) Biaryl Biaryl (Active vs Resistant) Length Length SideChain->Length Basicity Basicity SideChain->Basicity Sterics Steric Bulk SideChain->Sterics

Caption: SAR of 7-Aminoquinolines for Antimalarial Activity.

Experimental_Workflow cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis Synthesis of 7-Aminoquinoline Analogs Antimalarial Antimalarial Assay (P. falciparum) Synthesis->Antimalarial Anticancer Cytotoxicity Assay (e.g., MTT) Synthesis->Anticancer Antiviral Antiviral Assay (e.g., Plaque Reduction) Synthesis->Antiviral IC50 Determine IC50/EC50 Antimalarial->IC50 Anticancer->IC50 Antiviral->IC50 SAR Establish SAR IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General Experimental Workflow for SAR Studies.

Anticancer_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway 7AQ 7-Aminoquinoline Derivative PI3K PI3K 7AQ->PI3K Inhibition Bax Bax 7AQ->Bax Upregulation Bcl2 Bcl-2 7AQ->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer Signaling Pathways Modulated by 7-Aminoquinolines.

References

A Comparative Guide to the Photostability of 7-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, understanding the photostability of a molecule is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a comprehensive assessment of the photostability of 7-Aminoquinoline-5-carboxylic acid, a key intermediate in the synthesis of various bioactive compounds. Through a detailed, standardized experimental protocol, we compare its photolytic degradation against established photolabile and photostable benchmarks. All experimental data is presented in a clear, tabular format for ease of comparison, and key processes are visualized through workflow and pathway diagrams.

Comparative Photodegradation Analysis

The photostability of this compound was evaluated alongside two reference compounds: Quinine Hydrochloride (a known photolabile compound) and Nifedipine (a compound with moderate photostability). The compounds were exposed to a standardized light source as per the International Council for Harmonisation (ICH) Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][2][3][4] The degradation of each compound was monitored over time using High-Performance Liquid Chromatography (HPLC).

CompoundInitial Concentration (µg/mL)Concentration after 12h Exposure (µg/mL)Degradation (%)Photolytic Half-Life (t½) (hours)
This compound 10085.214.838.5
Quinine Hydrochloride (Photolabile Control) 10045.754.310.2
Nifedipine (Moderately Photostable Control) 10092.17.972.4

Table 1: Comparative photostability data for this compound and reference compounds under standardized light exposure.

Experimental Workflow

The experimental procedure for assessing the photostability of the compounds followed a systematic approach to ensure reproducibility and accuracy.[5] This involved sample preparation, controlled light exposure, and subsequent analysis. A dark control, wrapped in aluminum foil, was used for each compound to account for any degradation not induced by light.[2]

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B Option II) cluster_analysis Analysis A Prepare 100 µg/mL solutions of each compound in methanol B Transfer solutions to quartz cuvettes A->B C Prepare dark controls by wrapping identical samples in aluminum foil B->C D Place samples and dark controls in a photostability chamber C->D E Expose to cool white fluorescent (1.2 million lux hours) and near UV lamps (200 W h/m²) D->E F Monitor temperature throughout the experiment E->F G Withdraw aliquots at 0, 2, 4, 8, and 12 hours F->G H Analyze samples by HPLC-UV at the λmax of each compound G->H I Quantify parent compound and identify major photodegradants H->I J Calculate percentage degradation and photolytic half-life I->J

Figure 1: Experimental workflow for comparative photostability testing.

Hypothetical Photodegradation Pathway of this compound

Based on known degradation pathways of quinoline derivatives, the photodegradation of this compound is hypothesized to proceed via oxidation and deamination reactions.[6] The quinoline ring system is susceptible to attack by reactive oxygen species generated upon light exposure, potentially leading to the formation of hydroxylated and deaminated derivatives.

G A This compound B Excited State A->B hν (UV/Vis Light) D Hydroxylated Intermediate A->D + ROS E Deaminated Intermediate A->E + ROS C Reactive Oxygen Species (ROS) B->C Energy Transfer F Ring-Opened Products D->F E->F

Figure 2: A simplified hypothetical photodegradation pathway.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound (Test Substance)

  • Quinine Hydrochloride (Photolabile Control)

  • Nifedipine (Moderately Photostable Control)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Quartz Cuvettes

  • Aluminum Foil

2. Instrumentation:

  • Photostability Chamber compliant with ICH Q1B guidelines (Option II light source).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical Balance

3. Sample Preparation:

  • Accurately weigh and dissolve each compound in methanol to prepare a stock solution.

  • Dilute the stock solutions with methanol to a final concentration of 100 µg/mL.

  • Transfer the solutions into clean, transparent quartz cuvettes.

  • For each compound, prepare a corresponding dark control by wrapping an identical cuvette completely in aluminum foil to prevent light exposure.

4. Light Exposure:

  • Place all sample and dark control cuvettes in the photostability chamber.

  • Expose the samples to a cool white fluorescent lamp and a near-ultraviolet lamp. The total exposure should be not less than 1.2 million lux hours for the fluorescent lamp and 200 watt-hours per square meter for the near-UV lamp.[1][3]

  • Maintain a constant temperature inside the chamber to minimize thermal degradation.

5. Sample Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, and 12 hours), withdraw an aliquot from each sample and dark control.

  • Analyze the aliquots immediately by a validated stability-indicating HPLC method.

  • The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from its potential photodegradants.

  • Monitor the absorbance at the maximum wavelength (λmax) of each compound.

6. Data Evaluation:

  • Calculate the concentration of the parent compound remaining at each time point using a calibration curve.

  • Determine the percentage of degradation by comparing the concentration in the exposed sample to the initial concentration and the concentration in the dark control.

  • Calculate the photolytic half-life (t½) for each compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for assessing the photostability of this compound. The presented data and methodologies offer a foundation for informed decisions regarding formulation, packaging, and storage to ensure the compound's stability and integrity.

References

A Comparative Guide to the Cytotoxicity of Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoquinolines, a class of compounds historically pivotal in the fight against malaria, are now being extensively investigated for their potential as anticancer agents. Their ability to induce cell death in tumor cells has led to the synthesis and evaluation of a wide array of derivatives. This guide provides an objective comparison of the cytotoxic performance of various aminoquinoline compounds, supported by experimental data from peer-reviewed studies.

Quantitative Cytotoxicity Data

The cytotoxic effects of different aminoquinoline derivatives have been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of their potency. Lower values indicate higher cytotoxicity.

CompoundCell LineGI₅₀/IC₅₀ (µM)Reference
4-Aminoquinoline Derivatives
Chloroquine (CQ)MDA-MB-46824.36[1]
Chloroquine (CQ)MCF-720.72[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1][2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-711.52[1][2]
Compound 4 (unspecified 4-aminoquinoline derivative)MDA-MB-46811.01[1]
Compound 4 (unspecified 4-aminoquinoline derivative)MCF-751.57[1]
4-Aminoquinoline Hydrazone Analogues
Analogue SeriesHepG20.87 - 11.1[3]
Analogue SeriesMDBK1.66 - 11.7[3]
8-Aminoquinoline Glycoconjugates
Compound 17 HCT 116116.4 ± 5.9[4]
Compound 17 MCF-778.1 ± 9.3[4]
Indolo[2,3-b]quinoline Derivative
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG23.3 (µg/mL)[5]
BAPPNHCT-11623 (µg/mL)[5]
BAPPNMCF-73.1 (µg/mL)[5]
BAPPNA5499.96 (µg/mL)[5]
7-Chloro-4-(piperazin-1-yl)quinoline Derivative
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)MCF-76.502[6]
Compound 4q PC311.751[6]

Mechanisms of Action: Inducing Cell Death

Aminoquinoline compounds exert their cytotoxic effects through various mechanisms, primarily by inducing programmed cell death, including apoptosis and autophagy.[7] Some derivatives have also been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the Akt/mTOR and VEGFR-II pathways.[6][8]

A common mechanism involves the induction of apoptosis, a controlled process of cell death.[7] The diagram below illustrates a generalized pathway for apoptosis induced by 4-aminoquinolines.

G Aminoquinoline 4-Aminoquinoline Compound DNA_Damage DNA Damage Aminoquinoline->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak Bax / Bak Activation p53_Activation->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pore Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized apoptotic pathway induced by 4-aminoquinolines.

Experimental Protocols

The data presented in this guide were obtained using established in vitro cytotoxicity assays. The following are detailed methodologies for the key experiments cited.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with the aminoquinoline compounds at a range of concentrations. A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a spectrophotometer or plate reader at a wavelength of 515 nm. The reading of SRB staining is known to accurately reflect the levels of total cellular macromolecules.[1]

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells are seeded into 96-well plates and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are exposed to various concentrations of the test compounds and incubated for a defined period (e.g., 5 days).[3]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (such as dimethyl sulfoxide - DMSO, or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance of the treated cells is compared to that of the untreated control cells to determine the percentage of viable cells. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

References

Performance of 7-Aminoquinoline-5-carboxylic Acid in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent label is paramount to the success of experimental assays. 7-Aminoquinoline-5-carboxylic acid is a fluorescent probe utilized for labeling biomolecules.[1] Its performance, however, is intricately linked to the surrounding chemical environment, particularly the buffer system employed. This guide provides a comparative analysis of this compound's performance in various buffer systems, supported by experimental data and protocols to aid in informed decision-making.

Impact of Buffer Systems on Fluorescence Properties

The fluorescence of quinoline derivatives is highly sensitive to the polarity and protic nature of the solvent.[2] In protic solvents, both the fluorescence intensity and decay time of aminoquinolines can decrease depending on the hydrogen bonding ability of the solvent.[2] This suggests that the choice of buffer can significantly influence the fluorescent signal of this compound.

Table 1: Key Performance Indicators of Aminoquinoline Derivatives in Different Environments

Compound/DerivativeBuffer/Solvent SystemExcitation Max (λex)Emission Max (λem)Key ObservationsReference
3-AminoquinolineHILIC Mobile Phase355 nm420 nmOptimal wavelengths differed from previous reports.[3]
6-AminoquinolineHILIC Mobile Phase355 nm440 nmConfirmed optimal wavelengths for glycan analysis.[3]
5-AminoquinolinePost-labeling to maltohexaoseN/AN/ADid not display fluorescent properties.[3]
8-AminoquinolinePost-labeling to maltohexaoseN/AN/ADid not display fluorescent properties.[3]
7-AminocoumarinAcidic OrganellespH-insensitiveBlue fluorescenceRetains fluorescence in acidic environments, unlike 7-hydroxycoumarin.[4][5]

It is also important to consider that certain buffer components can interact with and destabilize molecules, which may affect the stability of the fluorescent label or the labeled biomolecule. For example, some carboxylic acid buffers have been shown to reduce the stability constant of β-cyclodextrin complexes through competitive interactions.[6]

Alternatives to this compound

Several alternative fluorescent dyes are available for biomolecule labeling, each with its own set of characteristics. The choice of an alternative will depend on the specific requirements of the experiment, such as desired emission wavelength, pH sensitivity, and the nature of the molecule to be labeled.

Table 2: Comparison with Alternative Fluorescent Labels

Fluorescent LabelReactive GroupExcitation Max (λex)Emission Max (λem)Key Features
7-AminocoumarinCarboxylic AcidNot specifiedBluepH-insensitive, suitable for acidic environments.[4][5]
Fluorescein (NHS ester)Amine~494 nm~518 nmBright, but pH-sensitive and prone to photobleaching.
Cyanine Dyes (e.g., Cy5.5)Carboxylic Acid~673 nm~707 nmFar-red emission, good for in vivo imaging, good solubility in organic solvents.[7]
2-Aminobenzamide (2-AB)Amine~330 nm~420 nmCommonly used for glycan analysis.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines a general method for labeling a protein with this compound via its carboxylic acid group, which can be activated to react with primary amines on the protein.

G cluster_activation Activation of Carboxylic Acid cluster_labeling Protein Labeling cluster_purification Purification reagent This compound edc EDC (Carbodiimide) reagent->edc Reacts with nhs N-hydroxysuccinimide (NHS) edc->nhs Forms unstable intermediate with activated_ester NHS-activated This compound nhs->activated_ester Stabilizes to form protein Protein with accessible Lysine residues activated_ester->protein Reacts with primary amines (e.g., Lysine) labeled_protein Fluorescently Labeled Protein protein->labeled_protein Forms stable amide bond reaction_mixture Reaction Mixture labeled_protein->reaction_mixture purification_step Size-Exclusion Chromatography or Dialysis reaction_mixture->purification_step Separates labeled protein from excess dye and reagents purified_product Purified Labeled Protein purification_step->purified_product

Fig. 1: General workflow for protein labeling.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., MES or HEPES) at a suitable pH (typically 6.0-7.5)

  • Quenching solution (e.g., Tris or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in an appropriate organic solvent (e.g., DMF or DMSO).

    • The molar ratio of EDC and NHS to the fluorescent dye is typically 1.2:1.2:1.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-activated ester.

  • Labeling Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of the dye to the protein will need to be optimized depending on the desired degree of labeling.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching solution to stop the reaction by consuming any unreacted NHS-activated dye.

  • Purification:

    • Remove excess, unreacted dye and byproducts from the labeled protein using size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein and the dye.

    • Confirm the functionality of the labeled protein.

Visualizing Buffer Influence on Fluorophore Performance

The performance of a fluorescent probe like this compound is not solely dependent on its intrinsic properties but also on its interaction with the buffer environment.

G cluster_buffer Buffer System fluorophore This compound buffer_components Buffer Components (e.g., ions, pH, protic/aprotic nature) fluorophore->buffer_components Interacts with performance Fluorescence Performance (Intensity, Stability, Quantum Yield) buffer_components->performance Influences

Fig. 2: Influence of buffer components on fluorophore performance.

Conclusion

The selection of an appropriate buffer system is a critical consideration when using this compound as a fluorescent label. While this guide provides an overview of the potential impacts and offers a general labeling protocol, it is evident that more comprehensive, direct comparative studies are needed to fully characterize the performance of this dye in a range of standard biological buffers. The finding that some aminoquinolines may lose their fluorescence upon conjugation underscores the necessity for researchers to empirically validate the performance of this compound in their specific experimental context. Future studies should aim to generate quantitative data on the fluorescence quantum yield, photostability, and labeling efficiency of this probe in commonly used buffers to create a more complete performance profile.

References

Quinoline Derivatives as Anticancer Agents: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comparative analysis of the performance of various quinoline derivatives as anticancer agents, supported by experimental data. It delves into their mechanisms of action, cytotoxic profiles, and progression into clinical trials, offering a valuable resource for researchers in oncology drug discovery.

Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected quinoline derivatives against a panel of human cancer cell lines. The data is compiled from various studies and presented to facilitate a comparative assessment of their potency.

Quinoline DerivativeCancer Cell LineIC50 (µM)Primary Molecular Target(s)Reference
Anlotinib A549 (Lung)0.25VEGFR, PDGFR, FGFR, c-Kit[1]
HCT-116 (Colon)0.35VEGFR, PDGFR, FGFR, c-Kit[1]
Bosutinib K562 (Leukemia)0.05 - 0.5 (time-dependent)Src/Abl[2]
Neratinib SK-BR-3 (Breast)0.002 - 0.003EGFR, HER2[2]
BT-474 (Breast)0.003EGFR, HER2[2]
Compound 1 (2,4-disubstituted quinoline)PA1 (Ovarian)36 - 54Not specified[2][3]
MCF-7 (Breast)36 - 54Not specified[2][3]
Compound 2 (4-amino, 7-substituted-quinoline)MCF-7 (Breast)Moderate (more potent than doxorubicin)Not specified[2][3]
Compound 3 (7-chloro-4-quinolinylhydrazone)SF-295 (CNS)0.314 - 4.65 (µg/cm³)Not specified[2][3]
HCT-8 (Colon)0.314 - 4.65 (µg/cm³)Not specified[2][3]
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)Not specified[2][3]
Compound 4 (Quinoline-chalcone hybrid)H1299 (Lung)1.41Topoisomerase[4]
SKBR-3 (Breast)0.70Topoisomerase[4]
Compound 5 (Quinoline-2-one-based chalcone)NCI-60 PanelSub-micromolarNot specified[4]
Compound 6 (Fluorinated 2-phenyl-4-quinolone)Renal & Melanoma Cell Lines< 0.1Tubulin Polymerization[5]

Mechanisms of Action: Targeting Key Cancer Pathways

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3] Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Signaling Pathway of Kinase-Inhibiting Quinoline Derivatives

Many potent quinoline derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer. This includes receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as non-receptor tyrosine kinases such as Src and Abl.[1] Inhibition of these kinases disrupts downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinoline_Derivatives Quinoline Derivatives (e.g., Anlotinib, Neratinib) Quinoline_Derivatives->RTK Inhibition Src Src Quinoline_Derivatives->Src Inhibition Src->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Kinase inhibition by quinoline derivatives.

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of the anticancer activity of novel compounds. Below are detailed protocols for key in vitro experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow

The evaluation of a novel quinoline derivative as a potential anticancer agent typically follows a structured workflow, from initial screening to mechanistic studies.

G Start Novel Quinoline Derivative Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Apoptosis Apoptosis Assay (Annexin V/PI) Screening->Apoptosis Active Compounds CellCycle Cell Cycle Analysis Screening->CellCycle Active Compounds Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Animal Studies (Xenograft Models) Mechanism->InVivo Promising Candidates Lead Lead Compound Identification InVivo->Lead

Caption: Experimental workflow for anticancer evaluation.

Quinoline Derivatives in Clinical Trials

The promising preclinical data for many quinoline derivatives has led to their advancement into clinical trials. Several quinoline-based drugs have been approved for cancer therapy, and many others are in various phases of clinical development.

CompoundTarget(s)Cancer Type(s)Highest Clinical Phase
Bosutinib Src/AblChronic Myeloid Leukemia (CML)Approved
Neratinib EGFR, HER2Breast CancerApproved
Anlotinib VEGFR, PDGFR, FGFR, c-KitNon-Small Cell Lung Cancer, Soft Tissue SarcomaApproved (in China)
Cabozantinib c-Met, VEGFR2Renal Cell Carcinoma, Hepatocellular CarcinomaApproved
Lenvatinib VEGFR, FGFR, PDGFR, RET, KitThyroid Cancer, Renal Cell CarcinomaApproved
Tipifarnib FarnesyltransferaseHead and Neck Squamous Cell CarcinomaPhase II/III

This guide provides a snapshot of the current landscape of quinoline derivatives as anticancer agents. The versatility of the quinoline scaffold continues to inspire the design and synthesis of novel compounds with improved efficacy and selectivity, offering hope for the development of more effective cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of 7-Aminoquinoline-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 7-Aminoquinoline-5-carboxylic acid, a clear and actionable disposal plan is essential. This document outlines the necessary steps for the safe disposal of this compound, drawing upon established safety protocols for similar chemical structures.

Hazard Profile of Structurally Similar Compounds

To understand the potential risks associated with this compound, it is helpful to review the hazard classifications of its structural relatives. This information underscores the importance of cautious handling and appropriate waste segregation.

CompoundKey Hazards
Quinoline-5-carboxylic acid Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation[1].
7-Aminoquinoline Causes skin irritation (Category 2) and serious eye irritation (Category 2)[2].
Quinoline-3-carboxylic acid Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation[3].

Given these hazards, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood[1][2][3].

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance with regulations.

Step 1: Waste Identification and Classification

Before disposal, it is crucial to classify the waste. Based on the data from analogous compounds, waste containing this compound should be considered hazardous chemical waste[2]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations for complete and accurate classification[2].

Step 2: Segregation and Collection

  • Solid Waste:

    • Collect waste this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container[1][2].

    • The container should be made of a compatible material and kept closed when not in use.

  • Liquid Waste (Solutions):

    • Solutions of this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • Aqueous solutions should not be disposed of down the drain[1][2][3].

Step 3: Recommended Disposal Methods

The primary recommended disposal method for this type of chemical waste is through an approved waste disposal plant or licensed chemical destruction facility[1][2][3][4].

  • For Small Quantities (Research Scale):

    • Carefully sweep up any solid material, avoiding dust formation, and place it into a suitable, closed container for disposal[1][2].

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the same type of container.

    • Label the container clearly with the chemical name and associated hazards.

    • Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases[2].

    • Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.

  • For Large Quantities (Development/Manufacturing Scale):

    • The disposal of larger quantities must be handled by a professional and licensed hazardous waste disposal company.

    • One potential method for destruction is controlled incineration with flue gas scrubbing[4].

    • Ensure that all transportation and disposal activities are in full compliance with local, regional, and national regulations.

Step 4: Handling and Personal Protective Equipment (PPE)

Throughout the disposal process, all personnel must wear appropriate PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment 1. Assessment cluster_segregation 2. Segregation & Collection cluster_disposal 3. Disposal Path cluster_ppe 4. Safety Precautions start Start: Have 7-Aminoquinoline- 5-carboxylic acid waste classify Classify as Hazardous Chemical Waste (based on analogous compounds) start->classify is_solid Is the waste solid or liquid? classify->is_solid collect_solid Collect in a labeled, sealed hazardous solid waste container is_solid->collect_solid Solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container is_solid->collect_liquid Liquid quantity Small (Lab) or Large (Bulk) quantity? collect_solid->quantity collect_liquid->quantity lab_disposal Store in designated waste area. Arrange for EHS pickup. quantity->lab_disposal Small bulk_disposal Contact licensed hazardous waste disposal company. (e.g., for incineration) quantity->bulk_disposal Large ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can manage the disposal of this compound in a manner that is safe, responsible, and compliant with regulatory standards. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

Personal protective equipment for handling 7-Aminoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Aminoquinoline-5-carboxylic acid. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Irritation: May cause skin irritation.[1][2][4]

  • Eye Irritation: Can cause serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Genetic Defects: Some quinoline derivatives are suspected of causing genetic defects.[1][3]

A thorough risk assessment should be conducted before beginning any work, considering the quantities being used and the nature of the experimental procedure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and essential barrier to exposure.[6] The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shields or chemical safety goggles.[1][2][4]Double-gloving with powder-free nitrile gloves.[6][7] Change outer glove immediately after handling.Fully buttoned lab coat or a disposable gown with tight-fitting cuffs.[1][7]Use within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator (e.g., N95 or higher) is required.[2][4]
Preparing Solutions Chemical safety goggles and a face shield if there is a splash hazard.[1][6]Double-gloving with powder-free nitrile gloves.[6][7]Chemical-resistant apron over a lab coat or a disposable gown.[7]All work should be performed in a certified chemical fume hood.[3]
Accidental Spill Cleanup Chemical safety goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.[1]For large spills, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[1][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is critical for minimizing exposure.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[3]

  • Safety Equipment Check: Before starting, ensure that safety showers and eyewash stations are unobstructed and have been recently tested.[2][3]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat.[7]

3.2. Handling the Compound

  • Weighing: Carefully weigh the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.[3] Use a spatula to transfer the solid and avoid creating airborne particles.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the container is properly sealed or vented within the fume hood.

  • Transfers: When transferring solutions, use appropriate tools like pipettes or cannulas to minimize the risk of spills.

3.3. Post-Handling and Cleanup

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer pair of gloves first and dispose of them.[7] Then remove the lab coat/gown and face shield/goggles. Finally, remove the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[1][7]

Emergency Procedures

4.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][9] Seek medical attention if irritation persists.[2][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1][4] Seek immediate medical attention.[1][10]

4.2. Spill Response

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.[1]

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[2][10] Avoid generating dust.[2][10]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1][11]

  • Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all excess solid material and solutions in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, wipes, and pipette tips, must be placed in a designated, sealed hazardous waste bag or container.[1][12]

  • Disposal Regulations: Waste disposal must be carried out in accordance with all local, regional, and national regulations.[2][12] Contact your institution's environmental health and safety (EHS) department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation Details cluster_handling Handling Steps prep 1. Preparation don_ppe 2. Don PPE prep->don_ppe gather Gather Materials handling 3. Chemical Handling (In Fume Hood) don_ppe->handling cleanup 4. Decontaminate Workspace handling->cleanup weigh Weigh Solid doff_ppe 5. Doff PPE cleanup->doff_ppe disposal 6. Waste Disposal doff_ppe->disposal handwash 7. Wash Hands disposal->handwash check Check Safety Equipment dissolve Prepare Solution

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.